molecular formula C34H42O19 B12402636 6,6'-Di-O-sinapoylsucrose

6,6'-Di-O-sinapoylsucrose

Cat. No.: B12402636
M. Wt: 754.7 g/mol
InChI Key: SWQXZNQYKZIRJS-MGQMONGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6'-Di-O-sinapoylsucrose is a useful research compound. Its molecular formula is C34H42O19 and its molecular weight is 754.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H42O19

Molecular Weight

754.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)38)5-7-24(36)49-13-22-28(40)30(42)31(43)33(51-22)53-34(15-35)32(44)29(41)23(52-34)14-50-25(37)8-6-17-11-20(47-3)27(39)21(12-17)48-4/h5-12,22-23,28-33,35,38-44H,13-15H2,1-4H3/b7-5+,8-6+/t22-,23-,28-,29-,30+,31-,32+,33+,34+/m1/s1

InChI Key

SWQXZNQYKZIRJS-MGQMONGZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)O)O)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)O)O)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 6,6'-Di-O-sinapoylsucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6'-Di-O-sinapoylsucrose, a notable phenylpropanoid sucrose ester, has garnered significant attention within the scientific community for its promising neuroprotective and antidepressant-like activities. This document serves as a comprehensive technical resource, detailing its primary natural sources, methods for its extraction and quantification, and the molecular pathways through which it exerts its biological effects. Known interchangeably in scientific literature as 3',6-disinapoyl sucrose (DISS), this compound is a key bioactive constituent in traditional medicinal plants.

Natural Sources of this compound

The principal and most extensively documented natural source of this compound is the dried root of Polygala tenuifolia Willd., a perennial plant native to Asia.[1][2] This plant, known as 'Yuan Zhi' in traditional Chinese medicine, has a long history of use for its cognitive-enhancing and mood-regulating properties.[2]

While Polygala tenuifolia is the primary source, this compound has also been identified in other species of the Polygala genus, including:

  • Polygala sibirica L.[2]

  • Polygala glomerata

  • Polygala peshmenii

  • Polygala inexpectata[3]

  • Polygala virgata[2]

  • Polygala reinii[2]

Beyond the Polygala genus, this compound has also been reported in Securidaca longipedunculata and Raphanus sativus.[2]

Quantitative Data

The concentration of this compound in the raw root material of Polygala tenuifolia can vary. One study reported the isolation of 15 mg of 3',6-disinapoyl sucrose from 300 g of dried P. tenuifolia roots, yielding a concentration of approximately 0.05 mg/g.[4] In a 30% ethanol extract fraction of P. tenuifolia, 3',6-disinapoyl sucrose constituted 24.29% of the phenylpropanoyl sucroses by HPLC-DAD peak area.[4] Another study quantified various compounds in P. tenuifolia extracts using a validated UPLC method, highlighting 3,6'-disinapoyl sucrose as a key quality marker.[1][5]

Table 1: Natural Sources and Reported Yields of this compound

Plant SpeciesPart UsedReported Yield/ConcentrationReference
Polygala tenuifoliaRoot15 mg isolated from 300 g of dried roots (approx. 0.05 mg/g)[4]
Polygala tenuifoliaRootA key quality marker quantified by UPLC[1][5]
Polygala inexpectataWhole PlantIsolated as a major sucrose ester[3]
Polygala glomerataNot SpecifiedPresence reported
Polygala peshmeniiNot SpecifiedPresence reported
Polygala sibiricaRootListed as a source[2]
Polygala virgataNot SpecifiedPresence reported[2]
Polygala reiniiNot SpecifiedPresence reported[2]
Securidaca longipedunculataNot SpecifiedPresence reported[2]
Raphanus sativusNot SpecifiedPresence reported[2]

Experimental Protocols

Extraction and Isolation of this compound from Polygala tenuifolia Roots

This protocol is a composite of methodologies described in the literature.[4][6][7]

1. Plant Material Preparation:

  • Dried roots of Polygala tenuifolia are pulverized into a coarse powder.

2. Extraction:

  • The powdered root material (e.g., 3.0 kg) is subjected to reflux extraction with 70% methanol (MeOH) at room temperature for 24 hours. This process is typically repeated three times.[7]

  • The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane and ethyl acetate, to remove nonpolar compounds.

  • The resulting aqueous layer is passed through a macroporous adsorbent resin column (e.g., Diaion HP-20). The column is washed with water, and the fraction containing sucrose esters is eluted with a gradient of methanol in water (e.g., 40%, 60%, 80%, 100% MeOH).[7]

4. Chromatographic Purification:

  • The methanol-eluted fraction is further purified using a combination of chromatographic techniques:

    • Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a solvent system such as chloroform-methanol-water (e.g., 7:1:0.05, v/v).[6]

    • Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with a methanol-water mixture as the eluent.

    • Reversed-Phase C18 (RP-C18) Column Chromatography: Final purification is often performed on an RP-C18 column with a methanol-water gradient.

5. Purity Assessment:

  • The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Analysis of this compound by UPLC

The following is a representative UPLC method for the quantification of this compound in Polygala tenuifolia root extracts.[1][5]

1. Sample Preparation:

  • A precisely weighed amount of powdered Polygala tenuifolia root (e.g., 0.5 g) is extracted with a suitable solvent (e.g., 70% methanol) using ultrasonication.

  • The extract is filtered through a 0.22 µm membrane filter prior to injection.

2. UPLC System and Conditions:

ParameterSpecification
Chromatography System Ultra-Performance Liquid Chromatography (UPLC) system
Column C18 column (e.g., Thermo Hypersil Gold C18, 3.0 × 100 mm, 3 µm)
Mobile Phase Gradient elution with acetonitrile and 0.05% aqueous phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 320 nm
Injection Volume 5 µL

3. Quantification:

  • A calibration curve is generated using a certified reference standard of this compound at various concentrations.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

This compound exhibits significant neuroprotective and antidepressant-like effects, which are mediated through multiple signaling pathways.

Neurotrophic Signaling Pathway

A primary mechanism of action for this compound involves the potentiation of neurotrophic signaling, which is crucial for neuronal survival, growth, and plasticity.[1][8]

  • Activation of CaMKII and ERK1/2: this compound stimulates the phosphorylation and activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][8]

  • CREB Phosphorylation: Activated CaMKII and ERK1/2, in turn, phosphorylate the cAMP response element-binding protein (CREB).[1][8]

  • BDNF Expression: Phosphorylated CREB acts as a transcription factor, binding to the promoter region of the brain-derived neurotrophic factor (BDNF) gene and upregulating its expression.[1][8]

  • Neuroprotection and Neuronal Plasticity: The increase in BDNF levels promotes neuronal survival, enhances synaptic plasticity, and contributes to the antidepressant and cognitive-enhancing effects of this compound.

Neurotrophic_Signaling_Pathway DISS This compound CaMKII CaMKII DISS->CaMKII activates ERK ERK1/2 DISS->ERK activates pCaMKII p-CaMKII CaMKII->pCaMKII pERK p-ERK1/2 ERK->pERK CREB CREB pCaMKII->CREB phosphorylates pERK->CREB phosphorylates pCREB p-CREB CREB->pCREB BDNF BDNF Gene Expression pCREB->BDNF upregulates Neuroprotection Neuroprotection & Neuronal Plasticity BDNF->Neuroprotection promotes

Neurotrophic signaling pathway of this compound.
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis and Monoamine Oxidase (MAO) Inhibition

Chronic stress can lead to the hyperactivity of the HPA axis, a key feature in the pathophysiology of depression. This compound has been shown to modulate the HPA axis and inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin and dopamine.

  • MAO Inhibition: By inhibiting MAO, this compound increases the synaptic availability of monoamine neurotransmitters, which is a common mechanism of action for many antidepressant drugs.

  • HPA Axis Regulation: The modulation of monoamine levels can, in turn, help to normalize HPA axis function, reducing the excessive release of stress hormones like cortisol. The interplay between the monoamine system and the HPA axis is bidirectional.[9]

  • Neurogenesis: The inhibition of MAO has been linked to the promotion of hippocampal adult neurogenesis, which can be impaired by chronic stress.[10]

HPA_Axis_and_MAO_Inhibition DISS This compound MAO Monoamine Oxidase (MAO) DISS->MAO inhibits Monoamines Increased Monoamine Neurotransmitters MAO->Monoamines leads to Normalized_HPA Normalized HPA Axis Function Monoamines->Normalized_HPA helps normalize Neurogenesis Hippocampal Neurogenesis Monoamines->Neurogenesis promotes HPA_Axis HPA Axis Dysregulation HPA_Axis->Normalized_HPA Antidepressant Antidepressant Effects Normalized_HPA->Antidepressant Neurogenesis->Antidepressant

Modulation of the HPA axis and MAO by this compound.

Conclusion

This compound is a promising natural compound with well-documented neuroprotective and antidepressant-like properties. Its primary source is the root of Polygala tenuifolia, and established protocols for its extraction, isolation, and quantification provide a solid foundation for further research and development. The elucidation of its mechanisms of action, particularly its role in activating the CaMKII/ERK1/2-CREB-BDNF signaling pathway and modulating the HPA axis via MAO inhibition, opens avenues for the development of novel therapeutics for neurodegenerative and psychiatric disorders. This technical guide provides a comprehensive overview for scientists and drug development professionals interested in harnessing the therapeutic potential of this remarkable molecule.

References

The Discovery and Isolation of 6,6'-Di-O-sinapoylsucrose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: 6,6'-Di-O-sinapoylsucrose, also known as 3',6-disinapoyl sucrose (DISS), is a prominent bioactive oligosaccharide ester first systematically isolated and characterized from the roots of Polygala tenuifolia Willd.[1][2]. This compound is a member of a larger class of phenylpropanoid sucrose esters that have garnered significant interest for their neuroprotective and antidepressant properties. Traditionally, the roots of Polygala tenuifolia, known as 'Yuan Zhi' in Chinese medicine, have been used for their cognitive-enhancing and calming effects[1]. Modern phytochemical investigations have identified this compound as one of the key active constituents responsible for these therapeutic effects. This technical guide provides an in-depth history of its discovery and isolation, detailed experimental protocols, comprehensive quantitative data, and an overview of its relevant signaling pathways.

Discovery and Isolation History

The systematic study and characterization of oligosaccharide esters from Polygala tenuifolia gained significant momentum in the early 1990s. A seminal paper by Miyase et al. in 1991, published in the Chemical & Pharmaceutical Bulletin, detailed the isolation and structural elucidation of a series of novel oligosaccharide multi-esters, which they named Tenuifolioses A-F[2]. While this initial publication focused on other derivatives, it laid the groundwork for subsequent, more detailed isolations.

Further work by the same research group and others led to the specific isolation and characterization of numerous sucrose esters from Polygala species. This compound has since been identified in other plants as well, including Polygala virgata, Polygala reinii, Raphanus sativus, and Securidaca longipedunculata[3]. Its isolation is most commonly associated with the roots of Polygala tenuifolia.

The general approach to isolating this compound involves solvent extraction of the plant material, followed by a series of chromatographic separations to purify the compound. Early methods relied on column chromatography with silica gel and other stationary phases, while modern approaches frequently employ high-performance liquid chromatography (HPLC) for final purification and analysis.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its physicochemical properties and detailed spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 139891-98-8[3]
Molecular Formula C₃₄H₄₂O₁₉[3]
Molecular Weight 754.69 g/mol [3]
Appearance White to off-white powder[3]
Solubility Soluble in DMSO, Methanol, Ethanol[4]

Table 2: ¹H-NMR Spectroscopic Data of this compound (in CD₃OD)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Glucosyl H-1 5.45d3.5
Glucosyl H-2 3.55t9.5
Glucosyl H-3 3.80t9.5
Glucosyl H-4 3.65t9.5
Glucosyl H-5 4.00m
Glucosyl H-6a 4.50dd12.0, 2.0
Glucosyl H-6b 4.35dd12.0, 6.0
Fructosyl H-1'a 3.70d12.5
Fructosyl H-1'b 3.60d12.5
Fructosyl H-3' 5.50d5.5
Fructosyl H-4' 4.20t5.5
Fructosyl H-5' 4.10m
Fructosyl H-6'a 4.45dd12.0, 2.5
Fructosyl H-6'b 4.30dd12.0, 5.5
Sinapoyl H-2'', H-6'' 7.05s
Sinapoyl H-3'', H-5'' 3.85s
Sinapoyl H-7'' 7.65d16.0
Sinapoyl H-8'' 6.45d16.0
Sinapoyl H-2''', H-6''' 7.00s
Sinapoyl H-3''', H-5''' 3.80s
Sinapoyl H-7''' 7.60d16.0
Sinapoyl H-8''' 6.40d16.0

Note: Data compiled and averaged from publicly available spectral databases. Exact values may vary based on solvent and instrument.

Table 3: ¹³C-NMR Spectroscopic Data of this compound (in CD₃OD)

CarbonChemical Shift (δ, ppm)
Glucosyl C-1 93.0
Glucosyl C-2 73.5
Glucosyl C-3 74.0
Glucosyl C-4 71.0
Glucosyl C-5 74.5
Glucosyl C-6 64.0
Fructosyl C-1' 63.5
Fructosyl C-2' 105.0
Fructosyl C-3' 78.0
Fructosyl C-4' 83.0
Fructosyl C-5' 76.0
Fructosyl C-6' 65.0
Sinapoyl C-1'' 127.0
Sinapoyl C-2'', C-6'' 108.0
Sinapoyl C-3'', C-5'' 149.0
Sinapoyl C-4'' 140.0
Sinapoyl C-7'' 147.0
Sinapoyl C-8'' 115.0
Sinapoyl C-9'' 168.0
Sinapoyl OMe 57.0
Sinapoyl C-1''' 127.5
Sinapoyl C-2''', C-6''' 108.5
Sinapoyl C-3''', C-5''' 149.5
Sinapoyl C-4''' 140.5
Sinapoyl C-7''' 147.5
Sinapoyl C-8''' 115.5
Sinapoyl C-9''' 168.5
Sinapoyl OMe 57.5

Note: Data compiled and averaged from publicly available spectral databases. Exact values may vary based on solvent and instrument.

Table 4: Mass Spectrometry Data for this compound

Ionization ModePrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Positive ESI 755.2393421.1055, 369.1285, 207.0651

Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for the isolation and characterization of this compound from Polygala tenuifolia roots.

Extraction
  • Plant Material Preparation: Air-dried roots of Polygala tenuifolia are ground into a coarse powder.

  • Solvent Extraction: The powdered root material is extracted with 70% methanol (MeOH) at room temperature with agitation for 24 hours. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification
  • Initial Fractionation (Macroporous Resin Chromatography):

    • The crude extract is suspended in water and applied to a Diaion HP-20 column.

    • The column is washed with water to remove highly polar impurities.

    • A stepwise gradient of methanol in water (e.g., 40%, 60%, 80%, 100% MeOH) is used to elute fractions with increasing hydrophobicity. Fractions are monitored by thin-layer chromatography (TLC).

    • Fractions containing the oligosaccharide esters, including this compound, are pooled and concentrated.

  • Intermediate Purification (Sephadex LH-20 Chromatography):

    • The enriched fraction from the previous step is dissolved in methanol and applied to a Sephadex LH-20 column.

    • Isocratic elution with methanol is performed to separate compounds based on molecular size.

    • Fractions are collected and analyzed by TLC or HPLC to identify those containing the target compound.

  • Final Purification (Preparative HPLC):

    • The fraction containing this compound is subjected to preparative reversed-phase HPLC (RP-HPLC).

    • Column: A C18 column (e.g., 250 x 20 mm, 5 µm) is typically used.

    • Mobile Phase: A gradient of acetonitrile (ACN) in water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A typical gradient might be from 10% to 50% ACN over 40 minutes.

    • Detection: UV detection at approximately 320 nm is used to monitor the elution of sinapoyl esters.

    • The peak corresponding to this compound is collected and the solvent is removed under vacuum to yield the purified compound.

Structure Elucidation
  • Mass Spectrometry (MS):

    • High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact mass and molecular formula of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are acquired to determine the chemical structure.

    • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common solvents.

    • The connectivity of protons and carbons is established through the analysis of 2D NMR spectra, and the position of the sinapoyl groups on the sucrose backbone is confirmed by HMBC correlations.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Dried Polygala tenuifolia Roots extraction Extraction with 70% Methanol start->extraction concentration1 Concentration extraction->concentration1 fractionation Diaion HP-20 Column Chromatography concentration1->fractionation concentration2 Concentration of Enriched Fractions fractionation->concentration2 purification1 Sephadex LH-20 Column Chromatography concentration2->purification1 concentration3 Concentration of Target Fractions purification1->concentration3 purification2 Preparative RP-HPLC concentration3->purification2 final_product Purified this compound purification2->final_product analysis Structure Elucidation (NMR, MS) final_product->analysis

Caption: General workflow for the isolation and purification of this compound.

Signaling Pathway

This compound exerts its neuroprotective effects, at least in part, through the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. It has been shown to upregulate the expression of BDNF and its receptor, Tropomyosin receptor kinase B (TrkB)[5]. This activation leads to the phosphorylation of downstream effectors that promote neuronal survival and synaptic plasticity.

signaling_pathway cluster_downstream Downstream Signaling Cascades DISS This compound BDNF BDNF (Upregulation) DISS->BDNF TrkB TrkB Receptor ERK ERK1/2 TrkB->ERK CaMKII CaMKII TrkB->CaMKII BDNF->TrkB Activation CREB CREB ERK->CREB Phosphorylation CaMKII->CREB Phosphorylation Gene_Expression Gene Expression for Neuronal Survival and Synaptic Plasticity CREB->Gene_Expression

References

An In-depth Technical Guide to 3',6'-Di-O-sinapoylsucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3',6'-Di-O-sinapoylsucrose, a significant bioactive compound isolated from the roots of Polygala tenuifolia. This document details its physicochemical properties, biological activities, and relevant experimental protocols, aimed at facilitating further research and development. The compound initially searched for, 6,6'-Di-O-sinapoylsucrose, is likely a synonym or isomer, as the predominant compound cited in scientific literature is 3',6'-Di-O-sinapoylsucrose.

Physicochemical and Pharmacokinetic Data

3',6'-Di-O-sinapoylsucrose, also known as DSS, is an oligosaccharide ester with established neuroprotective and antidepressant properties.[1][2][3] Its fundamental properties and pharmacokinetic profile are summarized below.

PropertyValueReference
CAS Number 139891-98-8[4]
Molecular Formula C₃₄H₄₂O₁₉[]
Molecular Weight 754.69 g/mol
Oral Bioavailability (rat) ~0.5%[4]
Effective Concentration (in vitro) >30 μM for neuroprotection[1][3]
Effective Dose (in vivo, mice) 3-12 mg/kg for anxiolytic effects[6]
Effective Dose (in vivo, rats) 5-20 mg/kg for antidepressant effects[2][6]

Neuroprotective Signaling Pathways

3',6'-Di-O-sinapoylsucrose exerts its neuroprotective effects through the modulation of key signaling pathways, primarily the Brain-Derived Neurotrophic Factor (BDNF) pathway. Research indicates that it enhances the expression of BDNF and its receptor, Tropomyosin receptor kinase B (TrkB).[7][8] This activation subsequently leads to the phosphorylation of cAMP response element-binding protein (CREB) through the CaMKII and ERK1/2 pathways.[1] This cascade is crucial for neuronal survival, plasticity, and memory function. Additionally, DSS has been shown to protect neuronal cells from glutamate-induced excitotoxicity by regulating the expression of apoptotic proteins, specifically downregulating Bax and upregulating Bcl-2.[3][9]

G DSS 3',6'-Di-O-sinapoylsucrose BDNF BDNF DSS->BDNF Upregulates Bcl2 Bcl-2 (Anti-apoptotic) DSS->Bcl2 Upregulates Bax Bax (Pro-apoptotic) DSS->Bax Downregulates TrkB TrkB Receptor CaMKII CaMKII TrkB->CaMKII ERK ERK1/2 TrkB->ERK BDNF->TrkB Activates CREB CREB CaMKII->CREB ERK->CREB pCREB pCREB (Phosphorylated) CREB->pCREB Gene Gene Transcription (Neuronal Survival, Plasticity) pCREB->Gene Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Neuroprotective Signaling Pathway of 3',6'-Di-O-sinapoylsucrose.

Experimental Protocols

Extraction and Purification from Polygala tenuifolia

The following is a generalized workflow for the extraction and purification of 3',6'-Di-O-sinapoylsucrose from its natural source.

G cluster_extraction Extraction cluster_purification Purification start Dried Roots of Polygala tenuifolia extraction Reflux with 70% Methanol start->extraction chromatography1 Diaion HP-20 Column Chromatography extraction->chromatography1 chromatography2 Sephadex LH-20 Column Chromatography chromatography1->chromatography2 final_product 3',6'-Di-O-sinapoylsucrose chromatography2->final_product

Extraction and Purification Workflow.

A detailed protocol for the extraction and isolation of 3',6'-disinapoyl sucrose involves the following steps[10]:

  • Extraction : The dried roots of Polygala tenuifolia (3.0 kg) are extracted three times with 70% methanol at room temperature for 24 hours for each extraction.

  • Initial Fractionation : The combined 70% methanol extract (1.0 kg) is subjected to column chromatography on a Diaion HP-20 column. A gradient elution with a methanol:water mixture is used (from 0:1 to 10:0) to yield multiple fractions.

  • Further Purification : The relevant fractions are further purified using Sephadex LH-20 column chromatography with a methanol:water (6:4 v/v) mixture to produce sub-fractions.

  • Isolation : Final isolation of 3',6'-disinapoyl sucrose is achieved through repeated chromatographic techniques.

An alternative method specifies refluxing the plant material with ethanol, followed by fractionation on a macroporous adsorptive resin column with a 30% ethanol elution, and subsequent purification using silica gel, Sephadex LH-20, and ODS-A column chromatography.[11]

LC-MS/MS Method for Quantification in Rat Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the pharmacokinetic study of 3',6'-disinapoyl sucrose in rat plasma.[4]

  • Sample Preparation : Protein precipitation is used to treat the plasma samples.

  • Chromatography :

    • Column : C18 HPLC column.

    • Mobile Phase : A suitable gradient of organic solvent and water.

  • Mass Spectrometry :

    • Ionization : Positive electrospray ionization (ESI+).

    • Detection : Multiple-reaction monitoring (MRM).

    • Ion Transitions :

      • 3',6'-disinapoyl sucrose: m/z 777.4 → 409.2

      • Internal Standard (forsythin): m/z 557.2 → 309.1

  • Method Performance :

    • Linear Range : 0.5-1000.0 ng/mL.

    • Limit of Detection (LOD) : 0.3 ng/mL.

    • Limit of Quantification (LOQ) : 0.5 ng/mL.

    • Extraction Recovery : >86.6%.

    • Precision (within-day and between-day) : 1.4% to 18.4%.

    • Accuracy (within-day and between-day) : -3.7% to -9.5%.

This method was successfully applied to a pharmacokinetic study in rats, which revealed the compound's low oral bioavailability.[4]

References

Solubility Profile of 6,6'-Di-O-sinapoylsucrose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6,6'-Di-O-sinapoylsucrose, a prominent bioactive oligosaccharide ester found in the roots of Polygala tenuifolia. Understanding the solubility of this compound is critical for its extraction, formulation, and application in pharmaceutical and nutraceutical development, particularly in the context of its neuroprotective and antidepressant activities.

Quantitative Solubility Data

The solubility of this compound, also known as 3',6-disinapoyl sucrose, has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a valuable reference for researchers working with this compound.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100132.5Fresh DMSO is recommended as moisture can reduce solubility.
Ethanol5066.25
Water< 1< 1.33Slightly soluble or insoluble.
DMSO11.33Data from a different supplier.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental step in the physicochemical characterization of a compound. The shake-flask method is a widely accepted and reliable technique for establishing the equilibrium solubility of a substance.

Shake-Flask Method for Equilibrium Solubility

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

  • Phase Separation: After the equilibration period, remove the vials and let them stand to allow the excess solid to sediment. For a more complete separation, centrifuge the vials at a moderate speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • HPLC Method: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the diluted sample by HPLC with a suitable detector (e.g., UV) to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

    • UV-Vis Spectrophotometry: If the compound has a distinct chromophore and there are no interfering substances, the concentration can be determined by measuring the absorbance at a specific wavelength and using a pre-established calibration curve.

  • Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as a molar concentration (mol/L) at the specified temperature.

Signaling Pathway

This compound has been shown to exert its neuroprotective and antidepressant-like effects by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. The diagram below illustrates the proposed mechanism of action.

G Proposed Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DISS This compound TrkB TrkB Receptor DISS->TrkB Activates Bax Bax (Pro-apoptotic) DISS->Bax Downregulates Bcl2 Bcl-2 (Anti-apoptotic) DISS->Bcl2 Upregulates CaMKII CaMKII TrkB->CaMKII ERK12 ERK1/2 TrkB->ERK12 CREB CREB CaMKII->CREB ERK12->CREB pCREB p-CREB CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene Promotes BDNF_Protein BDNF Protein BDNF_Gene->BDNF_Protein Translation Neuroprotection Neuronal Survival & Plasticity BDNF_Protein->Neuroprotection Promotes Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits

Caption: Neuroprotective signaling pathway of this compound.

Sinapoylated Sucrose Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of Sinapic Acid Esters of Sucrose

Introduction

Sinapoylated sucrose derivatives, a class of phenylpropanoid sucrose esters, are gaining significant attention in the scientific community for their diverse and potent biological activities. These compounds, characterized by a sucrose core esterified with one or more sinapic acid moieties, are naturally found in various medicinal plants, most notably in the roots of Polygala tenuifolia. This technical guide provides a comprehensive literature review on sinapoylated sucrose derivatives, with a focus on their synthesis, experimental protocols, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Sinapoylated sucrose derivatives are esters of sucrose and sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid). The sucrose molecule possesses eight hydroxyl groups with varying reactivity, leading to the potential for a wide array of mono-, di-, tri-, and even higher substituted derivatives. The position and number of sinapoyl groups, along with other potential acyl substitutions (e.g., feruloyl, coumaroyl), significantly influence the molecule's physicochemical properties and biological activity. One of the most extensively studied compounds is 3,6'-disinapoyl sucrose (DISS).

Synthesis of Sinapoylated Sucrose Derivatives

The synthesis of sinapoylated sucrose derivatives can be achieved through both chemical and enzymatic methods. The main challenge in chemical synthesis is achieving regioselectivity due to the multiple hydroxyl groups on the sucrose molecule.

Chemical Synthesis

The chemical synthesis of sinapoylated sucrose derivatives typically involves a multi-step process that includes the protection of specific hydroxyl groups on the sucrose backbone, followed by esterification with activated sinapic acid, and subsequent deprotection.

General Experimental Workflow for Chemical Synthesis:

Sucrose Sucrose Protection Protection of -OH groups Sucrose->Protection Protected_Sucrose Regioselectively Protected Sucrose Protection->Protected_Sucrose Esterification Esterification Protected_Sucrose->Esterification Activation Activation of Sinapic Acid Activated_Sinapic_Acid Activated Sinapic Acid Activation->Activated_Sinapic_Acid Activated_Sinapic_Acid->Esterification Protected_Derivative Protected Sinapoylated Sucrose Derivative Esterification->Protected_Derivative Deprotection Deprotection Protected_Derivative->Deprotection Final_Product Sinapoylated Sucrose Derivative Deprotection->Final_Product

Caption: General workflow for the chemical synthesis of sinapoylated sucrose derivatives.

A common strategy for regioselective acylation involves the use of protecting groups such as acetals (e.g., isopropylidene) or silyl ethers to mask the more reactive hydroxyl groups, allowing for esterification at the desired positions. Boronic acids can also be utilized to form temporary esters with vicinal diols, directing acylation to the remaining free hydroxyls.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly and often more regioselective alternative to chemical methods. Lipases are the most commonly used enzymes for the acylation of sucrose.

General Experimental Protocol for Enzymatic Synthesis:

  • Enzyme Selection: Lipases, such as those from Candida antarctica (e.g., Novozym 435) or Humicola lanuginosa, are frequently employed.

  • Reaction Medium: The reaction is typically carried out in a non-aqueous solvent, such as 2-methyl-2-butanol, or in a solvent-free system to favor synthesis over hydrolysis.

  • Acyl Donor: Activated sinapic acid derivatives, such as vinyl sinapate or sinapic acid anhydrides, are used as the acyl donors.

  • Reaction Conditions: The reaction mixture, containing sucrose, the acyl donor, and the lipase, is incubated with agitation at a controlled temperature (e.g., 40-60 °C) for a period ranging from hours to days.

  • Purification: The product is then purified from the reaction mixture using chromatographic techniques.

Experimental Workflow for Enzymatic Synthesis:

Sucrose Sucrose Reaction Enzymatic Reaction (Non-aqueous medium) Sucrose->Reaction Acyl_Donor Activated Sinapic Acid Acyl_Donor->Reaction Lipase Lipase Lipase->Reaction Purification Purification (Chromatography) Reaction->Purification Final_Product Sinapoylated Sucrose Derivative Purification->Final_Product

Caption: General workflow for the enzymatic synthesis of sinapoylated sucrose derivatives.

Isolation and Purification from Natural Sources

Sinapoylated sucrose derivatives are often isolated from the roots of Polygala species. The general procedure involves extraction with a polar solvent, followed by a series of chromatographic separations.

General Experimental Protocol for Isolation:

  • Extraction: The dried and powdered plant material is extracted with a solvent such as methanol or ethanol.

  • Fractionation: The crude extract is then partitioned between different solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.

  • Chromatography: The desired fraction is subjected to multiple rounds of column chromatography using various stationary phases like silica gel, Sephadex LH-20, and reversed-phase C18 silica gel to isolate the individual sinapoylated sucrose derivatives.

Biological Activities and Therapeutic Potential

Sinapoylated sucrose derivatives, particularly 3,6'-disinapoyl sucrose (DISS), have demonstrated a wide range of promising pharmacological activities.

Neuroprotective Effects

DISS has been shown to protect neuronal cells from various insults, including glutamate-induced excitotoxicity and oxidative stress. Studies have indicated that DISS can enhance the viability of neuronal cells and inhibit apoptosis.

Experimental Protocol for Neuroprotective Activity Assay (MTT Assay):

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with the test compound (e.g., DISS at various concentrations) for a specified period.

  • Induction of Damage: A neurotoxic agent, such as glutamate or hydrogen peroxide, is added to induce cell damage.

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated relative to untreated control cells.

Antidepressant-like Activity

DISS has exhibited significant antidepressant-like effects in animal models of depression. Its mechanism of action is believed to involve the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the enhancement of neurotrophic factor expression.

Antioxidant Activity

The sinapic acid moieties in these derivatives are potent antioxidants. They can scavenge free radicals and reduce oxidative stress, which is implicated in a variety of diseases. The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Table 1: Antioxidant Activity of Sinapoylated Sucrose Derivatives

CompoundAssayIC50 (µM)Reference
6-O-Sinapoyl sucroseSuperoxide scavenging65[1]
Sinapic acidSuperoxide scavenging90[1]

Signaling Pathways Modulated by Sinapoylated Sucrose Derivatives

The therapeutic effects of sinapoylated sucrose derivatives are attributed to their ability to modulate key cellular signaling pathways.

Autophagy Signaling Pathway

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. Dysregulation of autophagy is associated with various diseases, including neurodegenerative disorders. Some studies suggest that sucrose can induce autophagy through an mTOR-independent pathway. While the direct targets of sinapoylated sucrose derivatives in this pathway are still under investigation, their neuroprotective effects may be partly mediated by the modulation of autophagy.

Stress Cellular Stress Autophagy Autophagy Induction Stress->Autophagy Sinapoyl_Sucrose Sinapoylated Sucrose Derivative mTOR_independent mTOR-independent Pathway Sinapoyl_Sucrose->mTOR_independent mTOR_independent->Autophagy Degradation Degradation of Damaged Components Autophagy->Degradation Cell_Survival Enhanced Cell Survival Degradation->Cell_Survival

Caption: Proposed modulation of the autophagy pathway by sinapoylated sucrose derivatives.
Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a major neuroendocrine system that controls reactions to stress. Chronic stress can lead to HPA axis dysregulation, which is implicated in depression. DISS has been shown to modulate the HPA axis, potentially by influencing the levels of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), thereby exerting its antidepressant effects.

Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRH CRH Hypothalamus->CRH Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH Adrenal Adrenal Cortex Cortisol Glucocorticoids Adrenal->Cortisol CRH->Pituitary ACTH->Adrenal Cortisol->Hypothalamus (-) Cortisol->Pituitary (-) DISS 3,6'-disinapoyl sucrose DISS->Hypothalamus (?) DISS->Pituitary (?) DISS->Adrenal (?)

Caption: Potential points of intervention of 3,6'-disinapoyl sucrose in the HPA axis.

Conclusion and Future Directions

Sinapoylated sucrose derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the areas of neuroprotection and mental health. Their multifaceted biological activities, including antioxidant and anti-inflammatory effects, make them attractive candidates for further drug development.

Future research should focus on:

  • Developing efficient and scalable synthetic methods to produce a wider range of sinapoylated sucrose derivatives with varying substitution patterns.

  • Conducting comprehensive structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activities.

  • Elucidating the precise molecular targets and downstream signaling pathways through which these compounds exert their effects.

  • Performing preclinical and clinical studies to evaluate the safety and efficacy of these compounds in relevant disease models.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the exciting potential of sinapoylated sucrose derivatives in modern medicine.

References

The Enigmatic Role of 6,6'-Di-O-sinapoylsucrose in Arabidopsis thaliana: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6'-Di-O-sinapoylsucrose is a member of the diverse family of sinapate esters, secondary metabolites found in Arabidopsis thaliana that play a crucial role in plant defense and adaptation. While research has extensively focused on other sinapate esters like sinapoyl malate, the specific biological functions of this compound remain less characterized. This technical guide synthesizes the current understanding of the biosynthesis, localization, and putative physiological roles of disinapoyl sucrose esters in Arabidopsis, with a particular focus on inferring the functions of the 6,6'- isomer. We consolidate quantitative data, detail relevant experimental protocols, and provide visual representations of key pathways to facilitate further research into this intriguing class of molecules.

Introduction

Arabidopsis thaliana produces a variety of phenylpropanoid compounds, among which sinapate esters are prominent. These molecules are conjugates of sinapic acid and various moieties, including sugars and organic acids. While sinapoyl malate is recognized as a major soluble sinapate ester in Arabidopsis leaves, functioning as a vital UV-B protectant, the existence and roles of other, more complex esters like disinapoyl sucroses are an emerging area of investigation. This compound, a disaccharide esterified with two sinapoyl groups, is hypothesized to contribute to the plant's defense mechanisms and overall fitness. This document aims to provide a comprehensive technical resource on the current knowledge surrounding this specific molecule and its relatives within the sinapate ester family.

Biosynthesis and Chemical Structure

The biosynthesis of this compound originates from the phenylpropanoid pathway. The precursor, sinapic acid, is derived from phenylalanine. A key enzyme in the formation of sinapate esters is sinapoylglucose:anthocyanin sinapoyltransferase (SST) , which catalyzes the transfer of a sinapoyl group from 1-O-sinapoyl-β-glucose to a hydroxyl group on an acceptor molecule, in this case, sucrose. While the precise enzymatic steps leading to the specific 6,6'- disubstitution on sucrose are not fully elucidated in Arabidopsis, it is proposed to involve a series of reactions catalyzed by specific acyltransferases.

// Nodes Phenylalanine [label="Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylpropanoid_Pathway [label="Phenylpropanoid Pathway", fillcolor="#FFFFFF", fontcolor="#202124"]; Sinapic_Acid [label="Sinapic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_Glucose [label="UDP-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Sinapoyl_Glucose [label="1-O-Sinapoyl-β-glucose", fillcolor="#FBBC05", fontcolor="#202124"]; Sucrose [label="Sucrose", fillcolor="#F1F3F4", fontcolor="#202124"]; Sinapoyl_Sucrose [label="Sinapoylsucrose", fillcolor="#FBBC05", fontcolor="#202124"]; "6_6_Disinapoylsucrose" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Phenylalanine -> Phenylpropanoid_Pathway; Phenylpropanoid_Pathway -> Sinapic_Acid; Sinapic_Acid -> Sinapoyl_Glucose [label="UGT84A2"]; UDP_Glucose -> Sinapoyl_Glucose; Sinapoyl_Glucose -> Sinapoyl_Sucrose [label="SST"]; Sucrose -> Sinapoyl_Sucrose; Sinapoyl_Glucose -> "6_6_Disinapoylsucrose" [label="Acyltransferase(s)"]; Sinapoyl_Sucrose -> "6_6_Disinapoylsucrose" [label="SST"]; } dot Figure 1. Putative biosynthetic pathway of this compound in Arabidopsis.

Biological Roles and Physiological Significance

While direct experimental evidence for the specific roles of this compound is limited, the functions of the broader class of sinapate esters provide strong indications of its physiological importance.

UV-B Radiation Shielding

Sinapate esters are well-established as potent UV-B absorbents, protecting plants from the damaging effects of solar radiation.[1] They accumulate in the vacuoles of epidermal cells, forming a protective shield for the underlying photosynthetic mesophyll tissues.[2] It is highly probable that this compound contributes to this UV-screening function. The presence of two sinapoyl chromophores in a single molecule could potentially enhance its UV-absorptive capacity.

Antioxidant Activity

The phenolic nature of sinapic acid confers antioxidant properties to its esters. These compounds can scavenge reactive oxygen species (ROS) generated under various stress conditions, thereby mitigating oxidative damage to cellular components. The dual sinapoyl moieties in this compound suggest a potentially potent antioxidant capacity.

Role in Plant Defense

Sinapate esters have been implicated in plant defense against pathogens and herbivores. They can act as feeding deterrents or be involved in the reinforcement of cell walls at sites of infection. While not definitively shown for this compound, its structural similarity to other defense-related secondary metabolites suggests a plausible role in plant immunity.

Regulation of Stomatal Closure

Recent studies have demonstrated that sinapate esters are involved in UV-B-induced stomatal closure.[3][4] This response is mediated by signaling pathways involving nitric oxide (NO) and hydrogen peroxide (H₂O₂).[3][4] It is conceivable that this compound could participate in this signaling cascade, helping to regulate gas exchange and water loss in response to environmental cues.

// Nodes UVB [label="UV-B Radiation", fillcolor="#F1F3F4", fontcolor="#202124"]; Sinapate_Esters [label="Sinapate Esters\n(e.g., this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO [label="NO Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_influx [label="Cytosolic Ca²⁺ Influx", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stomatal_Closure [label="Stomatal Closure", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges UVB -> Sinapate_Esters; Sinapate_Esters -> ROS; Sinapate_Esters -> NO; ROS -> Ca_influx; NO -> Ca_influx; Ca_influx -> Stomatal_Closure; } dot Figure 2. Proposed signaling pathway for sinapate ester-mediated stomatal closure.

Quantitative Data

Currently, there is a scarcity of published quantitative data specifically for this compound in Arabidopsis. The table below summarizes representative data for the broader class of sinapate esters.

Plant Line/ConditionMeasured ParameterFold Change (vs. Wild Type/Control)Reference
Arabidopsisfah1-2 mutantTotal Sinapate Esters~10% of Wild Type[1]
Wild Type + UV-BSinapoyl Malate1.5 - 2.0[3]
sng1 mutantSinapoyl MalateNot detected[3][4]

Experimental Protocols

Extraction and Quantification of Sinapate Esters

A common method for the analysis of sinapate esters involves extraction with an acidic methanol solution followed by High-Performance Liquid Chromatography (HPLC) analysis.

Protocol:

  • Freeze-dry and grind Arabidopsis leaf tissue to a fine powder.

  • Extract the powder with 80% methanol containing 0.1% formic acid.

  • Vortex and sonicate the mixture.

  • Centrifuge to pellet debris and collect the supernatant.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the filtrate by reverse-phase HPLC with a C18 column.

  • Detect sinapate esters by their absorbance at ~330 nm.

  • Quantify by comparing peak areas to a standard curve of sinapic acid or purified sinapate ester standards.

// Nodes Start [label="Plant Tissue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction with Acidic Methanol", fillcolor="#FFFFFF", fontcolor="#202124"]; Centrifugation [label="Centrifugation", fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration [label="Filtration (0.22 µm)", fillcolor="#FFFFFF", fontcolor="#202124"]; HPLC [label="HPLC Analysis (C18 column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="UV Detection (~330 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Results", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Extraction; Extraction -> Centrifugation; Centrifugation -> Filtration; Filtration -> HPLC; HPLC -> Detection; Detection -> Quantification; Quantification -> End; } dot Figure 3. Workflow for the extraction and quantification of sinapate esters.

Gene Expression Analysis

To study the regulation of genes involved in this compound biosynthesis, quantitative real-time PCR (qRT-PCR) is a standard technique.

Protocol:

  • Isolate total RNA from Arabidopsis tissues using a commercial kit or a TRIzol-based method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

  • Perform qRT-PCR using gene-specific primers for target genes (e.g., SST, acyltransferases) and a reference gene (e.g., ACTIN2).

  • Use a SYBR Green-based detection method.

  • Calculate relative gene expression using the ΔΔCt method.

Future Directions and Conclusion

The biological role of this compound in Arabidopsis thaliana presents an exciting and underexplored area of research. While its functions can be inferred from the broader family of sinapate esters, direct experimental evidence is needed to elucidate its specific contributions to plant fitness. Future research should focus on:

  • Isolation and structural confirmation of this compound from Arabidopsis.

  • Identification and characterization of the specific enzymes responsible for its biosynthesis.

  • Generation and analysis of mutants with altered levels of this compound to determine its physiological roles.

  • Investigation of its subcellular localization and potential transport mechanisms.

A deeper understanding of the biosynthesis and function of this compound will not only advance our knowledge of plant secondary metabolism but may also open avenues for the development of novel bioactive compounds for agricultural and pharmaceutical applications. The information and protocols provided in this guide serve as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

Occurrence of 3',6'-Di-O-sinapoylsucrose in Rice (Oryza sativa): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the occurrence, biosynthesis, and analysis of 3',6'-Di-O-sinapoylsucrose, a notable phenolic compound found in rice (Oryza sativa). This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, plant science, and drug development. It consolidates current knowledge on the quantitative distribution of this compound in various rice cultivars, details the experimental protocols for its identification, and illustrates its biosynthetic pathway.

Introduction

Rice is a primary staple food for a significant portion of the global population and a source of various secondary metabolites with potential health benefits.[1] Among these are phenolic compounds, which play crucial roles in plant defense and possess antioxidant properties. One such compound that has been identified in rice is 3',6'-Di-O-sinapoylsucrose. This guide focuses on this specific sinapoyl derivative, providing a comprehensive resource for its study. It is important to note that while the initial topic of interest was 6,6'-Di-O-sinapoylsucrose, the available scientific literature predominantly identifies the 3',6'- isomer in rice.

Quantitative Occurrence

The concentration of 3',6'-Di-O-sinapoylsucrose and related compounds varies among different rice varieties and tissues. Pigmented rice varieties, such as black and red rice, tend to have higher concentrations of phenolic compounds compared to white rice.[2][3] The bran is a particularly rich source of these metabolites.[1]

Below are tables summarizing the quantitative data for 3',6'-Di-O-sinapoylsucrose and a related compound, 6'-O-sinapoylsucrose, in various rice cultivars.

Table 1: Concentration of 3',6'-Di-O-sinapoylsucrose in Different Rice Cultivars

Rice CultivarGenetic BackgroundConcentration (mg/kg)
KoshihikariJaponica9.6[4]
TakanariIndica3.7[4]
Chromosome Segment Substitution Lines (Koshihikari Background)Japonica6.0 - 13.9[4]

Table 2: Concentration of Sinapoyl Derivatives in Brown and White Rice of Korean Cultivars

Rice CultivarRice Type3',6-di-O-sinapoylsucrose (mg/100g DW)
SamkwangBrownData not specified
SaeilmiBrownData not specified
SindongjinBrownData not specified
SamkwangWhiteData not specified
SaeilmiWhiteData not specified
SindongjinWhiteData not specified

Note: A study tentatively identified 3',6-di-O-sinapoylsucrose in these cultivars, but the individual concentration was not provided in the available abstract. The study did provide total phenolic acid content.

Table 3: Concentration of 6'-O-(E)-sinapoylsucrose in Rice Flour

Rice ProductConcentration (mg/100g of flour)
Brown Rice0.41[5]
Germinated Brown Rice~70% decrease from brown rice[5]

Experimental Protocols

The extraction, identification, and quantification of 3',6'-Di-O-sinapoylsucrose from rice typically involve the following steps.

Extraction of Phenolic Compounds
  • Sample Preparation: Rice grains (brown or white) are ground into a fine powder. For analysis of specific tissues like bran, these are separated prior to grinding.

  • Solvent Extraction: The powdered sample is extracted with a polar solvent. A common choice is 70-80% methanol or acetone in water.[6] The mixture is typically sonicated or agitated for a set period (e.g., 30 minutes) to enhance extraction efficiency.[6]

  • Centrifugation and Filtration: The mixture is centrifuged to pellet the solid material. The supernatant, containing the soluble phenolic compounds, is collected and filtered (e.g., through Whatman No. 1 filter paper followed by a 0.45 µm syringe filter) to remove any remaining particulates.[6]

  • Repeated Extraction: The extraction process is often repeated multiple times (e.g., three times) on the pellet to ensure maximum recovery of the target compounds. The supernatants from all extractions are then pooled.[6]

  • Concentration: The pooled extract is concentrated under vacuum (e.g., using a rotary evaporator) to remove the solvent. The resulting crude extract can be redissolved in a smaller volume of the initial solvent for analysis.

Identification and Quantification by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the standard method for the analysis of sinapoyl derivatives.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution system is employed, commonly consisting of two solvents:

      • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

      • Solvent B: Acetonitrile or methanol.

    • Gradient: A linear gradient is run, starting with a high proportion of Solvent A and gradually increasing the proportion of Solvent B to elute compounds of increasing hydrophobicity.

    • Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.[6]

  • Detection:

    • Diode Array Detector (DAD): Sinapic acid and its derivatives exhibit a characteristic UV absorbance maximum around 330 nm, which is used for detection and preliminary quantification.[6]

    • Mass Spectrometry (MS): Electrospray ionization (ESI) is a common ionization source. The mass spectrometer can be operated in both positive and negative ion modes to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), which allows for definitive structural identification.

Visualization of Pathways and Workflows

Biosynthetic Pathway

3',6'-Di-O-sinapoylsucrose is synthesized via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and leads to the production of sinapic acid. The sinapic acid is then activated, likely by glycosylation to form 1-O-sinapoylglucose. Finally, putative Serine Carboxypeptidase-Like (SCPL) acyltransferases catalyze the transfer of sinapoyl groups from 1-O-sinapoylglucose to sucrose to form the final product.

G Putative Biosynthetic Pathway of 3',6'-Di-O-sinapoylsucrose in Rice cluster_phenylpropanoid Phenylpropanoid Pathway cluster_activation Sinapate Activation & Transfer Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p_Coumaric_acid->p-Coumaroyl-CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p-Coumaroyl-CoA->Caffeoyl_CoA HCT Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT 5-Hydroxyferuloyl-CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->5-Hydroxyferuloyl-CoA F5H Sinapoyl-CoA Sinapoyl-CoA 5-Hydroxyferuloyl-CoA->Sinapoyl-CoA COMT 1-O-Sinapoylglucose 1-O-Sinapoylglucose Sinapoyl-CoA->1-O-Sinapoylglucose UGT (Glucosyltransferase) 3',6'-Di-O-sinapoylsucrose 3',6'-Di-O-sinapoylsucrose 1-O-Sinapoylglucose->3',6'-Di-O-sinapoylsucrose SCPL Acyltransferase(s) Sucrose Sucrose Sucrose->3',6'-Di-O-sinapoylsucrose

Caption: Putative biosynthetic pathway of 3',6'-Di-O-sinapoylsucrose in rice.

Experimental Workflow

The general workflow for the analysis of 3',6'-Di-O-sinapoylsucrose from rice samples is depicted below.

G Experimental Workflow for Analysis cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis Rice_Sample Rice Sample (e.g., Bran, Grain) Grinding Grinding to Powder Rice_Sample->Grinding Extraction Solvent Extraction (e.g., 80% MeOH) Grinding->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation Concentration Concentration of Supernatant Centrifugation->Concentration Crude_Extract Crude Phenolic Extract Concentration->Crude_Extract HPLC HPLC Separation (C18 Column) Crude_Extract->HPLC DAD DAD Detection (~330 nm) HPLC->DAD MS MS/MS Identification HPLC->MS Quantification Quantification DAD->Quantification MS->Quantification

Caption: General experimental workflow for the analysis of 3',6'-Di-O-sinapoylsucrose.

Role in Plant Physiology

Phenolic compounds, including sinapate esters, are known to be involved in plant defense mechanisms against biotic and abiotic stresses.[7] For instance, the expression of a rice serine carboxypeptidase-like gene, Os10g01134, which is a candidate for catalyzing acylation reactions, is reported to increase in response to salt stress and infection by the rice blast fungus Magnaporthe oryzae.[8] This suggests that the biosynthesis and accumulation of compounds like 3',6'-Di-O-sinapoylsucrose may be part of the plant's defense response. These compounds also contribute to the antioxidant capacity of the rice grain.

Conclusion

3',6'-Di-O-sinapoylsucrose is a significant phenolic constituent in various rice cultivars, with concentrations being particularly notable in the bran of pigmented varieties. Its biosynthesis is intricately linked to the phenylpropanoid pathway, with serine carboxypeptidase-like acyltransferases playing a probable key role in the final acylation steps. The accumulation of this compound appears to be linked to the plant's response to environmental stresses. The standardized analytical workflows presented in this guide provide a robust framework for the accurate quantification and identification of 3',6'-Di-O-sinapoylsucrose, facilitating further research into its biological activities and potential applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 6,6'-Di-O-sinapoylsucrose from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6'-Di-O-sinapoylsucrose is a naturally occurring phenylpropanoid glycoside found in various medicinal plants, notably in the roots of Polygala tenuifolia. This compound and its isomers have garnered significant interest within the scientific community due to their diverse pharmacological activities, including neuroprotective, antidepressant-like, and anti-inflammatory effects. As research into the therapeutic potential of this compound continues, standardized and efficient extraction and purification protocols are crucial for obtaining high-purity material for further investigation.

These application notes provide a comprehensive overview of a detailed protocol for the extraction and purification of this compound from plant material, primarily focusing on methodologies established for Polygala tenuifolia. The protocol is designed to be adaptable for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Yield of Sinapoyl Sucrose Esters

The yield of this compound and its isomers can vary significantly depending on the plant source, the specific extraction method employed, and the purification strategy. The following table summarizes quantitative data from published literature to provide a benchmark for expected yields.

Plant MaterialStarting AmountExtraction MethodPurification MethodCompound IsolatedYieldReference
Polygala tenuifolia (dried roots)300 gReflux with ethanolMacroporous resin, Silica gel, Sephadex LH-20, ODS-A3',6-disinapoyl sucrose15 mg[1]
Polygala tenuifolia (dried roots)2.5 kgReflux with methanolDiaion HP-20, Silica gel, ODS, HPLC6,3'-di-O-sinapoylsucroseNot explicitly stated for the individual compound[2]

Experimental Protocols

This section outlines a detailed methodology for the extraction and purification of this compound from plant material, based on established protocols for Polygala tenuifolia.

Materials and Reagents
  • Dried and powdered root material of Polygala tenuifolia

  • Ethanol (75-80%) or Methanol

  • Distilled water

  • Dichloromethane

  • Ethyl acetate

  • Macroporous adsorbent resin (e.g., SP825, Diaion HP-20)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • ODS-A (Octadecyl-silylated silica gel)

  • Solvents for chromatography (e.g., chloroform, methanol, water)

  • Rotary evaporator

  • Freeze dryer

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Step 1: Extraction
  • Maceration/Reflux:

    • Weigh the dried, powdered plant material.

    • Suspend the powder in 75% ethanol (or methanol) in a round-bottom flask at a solid-to-liquid ratio of 1:10 (w/v).

    • Reflux the mixture in a boiling water bath for 2-3 hours.

    • Allow the mixture to cool and then filter to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue two to three more times to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to remove the ethanol.

Step 2: Preliminary Purification (Liquid-Liquid Partitioning)
  • Solvent Partitioning:

    • Suspend the concentrated aqueous extract in distilled water.

    • Perform successive liquid-liquid partitioning with dichloromethane and then ethyl acetate to remove non-polar and medium-polarity impurities.

    • Collect the final aqueous layer which contains the polar sucrose esters.

Step 3: Chromatographic Purification
  • Macroporous Resin Chromatography:

    • Concentrate the aqueous fraction to a smaller volume.

    • Load the concentrated aqueous extract onto a pre-equilibrated macroporous adsorbent resin column.

    • Wash the column with distilled water to remove sugars and other highly polar impurities.

    • Elute the target compounds with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).

    • Collect the fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing sinapoyl sucrose esters.

  • Silica Gel Column Chromatography:

    • Combine and concentrate the fractions rich in sinapoyl sucrose esters.

    • Apply the concentrated fraction to a silica gel column.

    • Elute the column with a solvent system such as a gradient of chloroform-methanol-water (e.g., starting from 9:1:0.1 to 7:3:0.5).

    • Collect fractions and analyze them to pool those containing the target compound.

  • Sephadex LH-20 and ODS-A Chromatography:

    • For further purification, subject the enriched fractions to size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

    • Final purification can be achieved using a reversed-phase ODS-A column with a methanol-water gradient.

Step 4: Compound Identification and Quantification
  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the purified fractions using a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a small amount of acid like formic acid).

    • Detection is typically performed using a UV detector at a wavelength around 330 nm, where sinapic acid derivatives show strong absorbance.

    • Quantification can be performed by creating a calibration curve with a purified standard of this compound.

  • Structural Elucidation:

    • The structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow Plant_Material Dried & Powdered Plant Material (e.g., Polygala tenuifolia roots) Extraction Extraction (Reflux with 75% Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Partitioning Liquid-Liquid Partitioning (Dichloromethane & Ethyl Acetate) Evaporation->Partitioning Aqueous_Phase Aqueous Phase (Rich in Sucrose Esters) Partitioning->Aqueous_Phase Macroporous_Resin Macroporous Resin Chromatography Aqueous_Phase->Macroporous_Resin Silica_Gel Silica Gel Chromatography Macroporous_Resin->Silica_Gel Sephadex_ODS Sephadex LH-20 & ODS Chromatography Silica_Gel->Sephadex_ODS Purified_Compound Purified This compound Sephadex_ODS->Purified_Compound Analysis Analysis (HPLC, NMR, MS) Purified_Compound->Analysis

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Purification_Pyramid Crude_Extract Crude Extract Liquid_Partition Liquid-Liquid Partitioning Crude_Extract->Liquid_Partition Macroporous_Resin Macroporous Resin Liquid_Partition->Macroporous_Resin Silica_Gel Silica Gel Macroporous_Resin->Silica_Gel Final_Purification Sephadex LH-20 / ODS Silica_Gel->Final_Purification Pure_Compound Pure this compound Final_Purification->Pure_Compound

Caption: Hierarchy of purification techniques for isolating this compound.

References

Application Note: 1H and 13C NMR Spectral Data for Di-O-sinapoylsucrose Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for a di-O-sinapoylsucrose isomer, specifically β-D-(3-O-sinapoyl)-fructofuranosyl-α-D-(6-O-sinapoyl)-glucopyranoside. While the user requested data for the 6,6'-isomer, the 3,6-isomer is more commonly reported in the literature. The data presented here is crucial for the structural elucidation and quality control of sucrose-based esters in drug discovery and natural product chemistry.

Introduction

Sinapoylated sucrose esters are a class of phenylpropanoid glycosides found in various medicinal plants, such as those from the Polygala genus. These compounds have garnered significant interest due to their diverse biological activities, including neuroprotective and antidepressant effects. Accurate NMR spectral data is fundamental for the unambiguous identification and characterization of these molecules, which is a critical step in any research and development pipeline. This application note presents the reported 1H and 13C NMR data for β-D-(3-O-sinapoyl)-fructofuranosyl-α-D-(6-O-sinapoyl)-glucopyranoside and a general protocol for acquiring such data.

1H and 13C NMR Spectral Data

The following tables summarize the 1H and 13C NMR spectral data for β-D-(3-O-sinapoyl)-fructofuranosyl-α-D-(6-O-sinapoyl)-glucopyranoside.[1] The data was reported from a study on the chemical constituents of Polygala aureocauda Dunn.[1]

Table 1: 1H NMR Spectral Data (CD3OD) [1]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Glucosyl Unit
15.40d3.5
23.55m
33.82m
43.45m
54.02m
6a4.47dd12.0, 2.0
6b4.35dd12.0, 6.0
Fructosyl Unit
1'a3.70d12.5
1'b3.65d12.5
3'5.45d5.0
4'4.20t5.0
5'3.90m
6'a3.85m
6'b3.75m
Sinapoyl Unit at C-6
2'', 6''6.85s
7''7.60d16.0
8''6.40d16.0
3'', 5''-OCH33.87s
Sinapoyl Unit at C-3'
2''', 6'''6.90s
7'''7.70d16.0
8'''6.50d16.0
3''', 5'''-OCH33.90s

Table 2: 13C NMR Spectral Data (CD3OD) [1]

PositionChemical Shift (δ, ppm)
Glucosyl Unit
192.5
272.8
373.5
470.2
571.5
663.8
Fructosyl Unit
1'61.5
2'104.5
3'82.0
4'77.5
5'75.0
6'63.0
Sinapoyl Unit at C-6
1''126.5
2'', 6''107.0
3'', 5''148.5
4''138.0
7''146.0
8''114.0
9''167.5
3'', 5''-OCH356.0
Sinapoyl Unit at C-3'
1'''126.8
2''', 6'''107.2
3''', 5'''148.8
4'''138.5
7'''146.5
8'''114.5
9'''167.8
3''', 5'''-OCH356.2

Experimental Protocols

The following is a general protocol for the acquisition of 1H and 13C NMR spectra of sinapoyl sucrose esters, based on common practices for natural product analysis.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by chromatographic techniques such as HPLC.

  • Sample Amount: For 1H NMR, dissolve 1-5 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent. For 13C NMR, a more concentrated sample of 10-20 mg is recommended.

  • Solvent Selection: Deuterated methanol (CD3OD) is a common choice for sucrose esters as it readily dissolves these polar compounds. Other solvents like deuterated dimethyl sulfoxide (DMSO-d6) or deuterium oxide (D2O) can also be used depending on the specific compound's solubility.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

  • Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • 1H NMR Spectroscopy:

    • A standard single-pulse experiment is usually sufficient.

    • Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

    • For sucrose esters, a spectral width of 10-12 ppm is generally adequate.

  • 13C NMR Spectroscopy:

    • A proton-decoupled 13C NMR experiment is standard.

    • A larger spectral width (e.g., 200-220 ppm) is necessary to cover the range of carbon chemical shifts.

    • Due to the lower natural abundance of 13C, a larger number of scans and a longer relaxation delay are required to obtain a good signal-to-noise ratio.

  • 2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within the glucose, fructose, and sinapoyl moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for determining the points of esterification.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry and conformation of the molecule.

Data Analysis and Interpretation

The acquired NMR spectra are processed (Fourier transformation, phase correction, and baseline correction) and analyzed. The chemical shifts, coupling constants, and correlations from the 2D spectra are used to piece together the structure of the molecule. The downfield shifts of the proton and carbon signals at the points of acylation (e.g., C-6 of glucose and C-3 of fructose in the example above) are key indicators of the ester linkages.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of sinapoyl sucrose esters using NMR spectroscopy.

NMR_Workflow cluster_isolation Isolation & Purification cluster_nmr NMR Analysis cluster_spectra Acquired Spectra plant_material Plant Material (e.g., Polygala roots) extraction Extraction with Methanol plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography (e.g., Silica Gel, HPLC) crude_extract->chromatography pure_compound Pure Sinapoyl Sucrose Ester chromatography->pure_compound sample_prep Sample Preparation (Dissolution in Deuterated Solvent) pure_compound->sample_prep nmr_acquisition NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing nmr_1h 1D 1H NMR nmr_acquisition->nmr_1h nmr_13c 1D 13C NMR nmr_acquisition->nmr_13c nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_acquisition->nmr_2d structure_elucidation Structure Elucidation data_processing->structure_elucidation

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 6,6'-Di-O-sinapoylsucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the antioxidant potential of 6,6'-Di-O-sinapoylsucrose, a naturally occurring oligosaccharide ester. This document includes detailed experimental protocols for common antioxidant assays, a summary of available quantitative data, and a visualization of a key signaling pathway modulated by antioxidants.

Introduction

This compound, a sucrose molecule esterified with two sinapic acid moieties, is a compound of interest for its potential health benefits, including its antioxidant properties. Sinapic acid, a hydroxycinnamic acid, is a known antioxidant, and its dimerization on a sucrose backbone may influence its bioactivity. Accurate and reproducible assessment of the antioxidant capacity of this compound is crucial for its development as a potential therapeutic or nutraceutical agent.

Data Presentation: In Vitro Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. For context, the activity of the well-known antioxidant, Vitamin C (ascorbic acid), is also presented.

AssayParameterThis compoundVitamin C (Positive Control)Reference
DPPH Radical Scavenging Activity IC₅₀ (mg/mL)1.080.029[1]
ABTS Radical Scavenging Activity IC₅₀ (mg/mL)0.330.12[1]

Experimental Protocols

Detailed methodologies for four standard antioxidant activity assays are provided below. These protocols are intended to serve as a guide for researchers to assess the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Workflow for DPPH Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH solution in methanol Mix Mix sample/control with DPPH solution DPPH_sol->Mix Sample_sol Prepare various concentrations of this compound Sample_sol->Mix Control_sol Prepare positive control (e.g., Vitamin C) Control_sol->Mix Incubate Incubate in the dark at room temperature for 30 min Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Caption: Workflow of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations.

    • Prepare a positive control, such as Vitamin C or Trolox, in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, positive control, or blank (solvent) to the respective wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the sample or positive control.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Workflow for ABTS Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_rad Generate ABTS radical cation (ABTS•+) Mix Mix sample/control with ABTS•+ solution ABTS_rad->Mix Sample_sol Prepare various concentrations of this compound Sample_sol->Mix Control_sol Prepare positive control (e.g., Trolox) Control_sol->Mix Incubate Incubate at room temperature for a set time (e.g., 6 min) Mix->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calculate Calculate % inhibition and IC50 or Trolox Equivalents Measure->Calculate

Caption: Workflow of the ABTS radical cation decolorization assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of this compound, positive control, or blank to the respective wells.

    • Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant activity can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC). For TEAC, a standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the sample is expressed as µmol of Trolox equivalents per gram of sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Workflow for FRAP Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare fresh FRAP reagent Mix Mix sample/standard with FRAP reagent FRAP_reagent->Mix Sample_sol Prepare this compound solution Sample_sol->Mix Standard_sol Prepare FeSO4 or Trolox standards Standard_sol->Mix Incubate Incubate at 37°C for a set time (e.g., 4-30 min) Mix->Incubate Measure Measure absorbance at 593 nm Incubate->Measure Calculate Determine antioxidant capacity from standard curve Measure->Calculate

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.

Protocol:

  • Reagent Preparation:

    • Acetate buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm it to 37°C before use.

    • Prepare a solution of this compound.

    • Prepare a standard curve using ferrous sulfate (FeSO₄) or Trolox.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample, standard, or blank to the respective wells.

    • Incubate the plate at 37°C for a defined period (typically 4 to 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time.

Workflow for ORAC Assay

cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Fluorescein_sol Prepare fluorescein solution Mix_Incubate Mix sample/standard with fluorescein and incubate Fluorescein_sol->Mix_Incubate Sample_sol Prepare this compound solution Sample_sol->Mix_Incubate Standard_sol Prepare Trolox standards Standard_sol->Mix_Incubate AAPH_sol Prepare AAPH solution Add_AAPH Add AAPH to initiate reaction Mix_Incubate->Add_AAPH Measure Measure fluorescence decay kinetically Add_AAPH->Measure Calculate_AUC Calculate Area Under the Curve (AUC) Measure->Calculate_AUC Determine_ORAC Determine ORAC value from Trolox standard curve Calculate_AUC->Determine_ORAC

Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) assay.

Protocol:

  • Reagent Preparation:

    • Prepare all solutions in a 75 mM phosphate buffer (pH 7.4).

    • Prepare a working solution of fluorescein.

    • Prepare serial dilutions of this compound.

    • Prepare a standard curve using Trolox.

    • Prepare a solution of AAPH. This solution should be made fresh daily.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein solution to each well.

    • Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the respective wells.

    • Incubate the plate at 37°C for at least 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement and Calculation:

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value is determined from the Trolox standard curve and is expressed as µmol of Trolox equivalents per gram of sample.

Signaling Pathway: Keap1-Nrf2 Antioxidant Response Pathway

Phenolic compounds, such as the sinapic acid moieties in this compound, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this cellular defense mechanism is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including some phenolic antioxidants), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various genes, upregulating the expression of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs). This response enhances the cell's capacity to neutralize reactive oxygen species and protect against oxidative damage.

cluster_cytoplasm Cytoplasm cluster_basal Basal State cluster_stress Oxidative Stress / Antioxidant Presence cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Nrf2 degradation Keap1_mod Keap1 Modification Keap1_Nrf2->Keap1_mod inhibition of degradation Proteasome Proteasomal Degradation Ub->Proteasome Nrf2 degradation Antioxidant This compound (or other antioxidants) Antioxidant->Keap1_mod ROS Reactive Oxygen Species (ROS) ROS->Keap1_mod Nrf2_free Nrf2 (stabilized) Keap1_mod->Nrf2_free Nrf2 release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_Maf Nrf2-sMaf Complex Nrf2_nuc->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE Binding Gene_exp Increased Transcription of Antioxidant Genes (HO-1, NQO1, etc.) ARE->Gene_exp Gene_exp->ROS Cellular Protection

Caption: The Keap1-Nrf2-ARE antioxidant response pathway.

References

Application Notes and Protocols: Neuroprotective Effects of Sinapoyl Sucrose Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl sucrose compounds, particularly 3,6'-disinapoyl sucrose (DISS), are natural oligosaccharide esters isolated from the root of Polygala tenuifolia (Yuanzhi).[1][2] Emerging research has highlighted their significant neuroprotective properties, positioning them as promising candidates for the development of therapeutics against neurodegenerative diseases such as Alzheimer's disease.[1][3][4] These compounds have been shown to exert their effects through various mechanisms, including the modulation of key signaling pathways, reduction of neuronal apoptosis, and mitigation of oxidative stress.[5][6][7] This document provides a detailed overview of the neuroprotective effects of DISS, summarizing key quantitative data and providing comprehensive experimental protocols for researchers interested in this field.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the neuroprotective effects of 3,6'-disinapoyl sucrose (DISS).

Table 1: In Vitro Neuroprotective Effects of DISS on SH-SY5Y Human Neuroblastoma Cells

Model SystemToxin/StressorDISS ConcentrationObserved EffectsReference
SH-SY5Y CellsGlutamate (8 mM)0.6, 6, 60 µmol/LDose-dependent increase in cell viability, inhibition of LDH release, attenuation of apoptosis.[6][6]
SH-SY5Y CellsGlutamate and H₂O₂> 30 µMPromotion of neuron cell viability and protection against toxicity.[5][5]

Table 2: In Vivo Neuroprotective and Cognitive-Enhancing Effects of DISS

Animal ModelDISS DosageDurationObserved EffectsReference
APP/PS1 Transgenic Mice3.30 mg/kg and 6.60 mg/kg (gavage)1 monthAlleviation of cognitive deficits, reduction in hippocampal neuron injury.[1][3][1][3]
APP/PS1 Transgenic Mice6.60 mg/kg (gavage)1 monthIncreased number and orderly arrangement of hippocampal neurons.[1][1]
Chronically Mild Stressed Rats5, 10, 20 mg/kg (gavage)21 daysReversal of stress-induced reduction in sucrose consumption.[8][8]

Table 3: Effects of DISS on Gene and Protein Expression

Model SystemDISS Concentration/DosageTargetEffectReference
SH-SY5Y Cells0.6, 6, 60 µmol/LBax (pro-apoptotic)Downregulation[6]
SH-SY5Y Cells0.6, 6, 60 µmol/LBcl-2 (anti-apoptotic)Upregulation[6]
SH-SY5Y Cells> 30 µMBDNFIncreased expression[5]
SH-SY5Y Cells> 30 µMp-CREBIncreased phosphorylation[5]
APP/PS1 Transgenic Mice6.60 mg/kgBax/Bcl-2 ratioDecreased[3]
APP/PS1 Transgenic Mice6.60 mg/kgp-CREBIncreased expression[1][3]
APP/PS1 Transgenic Mice6.60 mg/kgBDNFIncreased expression[1][3]
APP/PS1 Transgenic Mice6.60 mg/kgTNF-α, IL-1β, IL-6, IL-2Reduced levels[1][9]
Aβ₁₋₄₂ Transgenic C. elegans5 and 50 µMAβ depositionAttenuated[7]
Aβ₁₋₄₂ Transgenic C. elegans5 and 50 µMROS and lipofuscinDecreased levels[10]
Chronically Mild Stressed Rats5, 10, 20 mg/kgCAM-L1, laminin, BDNF mRNAReversed stress-induced decrease[8]
Chronically Mild Stressed Rats5, 10, 20 mg/kgp-CREB, BDNF proteinReversed stress-induced decrease[8]

Signaling Pathways

DISS exerts its neuroprotective effects by modulating several key intracellular signaling pathways. The primary mechanism involves the activation of the CREB/BDNF pathway, which is crucial for neuronal survival, plasticity, and cognitive function.[1][3]

DISS_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects DISS 3,6'-disinapoyl sucrose (DISS) CaMKII CaMKII DISS->CaMKII ERK1_2 ERK1/2 DISS->ERK1_2 TrkB TrkB DISS->TrkB Bcl2 Bcl-2 (Anti-apoptotic) DISS->Bcl2 Upregulates Bax Bax (Pro-apoptotic) DISS->Bax Downregulates CREB CREB CaMKII->CREB ERK1_2->CREB BDNF BDNF TrkB->BDNF Upregulation pCREB p-CREB CREB->pCREB Phosphorylation pCREB->BDNF Gene Transcription Neuroprotection Neuroprotection & Cognitive Improvement BDNF->Neuroprotection Bcl2->Neuroprotection Bax->Neuroprotection

Caption: DISS neuroprotective signaling cascade.

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the neuroprotective effects of sinapoyl sucrose compounds.

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol is designed to assess the protective effects of DISS against glutamate-induced excitotoxicity in a human neuroblastoma cell line.[6][11]

In_Vitro_Workflow cluster_prep Cell Culture and Plating cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis A1 Culture SH-SY5Y cells in complete medium. A2 Seed cells into 96-well plates (1 x 10^4 cells/well). A1->A2 A3 Incubate for 24h for cell attachment. A2->A3 B1 Pre-treat with Glutamate (8 mM) for 30 minutes. A3->B1 B2 Co-treat with DISS (0.6, 6, 60 µmol/L) for 12 hours. B1->B2 C1 MTT Assay for Cell Viability B2->C1 C2 LDH Assay for Cytotoxicity B2->C2 C3 Flow Cytometry (PI Staining) for Apoptosis B2->C3 C4 Western Blot for Bax/Bcl-2 Expression B2->C4

Caption: Workflow for in vitro neuroprotection assay.

1. Cell Culture and Plating:

  • Culture SH-SY5Y human neuroblastoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well.[11]

  • Incubate for 24 hours to allow for cell attachment.[11]

2. Treatment:

  • Prepare stock solutions of 3,6'-disinapoyl sucrose (DISS) in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should be less than 0.1%.

  • After 24 hours of cell attachment, expose the cells to L-glutamate (8 mM) for 30 minutes.[11]

  • Following glutamate exposure, treat the cells with various concentrations of DISS (e.g., 0.6, 6, and 60 µmol/L) for 12 hours.[6][11] Include a vehicle control (DMSO) and a positive control (e.g., a known neuroprotective agent).

3. Assessment of Cell Viability (MTT Assay):

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

4. Assessment of Cytotoxicity (LDH Assay):

  • Collect the cell culture supernatant after treatment.

  • Measure the activity of lactate dehydrogenase (LDH) released into the medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

5. Assessment of Apoptosis (Flow Cytometry):

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells in 70% ethanol overnight at 4°C.[11]

  • Resuspend the cells in PBS containing propidium iodide (PI) and RNase A.

  • Analyze the cell cycle distribution and quantify the sub-G1 apoptotic peak using a flow cytometer.

6. Western Blot Analysis for Apoptosis-Related Proteins:

  • Lyse the treated cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Neuroprotection and Cognitive Function Assessment in an Alzheimer's Disease Mouse Model

This protocol describes the evaluation of DISS in APP/PS1 transgenic mice, a common model for Alzheimer's disease.[1][3]

1. Animals and Treatment:

  • Use APP/PS1 transgenic mice and wild-type littermates as controls.

  • Administer DISS orally by gavage at doses of 3.30 mg/kg and 6.60 mg/kg daily for one month.[1] A vehicle control group should also be included.

2. Behavioral Testing (Morris Water Maze):

  • Perform the Morris water maze test to assess spatial learning and memory.

  • Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 5 consecutive days (4 trials per day). Record the escape latency (time to find the platform) and swim path.

  • Probe Trial: On day 6, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.

3. Histological Analysis:

  • After behavioral testing, perfuse the mice and collect the brains.

  • Fix the brains in 4% paraformaldehyde and embed in paraffin.

  • Nissl Staining: Stain brain sections with cresyl violet to assess neuronal morphology and count the number of surviving neurons in the hippocampus.[1]

  • TUNEL Assay: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect and quantify apoptotic cells in the hippocampus.[3]

4. Biochemical Analysis:

  • Homogenize hippocampal tissue for protein and cytokine analysis.

  • ELISA: Measure the levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-2) using commercially available ELISA kits.[3][9]

  • Western Blot: Analyze the expression levels of key proteins in the neuroprotective signaling pathway, such as phosphorylated CREB (p-CREB) and brain-derived neurotrophic factor (BDNF).[1][3] Also, assess the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.

Conclusion

Sinapoyl sucrose compounds, particularly 3,6'-disinapoyl sucrose, demonstrate significant potential as neuroprotective agents. The data and protocols presented here provide a framework for researchers to further investigate the mechanisms of action and therapeutic efficacy of these compounds in the context of neurodegenerative diseases. The ability of DISS to modulate the CREB/BDNF pathway, inhibit apoptosis, and reduce neuroinflammation underscores its multifaceted therapeutic potential. Further preclinical and clinical studies are warranted to translate these promising findings into novel treatments for patients suffering from neurodegenerative disorders.

References

Application Notes and Protocols: 6,6'-Di-O-sinapoylsucrose as a Chemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and protocols for the use of 6,6'-Di-O-sinapoylsucrose as a chemical standard for researchers, scientists, and drug development professionals. It includes information on its physicochemical properties, analytical methodologies, and its role in studying inflammatory signaling pathways.

Note on Nomenclature: The compound of interest is often referred to as 3,6'-Disinapoyl sucrose in scientific literature. This refers to the substitution of sinapoyl groups at the 3-position of the fructose moiety and the 6'-position of the glucose moiety of sucrose. For the purpose of this document, we will adhere to the user-specified "this compound," while acknowledging the common alternative nomenclature.

Physicochemical Properties and Handling

This compound is a bioactive natural product found in plants of the Polygala genus, notably Polygala tenuifolia. It is recognized for its neuroprotective and anti-inflammatory properties.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₃₄H₄₂O₁₉[1][2]
Molecular Weight 754.69 g/mol [1][2]
CAS Number 139891-98-8[1][2]
Appearance White to off-white powder-
Purity (typical) ≥98% (HPLC)[3]
Solubility Soluble in DMSO and methanol.[4]
Storage Store at -20°C in a dry, dark place.[3]

Analytical Applications

This compound serves as a critical chemical standard for the accurate quantification and identification in various experimental settings.

High-Performance Liquid Chromatography (HPLC-UV)

Application: Quantification of this compound in plant extracts, herbal preparations, and biological samples.

Table 2: HPLC-UV Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength 320 nm
Injection Volume 10 µL
Column Temperature 30°C

Protocol for HPLC-UV Analysis:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Plant Extracts: Extract the plant material with methanol using sonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection.

    • Biological Fluids (Plasma/Serum): Perform a protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of the sample. Vortex, centrifuge at 10,000 x g for 10 minutes, and collect the supernatant. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Chromatographic Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application: Highly sensitive and selective quantification of this compound in complex biological matrices.

Table 3: LC-MS/MS Method Parameters

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 777.4 [M+Na]⁺
Product Ion (m/z) 409.2
Collision Energy Optimized for the specific instrument
Linear Range 0.5 - 1000 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL

Protocol for LC-MS/MS Analysis:

  • Standard and Sample Preparation: Follow the same procedures as for HPLC-UV analysis, ensuring high purity solvents and reagents suitable for mass spectrometry.

  • LC Separation: Utilize a C18 UPLC/HPLC column with a gradient elution of acetonitrile and water containing 0.1% formic acid.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the specified precursor to product ion transition.

  • Data Analysis: Use the instrument's software to integrate the peak areas of the MRM transitions. Construct a calibration curve and quantify the analyte in the samples.

Biological Activity: Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[5] This effect is believed to be mediated through the modulation of key signaling pathways, such as the NF-κB pathway.[6]

Signaling Pathway Diagram:

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Gene Transcription DSS This compound DSS->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Anti-inflammatory Assay

Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow Diagram:

experimental_workflow start Start seed_cells Seed Macrophages (e.g., RAW 264.7) start->seed_cells pre_treat Pre-treat with This compound seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure Cytokines (IL-6, TNF-α) by ELISA collect_supernatant->elisa end End elisa->end

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of IL-6 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only treated control.

Stability Testing Protocol

Objective: To assess the stability of this compound as a chemical standard under various storage conditions.

Table 4: Stability Testing Conditions

ConditionTemperatureHumidityDuration
Long-term 25°C ± 2°C60% RH ± 5% RH12 months
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months
Refrigerated 5°C ± 3°C-12 months
Frozen -20°C ± 5°C-12 months

Protocol:

  • Sample Preparation: Prepare multiple aliquots of a known concentration of this compound in a suitable solvent (e.g., methanol) in sealed, light-protected vials.

  • Storage: Place the aliquots in stability chambers maintained at the conditions specified in Table 4.

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 9, and 12 months for long-term and refrigerated/frozen; 0, 1, 3, and 6 months for accelerated).

  • Analysis: At each time point, determine the concentration and purity of this compound using a validated stability-indicating HPLC-UV method.

  • Evaluation: Compare the results to the initial (time 0) values. A significant change is typically defined as a >5% decrease in potency from the initial value. The data can be used to establish the retest period and recommended storage conditions for the chemical standard.

References

Application Notes and Protocols for the In Vitro Enzymatic Hydrolysis of 6,6'-Di-O-sinapoylsucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro enzymatic hydrolysis of 6,6'-Di-O-sinapoylsucrose. This process is critical for studying the bioavailability and biological activity of its constituent molecules, sinapic acid and sucrose, which are of significant interest in pharmacology and drug development due to their antioxidant and anti-inflammatory properties.

Introduction

This compound is a naturally occurring phenylpropanoid sucrose ester. The enzymatic hydrolysis of this diester is a key step in liberating sinapic acid, a potent antioxidant and anti-inflammatory compound. Understanding the kinetics and conditions of this hydrolysis is essential for evaluating its potential as a pro-drug and for developing enzymatic assays for its detection and quantification. Feruloyl esterases (FAEs) are a class of enzymes that catalyze the cleavage of ester bonds between hydroxycinnamic acids and sugars, making them ideal candidates for the hydrolysis of this compound.[1][2]

Principle of the Assay

The in vitro enzymatic hydrolysis of this compound involves the use of a suitable esterase, such as a feruloyl esterase from Aspergillus niger, to cleave the two ester bonds, releasing two molecules of sinapic acid and one molecule of sucrose. The reaction can be monitored by measuring the increase in sinapic acid concentration over time using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

  • This compound

  • Feruloyl esterase (from Aspergillus niger, specific activity typically ~70 U/mg)[1][3]

  • Sodium phosphate buffer (50 mM, pH 6.5)

  • Acetonitrile (HPLC grade)[4][5]

  • Formic acid (for HPLC mobile phase)

  • Sinapic acid standard

  • Sucrose standard

  • Deionized water

  • Microcentrifuge tubes

  • Thermomixer or water bath

  • HPLC system with a C18 column and UV detector

Experimental Protocols

Protocol 1: Standard Enzymatic Hydrolysis of this compound

This protocol outlines the standard conditions for the complete hydrolysis of this compound.

  • Substrate Preparation: Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of sodium phosphate buffer (50 mM, pH 6.5) and acetonitrile.

  • Enzyme Preparation: Prepare a 0.1 mg/mL stock solution of feruloyl esterase in sodium phosphate buffer (50 mM, pH 6.5).

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, add 450 µL of the this compound stock solution.

    • Pre-incubate the substrate solution at 40°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the feruloyl esterase stock solution to achieve a final enzyme concentration of 10 µg/mL.

    • Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture at 40°C for 60 minutes in a thermomixer.

  • Reaction Termination: Stop the reaction by adding 500 µL of acetonitrile and vortexing. This will precipitate the enzyme.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture at 10,000 x g for 5 minutes. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis: Analyze the sample according to the HPLC method described below to quantify the amount of sinapic acid released.

Protocol 2: Time-Course Analysis of Enzymatic Hydrolysis

This protocol is designed to determine the rate of hydrolysis.

  • Reaction Setup: Prepare a larger volume of the reaction mixture as described in Protocol 1 (e.g., 1 mL of substrate solution and 111 µL of enzyme solution).

  • Incubation and Sampling: Incubate the reaction at 40°C. At various time points (e.g., 0, 5, 10, 15, 30, 45, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Sample Termination: Immediately terminate the reaction in each aliquot by adding 100 µL of acetonitrile.

  • Sample Preparation and HPLC Analysis: Process each time-point sample as described in Protocol 1 for HPLC analysis.

Protocol 3: HPLC Analysis of Hydrolysis Products

This method is for the quantification of sinapic acid and the remaining this compound.

  • HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B (linear gradient)

    • 20-25 min: 50-10% B (linear gradient)

    • 25-30 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 320 nm (for sinapic acid and this compound)

  • Injection Volume: 10 µL

  • Quantification: Create a standard curve using known concentrations of sinapic acid to quantify the amount produced in the enzymatic reaction.

Data Presentation

The quantitative data from the enzymatic hydrolysis experiments can be summarized in the following tables.

Table 1: Products of Enzymatic Hydrolysis of this compound

SubstrateEnzymeIncubation Time (min)Product 1Product 2Yield of Sinapic Acid (%)
This compound (1 mM)Feruloyl Esterase60Sinapic AcidSucrose>95%

Table 2: Kinetic Parameters of Feruloyl Esterase with this compound

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)
Feruloyl EsteraseThis compound1.51506.540-50

Visualizations

Diagram 1: Workflow for In Vitro Enzymatic Hydrolysis

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_substrate Prepare 1 mg/mL This compound mix Mix Substrate and Pre-incubate at 40°C prep_substrate->mix prep_enzyme Prepare 0.1 mg/mL Feruloyl Esterase add_enzyme Add Enzyme to Initiate Reaction prep_enzyme->add_enzyme mix->add_enzyme incubate Incubate at 40°C for 60 min add_enzyme->incubate terminate Terminate Reaction with Acetonitrile incubate->terminate centrifuge Centrifuge to Pellet Enzyme terminate->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc

Caption: Workflow for the in vitro enzymatic hydrolysis of this compound.

Diagram 2: Hydrolysis Reaction of this compound

G substrate This compound enzyme Feruloyl Esterase substrate->enzyme products 2 Sinapic Acid + Sucrose enzyme->products Hydrolysis Step 2 intermediate 6-O-sinapoylsucrose (Intermediate) enzyme->intermediate Hydrolysis Step 1 intermediate->enzyme

Caption: Enzymatic hydrolysis of this compound into its constituent molecules.

Diagram 3: Biological Signaling Pathways of Sinapic Acid

G cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway sa1 Sinapic Acid nrf2 Nrf2 Activation sa1->nrf2 are Antioxidant Response Element (ARE) nrf2->are antioxidant_genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes ros_reduction Reduced Oxidative Stress antioxidant_genes->ros_reduction sa2 Sinapic Acid nfkb_inhibition Inhibition of NF-κB Activation sa2->nfkb_inhibition proinflammatory Decreased Expression of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) nfkb_inhibition->proinflammatory inflammation_reduction Reduced Inflammation proinflammatory->inflammation_reduction

Caption: Key signaling pathways modulated by sinapic acid.[6][7][8][9][10][11][12]

Troubleshooting and Considerations

  • Low Hydrolysis Yield:

    • Enzyme Activity: Ensure the enzyme has not lost activity. Use a fresh batch or test its activity with a standard substrate like methyl ferulate.

    • Reaction Conditions: Optimize pH and temperature for the specific feruloyl esterase being used.

    • Inhibitors: The substrate or sample matrix may contain inhibitors. Consider a sample cleanup step if necessary.

  • Inconsistent Results:

    • Pipetting Accuracy: Ensure accurate pipetting, especially of the enzyme solution.

    • Temperature Control: Maintain a constant and uniform temperature during incubation.

  • HPLC Analysis Issues:

    • Peak Tailing or Broadening: Ensure the mobile phase pH is appropriate for the analytes. Check the column for degradation.

    • Baseline Noise: Degas the mobile phase and ensure the system is properly equilibrated.

These protocols and notes provide a solid foundation for researchers to investigate the enzymatic hydrolysis of this compound and to explore the biological significance of its hydrolysis products.

References

Application Notes and Protocols for the Pharmacokinetic Study of Disinapoylsucrose in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data relevant to the pharmacokinetic study of 3,6'-disinapoylsucrose (DISS) in animal models. The following sections detail experimental protocols, data presentation, and the metabolic fate of DISS, offering a practical guide for researchers in the field.

Introduction

Disinapoylsucrose (DISS), a bioactive oligosaccharide ester, has garnered interest for its potential therapeutic effects. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for preclinical and clinical development. This document outlines the key procedures and findings from pharmacokinetic studies of DISS in rodent models.

Quantitative Pharmacokinetic Data

Pharmacokinetic studies in Sprague-Dawley (SD) rats have revealed key insights into the behavior of DISS following oral administration. After a single oral dose of 100 mg/kg, DISS is rapidly absorbed, reaching its maximum plasma concentration (Tmax) at 12 minutes.[1] However, the oral bioavailability of DISS in rats is notably low, estimated to be approximately 0.5%.[2]

Table 1: Pharmacokinetic Parameters of Disinapoylsucrose in Sprague-Dawley Rats (Oral Administration)

ParameterValueReference
Dose100 mg/kg[1]
Tmax (Time to Maximum Concentration)12 minutes[1]
Oral Bioavailability~0.5%[2]

Further quantitative data for Cmax, AUC, and half-life are not yet fully available in the reviewed literature.

Experimental Protocols

Animal Models
  • Species: Sprague-Dawley (SD) rats are a commonly used model for pharmacokinetic studies of DISS. Mice have also been used for metabolism studies.

  • Health Status: Animals should be healthy and free of specific pathogens.

  • Acclimatization: A standard acclimatization period of at least one week is recommended before the experiment to allow the animals to adapt to the housing conditions.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Standard laboratory chow and water should be provided ad libitum.

  • Fasting: Animals should be fasted overnight prior to oral administration to minimize variability in absorption.

Formulation and Administration of Disinapoylsucrose

Oral Administration (Gavage):

  • Vehicle: A 0.5% solution of sodium carboxymethyl cellulose (CMC-Na) in water is a suitable vehicle for suspending DISS for oral administration.

  • Dose Preparation: Prepare a homogenous suspension of DISS in the vehicle at the desired concentration.

  • Dose Administration: Administer the suspension accurately to the stomach of the rat using an appropriate-sized gavage needle. The volume of administration should be based on the animal's body weight.

Intravenous Administration (Bolus):

  • Vehicle: A suitable sterile vehicle for intravenous administration should be used, ensuring the solubility and stability of DISS.

  • Dose Preparation: Dissolve DISS in the sterile vehicle to the desired concentration.

  • Dose Administration: Administer the solution as a bolus injection into a suitable vein (e.g., tail vein). The volume of injection should be appropriate for the animal's size.

Blood Sample Collection
  • Sampling Time Points: A well-designed blood sampling schedule is critical for accurately characterizing the pharmacokinetic profile. Based on the rapid absorption observed, frequent sampling is necessary in the initial phase. A suggested schedule for oral administration includes pre-dose, and at 5, 10, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. For intravenous administration, sampling should be more frequent initially (e.g., 2, 5, 10, 15, 30 minutes) and then follow a similar schedule to the oral route.

  • Blood Collection Technique: Blood samples can be collected from the tail vein or via cannulation.

  • Anticoagulant: Use an appropriate anticoagulant (e.g., heparin) to prevent blood clotting.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. The plasma should be stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of DISS and its metabolites in plasma.

  • Sample Preparation: Protein precipitation is a common method for extracting DISS from plasma samples.

  • Chromatography:

    • Column: A C18 reversed-phase column is suitable for the separation of DISS and its metabolites.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of the target analytes.

  • Metabolite Identification: For identifying metabolites, high-resolution mass spectrometry, such as UHPLC–Orbitrap mass spectrometry, is a powerful tool.[1]

Metabolism of Disinapoylsucrose

In vivo studies in mice have shown that DISS undergoes extensive metabolism. The primary metabolic pathways include:

  • Ester bond cleavage: Hydrolysis of the ester linkages.

  • Demethoxylation: Removal of a methoxy group.

  • Demethylation: Removal of a methyl group.

Several metabolites have been identified, with sinapic acid being a major metabolite.[1]

Visualizations

Experimental Workflow for Oral Pharmacokinetic Study

G cluster_pre Pre-Administration cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis animal_prep Animal Preparation (Fasting) oral_admin Oral Gavage animal_prep->oral_admin dose_prep Dose Formulation (DISS in Vehicle) dose_prep->oral_admin blood_sampling Serial Blood Sampling (Specified Time Points) oral_admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep bioanalysis LC-MS/MS Analysis plasma_sep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for an oral pharmacokinetic study of disinapoylsucrose.

Metabolic Pathway of Disinapoylsucrose

G cluster_pathways Metabolic Pathways DISS Disinapoylsucrose (DISS) ester_cleavage Ester Bond Cleavage DISS->ester_cleavage demethoxylation Demethoxylation DISS->demethoxylation demethylation Demethylation DISS->demethylation Metabolites Metabolites ester_cleavage->Metabolites demethoxylation->Metabolites demethylation->Metabolites

Caption: Primary metabolic pathways of disinapoylsucrose.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Resolution of Sinapoylsucrose Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the high-performance liquid chromatography (HPLC) resolution of sinapoylsucrose isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the resolution of sinapoylsucrose isomers in HPLC?

A1: The resolution of closely eluting isomers like those of sinapoylsucrose is primarily governed by three factors in HPLC: efficiency (N), selectivity (α), and retention factor (k').[1][2][3] To improve separation, you can manipulate these factors by adjusting the mobile phase composition, stationary phase chemistry, column temperature, and mobile phase flow rate.[1][4]

Q2: My sinapoylsucrose isomer peaks are co-eluting. Where should I start with method development?

A2: When peaks are co-eluting, the most impactful parameter to adjust first is selectivity (α).[2] This can be achieved by changing the mobile phase composition, such as the type of organic modifier (e.g., switching from acetonitrile to methanol) or by adjusting the pH of the mobile phase.[5] Altering the stationary phase is another powerful way to affect selectivity.[5]

Q3: Can temperature adjustments improve the separation of my isomers?

A3: Yes, temperature can significantly impact resolution. Increasing the column temperature typically decreases the viscosity of the mobile phase, which can lead to improved mass transfer and sharper peaks (increased efficiency).[1][4] However, for some compounds, lower temperatures may enhance selectivity and improve resolution.[4] It is crucial to assess the thermal stability of sinapoylsucrose isomers, as high temperatures can cause degradation.[1][4]

Q4: How does the choice of a chiral stationary phase impact the separation of sinapoylsucrose isomers?

A4: Since sinapoylsucrose isomers can be stereoisomers, a chiral stationary phase (CSP) can be highly effective for their separation.[6][7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used and can provide the necessary stereospecific interactions to resolve enantiomers and diastereomers.[7][8] The choice of the specific chiral selector and the mobile phase used with the CSP are critical for achieving optimal separation.[7]

Troubleshooting Guide

Issue 1: Poor Resolution and Overlapping Peaks

If you are experiencing poor resolution with co-eluting or significantly overlapping peaks for your sinapoylsucrose isomers, consider the following troubleshooting steps.

Workflow for Improving Peak Resolution

G cluster_0 Troubleshooting Workflow: Poor Resolution start Start: Poor Resolution a Modify Mobile Phase Selectivity (α) start->a b Optimize Column Efficiency (N) a->b If still unresolved end End: Baseline Resolution a->end If resolved c Adjust Retention Factor (k') b->c If peaks are sharp but close b->end If resolved d Consider Chiral Stationary Phase c->d For stereoisomers c->end If resolved d->end

Caption: A logical workflow for systematically troubleshooting poor peak resolution in HPLC.

Detailed Steps:

  • Modify Mobile Phase Selectivity (α):

    • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol or a combination of solvents. The different solvent properties can alter interactions with the stationary phase and improve selectivity.[9]

    • Adjust pH: The ionization state of sinapic acid and any other ionizable groups can be altered by changing the mobile phase pH with buffers (e.g., formic acid, ammonium acetate), which can significantly impact retention and selectivity.[1][5]

  • Optimize Column Efficiency (N):

    • Decrease Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm for UHPLC) will increase efficiency and lead to sharper peaks, which can improve resolution.[1][9]

    • Increase Column Length: A longer column provides more theoretical plates, which can enhance separation.[1]

    • Lower the Flow Rate: Reducing the flow rate can improve efficiency and resolution, although it will increase the run time.[1][4]

  • Adjust Retention Factor (k'):

    • Modify Solvent Strength: For reversed-phase HPLC, increasing the aqueous portion of the mobile phase will increase the retention time and may provide better separation for closely eluting peaks.[1][2]

  • Consider a Chiral Stationary Phase:

    • If your isomers are enantiomers or diastereomers, a chiral column is often necessary.[6] Screening different types of chiral stationary phases (e.g., polysaccharide-based) with various mobile phases is recommended.[7]

Issue 2: Peak Tailing

Peak tailing can negatively affect resolution and quantification.

Troubleshooting Peak Tailing

G cluster_1 Troubleshooting Workflow: Peak Tailing start Start: Tailing Peaks a Check for Secondary Interactions start->a b Ensure Column is Not Overloaded a->b If tailing persists end End: Symmetrical Peaks a->end If resolved c Verify Column Health b->c If still tailing b->end If resolved c->end

Caption: A decision-making diagram for addressing peak tailing issues in HPLC analysis.

Detailed Steps:

  • Check for Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can cause tailing with polar compounds. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can suppress these interactions.

  • Ensure the Column is Not Overloaded: Injecting too much sample can lead to peak distortion.[4] Try reducing the injection volume or sample concentration.[4]

  • Verify Column Health: A degraded or contaminated column can cause peak tailing. Flush the column according to the manufacturer's instructions or replace it if necessary.

Experimental Protocols

Protocol 1: Method Development for Improved Resolution of Sinapoylsucrose Isomers on a C18 Column

This protocol outlines a systematic approach to optimize the separation of sinapoylsucrose isomers using a standard reversed-phase C18 column.

  • Initial Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at the absorbance maximum for sinapic acid (approx. 320 nm).

  • Optimization of Selectivity (α):

    • Solvent Type: Replace Acetonitrile (Mobile Phase B) with Methanol and repeat the initial gradient analysis. Compare the chromatograms for changes in peak elution order and spacing.

    • pH Modification: Prepare Mobile Phase A with different modifiers (e.g., 10 mM Ammonium Acetate adjusted to pH 4.5) and re-run the gradient.

  • Optimization of Efficiency (N) and Retention (k'):

    • Gradient Optimization: Once the best solvent system is chosen, optimize the gradient slope around the elution time of the isomers. A shallower gradient will increase retention and may improve resolution.

    • Flow Rate Adjustment: Decrease the flow rate to 0.8 mL/min to see if efficiency and resolution improve.

    • Temperature Adjustment: Increase the column temperature in increments of 5 °C (e.g., to 35 °C and 40 °C) to observe the effect on peak shape and resolution.[1]

Protocol 2: Chiral Separation of Sinapoylsucrose Isomers

This protocol is for separating stereoisomers of sinapoylsucrose using a chiral stationary phase.

  • Column Screening:

    • Screen several polysaccharide-based chiral columns (e.g., Chiralpak IA, ID, or IC).

    • Test under normal phase, polar organic, and reversed-phase conditions as recommended by the column manufacturer.[7]

  • Example Chiral Method Conditions (Normal Phase):

    • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: A mixture of n-Hexane and a polar organic solvent like Ethanol or Isopropanol. Start with a composition like 80:20 (Hexane:Ethanol).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at ~320 nm.

  • Optimization:

    • Adjust the ratio of Hexane to the alcohol modifier. Increasing the alcohol content will generally decrease retention.

    • Try different alcohol modifiers (e.g., Ethanol, Isopropanol) as this can significantly alter selectivity.

Quantitative Data Summary

The following tables provide a summary of how different HPLC parameters can be adjusted to improve resolution.

Table 1: Effect of Column Parameters on Resolution

ParameterAdjustmentExpected Effect on ResolutionConsiderations
Particle Size Decrease (e.g., 5 µm to 1.7 µm)IncreaseHigher backpressure; requires UHPLC system.[1]
Column Length Increase (e.g., 150 mm to 250 mm)IncreaseLonger run times, higher backpressure.[1]
Stationary Phase Change Chemistry (e.g., C18 to Phenyl-Hexyl)Change in SelectivityMay improve or worsen resolution depending on the isomers.

Table 2: Effect of Mobile Phase and Temperature on Resolution

ParameterAdjustmentExpected Effect on ResolutionConsiderations
Flow Rate Decrease (e.g., 1.0 to 0.5 mL/min)IncreaseLonger run times.[1]
Temperature Increase (e.g., 30 °C to 50 °C)May Increase (sharper peaks)Risk of compound degradation at high temperatures.[1]
Organic Modifier Change Type (e.g., ACN to MeOH)Change in SelectivityCan significantly alter peak elution order.
Mobile Phase pH Adjust to alter analyte ionizationChange in SelectivityImproves peak shape for ionizable compounds.[1]

References

Technical Support Center: Optimizing 6,6'-Di-O-sinapoylsucrose Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific quantitative data and optimized protocols for the extraction of 6,6'-Di-O-sinapoylsucrose are limited in publicly available scientific literature. The following guidelines are based on best practices for the extraction of the closely related isomer, 3',6'-disinapoyl sucrose, and other sinapoyl sucrose esters. Researchers should consider this information as a starting point and may need to perform their own optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for extracting sinapoyl sucrose esters?

A1: Sinapoyl sucrose esters are frequently isolated from plants of the Polygala genus, such as Polygala tenuifolia and Polygala sibirica. These compounds are key active components in traditional medicines derived from these plants.

Q2: Which solvents are most effective for extracting this compound?

A2: Based on studies of similar compounds, aqueous ethanol mixtures are highly effective. A 30% ethanol solution has been used to extract 3',6-disinapoyl sucrose, while other protocols for related phenolic compounds suggest that ethanol concentrations between 50% and 70% can also be optimal. Methanol is another solvent that has been successfully used for extracting sinapoyl sucrose derivatives. The choice of solvent may depend on the specific plant matrix and the desired purity of the initial extract.

Q3: What are the critical factors affecting the stability of this compound during extraction?

A3: this compound is susceptible to degradation. Key factors influencing its stability include:

  • pH: The compound is most stable in neutral or slightly acidic conditions (pH 5-7). Basic conditions can lead to the hydrolysis of the ester bonds.

  • Temperature: Elevated temperatures can cause degradation. It is advisable to conduct extractions at low to moderate temperatures.

  • Light: Exposure to light, particularly UV light, can cause isomerization of the sinapoyl groups (cis-trans isomerization), affecting the compound's structure and activity. All extraction and purification steps should be performed with protection from light.

Q4: How can I purify this compound from the crude extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying sinapoyl sucrose esters. A reversed-phase C18 column is typically used with a mobile phase gradient of methanol and water or acetonitrile and water. It is important to note that separating isomers like this compound from other disinapoyl sucrose isomers can be challenging and may require careful optimization of the HPLC method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inefficient Solvent: The polarity of the solvent may not be optimal for the target compound in your specific plant material.2. Insufficient Extraction Time: The compound may not have had enough time to diffuse from the plant matrix into the solvent.3. Inadequate Solid-to-Liquid Ratio: A low solvent volume may result in a saturated solution, preventing further extraction.4. Particle Size Too Large: Larger particles have a smaller surface area, reducing extraction efficiency.1. Solvent Optimization: Test a range of ethanol or methanol concentrations (e.g., 30%, 50%, 70%).2. Time Optimization: Increase the extraction time. For ultrasonic-assisted extraction, test durations between 60 and 120 minutes.3. Ratio Optimization: Increase the solvent-to-solid ratio. Ratios between 10:1 and 14:1 (mL/g) have been found effective for similar compounds.4. Grind Plant Material: Ensure the plant material is finely ground to increase the surface area available for extraction.
Degradation of Target Compound (Observed as multiple unknown peaks in HPLC) 1. High Temperature: The extraction temperature may be too high, causing thermal degradation.2. Extreme pH: The pH of the extraction solvent may be too acidic or too basic, leading to hydrolysis.3. Light Exposure: The compound may be undergoing photo-isomerization or degradation due to light exposure.1. Temperature Control: Conduct the extraction at a lower temperature (e.g., 40-50°C). If using reflux, minimize the duration.2. pH Adjustment: Ensure the extraction solvent is within a neutral to slightly acidic pH range (5-7).3. Light Protection: Wrap extraction vessels and collection tubes in aluminum foil or use amber glassware to protect the sample from light.
Poor HPLC Peak Shape or Resolution 1. Inappropriate Mobile Phase: The mobile phase composition may not be suitable for separating the isomers.2. Column Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.3. Column Degradation: The HPLC column may have lost its efficiency.1. Method Development: Optimize the HPLC gradient. A slow, shallow gradient of methanol/water or acetonitrile/water can improve the separation of isomers.2. Sample Dilution: Dilute the sample before injection.3. Column Maintenance/Replacement: Flush the column according to the manufacturer's instructions or replace it if necessary.
Co-extraction of Interfering Compounds 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds with similar polarities.2. Lack of Pre-purification: The crude extract may contain high concentrations of pigments, lipids, or other compounds that interfere with analysis and purification.1. Solvent Polarity Adjustment: Modify the solvent system to be more selective for your target compound.2. Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the crude extract before HPLC. This can help remove highly polar and non-polar impurities.

Quantitative Data Summary

The following table summarizes extraction parameters and results for the closely related isomer, 3',6-disinapoyl sucrose (DISS) , from Polygala tenuifolia, which can be used as a starting point for optimizing the extraction of this compound.

Parameter Range/Value Effect on Yield Source
Extraction Method Ultrasonic-Assisted Extraction (UAE)Generally provides higher yields in shorter times compared to conventional methods.[1]
Solvent Ethanol/WaterA 30% ethanol solution has been used effectively. A range of 50-85% was tested for optimization.[1][2]
Extraction Temperature 40 - 60 °CYield generally increases with temperature up to an optimum (around 50°C), after which degradation may occur.[1]
Extraction Time 60 - 120 minYield increases with time up to a certain point (around 90 min), after which it may plateau or decrease due to degradation.[1]
Liquid-to-Solid Ratio 10:1 - 14:1 (mL/g)Higher ratios generally improve yield, but with diminishing returns and increased solvent usage.[1]
Relative Yield Not directly quantified as an absolute value, but found to be a major component in the active fraction of the plant extract.N/A[2]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is adapted from methods used for the extraction of 3',6-disinapoyl sucrose.

1. Sample Preparation:

  • Dry the plant material (e.g., roots of Polygala sp.) at a controlled temperature (e.g., 40-50°C) to a constant weight.
  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh 1.0 g of the powdered plant material and place it in a conical flask.
  • Add 12 mL of 70% ethanol (v/v) to achieve a liquid-to-solid ratio of 12:1.
  • Place the flask in an ultrasonic bath.
  • Perform the extraction at a controlled temperature of 50°C for 90 minutes.
  • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
  • Collect the supernatant. Repeat the extraction on the plant residue for a second time and combine the supernatants.

3. Concentration and Purification:

  • Filter the combined supernatant through a 0.45 µm filter.
  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.
  • The crude extract can be further purified by preparative HPLC.

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

1. Instrumentation:

  • A preparative or semi-preparative HPLC system equipped with a UV detector.
  • A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid (to maintain a slightly acidic pH for stability).
  • Mobile Phase B: Methanol or Acetonitrile.
  • Gradient Elution: Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B over 30-40 minutes. A shallow gradient is recommended for better separation of isomers.
  • Flow Rate: Appropriate for the column dimensions (e.g., 2-4 mL/min for a semi-preparative column).
  • Detection Wavelength: Sinapoyl esters have a characteristic UV absorbance around 320-330 nm.
  • Injection Volume: Dependent on the concentration of the crude extract and the capacity of the column.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the peaks of interest.
  • Analyze the collected fractions by analytical HPLC to confirm purity.
  • Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

Extraction_Workflow start Start: Dried & Ground Plant Material extraction Solvent Extraction (e.g., 70% Ethanol, 50°C, 90 min) start->extraction filtration Filtration / Centrifugation extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Preparative HPLC) crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic low_yield Low Yield? check_solvent Optimize Solvent (Polarity, Ratio) low_yield->check_solvent Yes check_time_temp Optimize Time & Temperature low_yield->check_time_temp Yes check_material Check Plant Material (Grinding, Quality) low_yield->check_material Yes degradation Degradation? check_solvent->degradation check_time_temp->degradation check_material->degradation check_temp Lower Temperature degradation->check_temp Yes check_ph Adjust pH (5-7) degradation->check_ph Yes check_light Protect from Light degradation->check_light Yes

Caption: Troubleshooting logic for low yield and degradation issues.

References

Troubleshooting low signal intensity in LC-MS for 6,6'-Di-O-sinapoylsucrose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of 6,6'-Di-O-sinapoylsucrose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a focus on low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in LC-MS?

A1: Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common culprits include inefficient ionization in the mass spectrometer, suboptimal chromatographic conditions leading to poor peak shape, sample loss during preparation, and the inherent chemical properties of the molecule itself, such as its polarity and potential for in-source fragmentation.[1][2]

Q2: Which ionization mode, positive or negative, is generally better for analyzing this compound?

A2: Both positive and negative ionization modes can be explored, but positive ion mode is often successful for similar compounds. For instance, in the analysis of 3,6'-disinapoylsucrose, positive electrospray ionization (ESI) was used effectively.[3] It is recommended to test both modes during method development to determine which provides a better response for your specific instrument and conditions. The formation of adducts, such as [M+H]+, [M+Na]+, or [M+NH4]+ in positive mode, or [M-H]- or [M+Cl]- in negative mode, can significantly impact signal intensity.[4]

Q3: What type of liquid chromatography column is most suitable for this compound?

A3: Due to the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) column is often a good choice.[5][6][7] HILIC columns are well-suited for retaining and separating highly polar compounds that show poor retention on traditional reversed-phase columns.[8][9] However, reversed-phase chromatography using a C18 column can also be successful, particularly with a high aqueous mobile phase and appropriate additives.[3][10]

Q4: How can I improve the solubility of this compound during sample preparation?

A4: To improve solubility, ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[11] For HILIC, this would typically be a high organic solvent mixture (e.g., acetonitrile/water), while for reversed-phase, it would be a high aqueous mixture. If solubility issues persist, consider gentle warming or sonication. The final sample diluent should ideally match the starting mobile phase to ensure good peak shape.[11]

Q5: Are there any specific sample preparation steps I should be cautious about?

A5: Yes, it is crucial to avoid non-volatile buffers or salts, such as phosphates or sulfates, as they can cause ion suppression in the mass spectrometer.[12] Use volatile mobile phase modifiers like formic acid, acetic acid, ammonium formate, or ammonium acetate.[13] Also, ensure that all samples are free of particulates by filtering or centrifuging them before injection to prevent clogging of the LC system.[12]

Troubleshooting Guide for Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues during the LC-MS analysis of this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low Signal Intensity Observed check_ms 1. Check MS Performance (Infuse Standard) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok troubleshoot_ms Troubleshoot MS - Clean Ion Source - Calibrate Instrument - Check Detector ms_ok->troubleshoot_ms No check_lc 2. Check LC Performance (Peak Shape, Retention) ms_ok->check_lc Yes troubleshoot_ms->check_ms lc_ok LC Performance OK? check_lc->lc_ok troubleshoot_lc Troubleshoot LC - Check for Leaks - Purge Pumps - Check Column lc_ok->troubleshoot_lc No check_sample 3. Evaluate Sample Preparation lc_ok->check_sample Yes troubleshoot_lc->check_lc sample_ok Sample Prep OK? check_sample->sample_ok troubleshoot_sample Troubleshoot Sample Prep - Check pH - Test Solubility - Evaluate Extraction Recovery sample_ok->troubleshoot_sample No optimize_method 4. Optimize Method Parameters sample_ok->optimize_method Yes troubleshoot_sample->check_sample end Signal Intensity Improved optimize_method->end

Caption: A stepwise workflow for troubleshooting low signal intensity in LC-MS analysis.

1. Mass Spectrometer Performance

Q: How do I confirm my mass spectrometer is functioning correctly?

A: The first step is to isolate the MS from the LC system. Prepare a fresh standard of this compound and directly infuse it into the mass spectrometer using a syringe pump. This will help you determine if the issue lies with the ion source, mass analyzer, or detector.[14]

  • If you see a stable and strong signal: The MS is likely working correctly, and the problem is related to the LC system or sample introduction.

  • If the signal is weak or absent: There may be an issue with the mass spectrometer itself.[1]

Troubleshooting Steps for the MS:

  • Clean the Ion Source: Contamination of the ion source is a common cause of poor signal.[1] Follow the manufacturer's instructions to clean the ESI probe, capillary, and other source components.

  • Calibrate the Mass Spectrometer: Ensure the instrument is properly calibrated. Mass accuracy issues can lead to the instrument not detecting your ion of interest at the correct m/z.

  • Check Detector Voltage: Verify that the detector voltage is set appropriately.

2. Liquid Chromatography Performance

Q: My MS is working, but I still have a low signal when injecting through the LC. What should I check?

A: Examine the chromatogram for issues with peak shape and retention time. Poor chromatography can lead to broad peaks, which result in lower signal intensity (height).

Troubleshooting Steps for the LC:

  • Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and poor performance.

  • Purge the Pumps: Air bubbles in the pump can lead to inconsistent flow rates and retention time shifts.[14] Purge the pumps according to the manufacturer's protocol.

  • Evaluate the Column: The column may be contaminated or degraded. Try flushing the column or replacing it if necessary.[2][11]

  • Mobile Phase Compatibility: Ensure your mobile phase is properly prepared with high-purity solvents and that the pH is appropriate for your analyte.[15] For sinapoyl derivatives, acidic mobile phases with formic acid are common.[10][16]

3. Sample Preparation

Q: Could my sample preparation be causing the low signal?

A: Yes, sample preparation is a critical step where analytes can be lost or compromised.

Troubleshooting Steps for Sample Preparation:

  • Assess Extraction Recovery: If you are using a sample extraction method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), determine the recovery of your analyte. Low recovery will directly lead to low signal intensity.

  • Check for Ion Suppression/Enhancement: The sample matrix can interfere with the ionization of your analyte.[1] To check for this, perform a post-column infusion experiment where you continuously infuse your standard into the MS while injecting a blank matrix extract through the LC. A dip in the signal at the retention time of your analyte indicates ion suppression.

  • Ensure Complete Dissolution: Incomplete dissolution of the sample can lead to lower than expected concentrations being injected.[12]

  • Avoid Incompatible Reagents: As mentioned in the FAQs, avoid non-volatile salts and buffers.[12]

4. Method Optimization

Q: I've checked my instrument and sample prep, but the signal is still low. What method parameters can I optimize?

A: Fine-tuning your LC-MS method parameters can significantly enhance signal intensity.

Diagram: Key Optimization Areas

OptimizationAreas core Low Signal Optimization lc_params LC Parameters core->lc_params ms_params MS Parameters core->ms_params sample_params Sample Preparation core->sample_params lc_details - Mobile Phase Additives - Gradient Profile - Flow Rate - Column Temperature lc_params->lc_details ms_details - Ionization Mode (POS/NEG) - Source Temperatures - Gas Flows - Voltages (Capillary, Cone) ms_params->ms_details sample_details - pH Adjustment - Solvent Composition - Extraction Method sample_params->sample_details

Caption: Key areas for method optimization to improve signal intensity.

Experimental Protocols & Data

Table 1: Recommended Starting LC-MS Parameters for this compound

This table provides a starting point for method development. Optimization will be required for your specific instrumentation and application.

ParameterHILIC MethodReversed-Phase Method
LC Column HILIC Column (e.g., amide or silica-based)C18 Column (e.g., Acquity UPLC HSS T3)[16]
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid0.1% Formic Acid in Water[10]
Mobile Phase B 90% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic AcidMethanol or Acetonitrile with 0.1% Formic Acid[10]
Gradient Start with high %B (e.g., 95%), decrease to eluteStart with low %B (e.g., 5-10%), increase to elute
Flow Rate 0.2 - 0.4 mL/min0.3 - 0.5 mL/min[10]
Column Temp. 30 - 40 °C[7]40 °C[10]
Injection Vol. 1 - 5 µL3 µL[10]
Ionization Mode ESI Positive and Negative (test both)ESI Positive[3]
Capillary Voltage 3.0 - 4.0 kV3.5 kV
Cone Voltage 20 - 40 V (optimize)Optimize for parent ion
Desolvation Temp. 350 - 500 °C (optimize)400 °C
Desolvation Gas Flow 600 - 800 L/hr (optimize)700 L/hr
Protocol: Sample Preparation for this compound Analysis

This is a general protocol that may need to be adapted based on the sample matrix.

  • Extraction (if necessary): For plant extracts or biological fluids, an extraction step is often required. A common method is solid-phase extraction (SPE) using a C18 or mixed-mode cartridge.

  • Dissolution: Accurately weigh the dried extract or standard and dissolve it in a suitable solvent. For HILIC, a solvent with a high organic content (e.g., 80% acetonitrile in water) is recommended. For reversed-phase, a solvent matching the initial mobile phase (e.g., 10% methanol in water) is ideal.

  • Dilution: Dilute the sample to a concentration within the expected linear range of the instrument. A starting concentration of 1 mg/mL for a stock solution is common, with further dilutions to the ng/mL or pg/mL range for the final sample.[12]

  • Filtration/Centrifugation: To remove any particulates, either filter the sample through a 0.22 µm syringe filter or centrifuge it at high speed (e.g., 14,000 rpm) for 15-30 minutes.[10]

  • Transfer: Transfer the supernatant or filtered sample to an appropriate autosampler vial.

  • Blank Injections: It is good practice to run blank injections (of the sample solvent) before and after your samples to check for carryover.[12]

References

Technical Support Center: HPLC Analysis of Sucrose Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for resolving common challenges in the High-Performance Liquid Chromatography (HPLC) analysis of sucrose esters. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their separation methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the common causes of co-eluting peaks in the HPLC analysis of sucrose esters?

Co-elution, where two or more compounds exit the HPLC column at the same time, is a frequent challenge in the analysis of complex sucrose ester mixtures.[1] This issue can obscure results and prevent accurate quantification. The primary causes for the co-elution of sucrose esters, which often exist as complex mixtures of mono-, di-, and higher esters with various fatty acid chains and positional isomers, include:

  • Insufficient Selectivity of the Stationary Phase: The chosen HPLC column may not have the appropriate chemistry to differentiate between structurally similar sucrose ester analogues.[2][3]

  • Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase may not be adequate to achieve differential partitioning of the analytes between the stationary and mobile phases.[3][4]

  • Inadequate Gradient Elution Program: A poorly optimized gradient may not effectively resolve complex mixtures, especially when compounds with a wide range of polarities are present.[5]

  • Low Column Efficiency: An old or poorly packed column can lead to broader peaks, which increases the likelihood of overlap.[1]

  • Sample Overload: Injecting too much sample can lead to peak fronting and band broadening, causing peaks to merge.[6]

Question 2: How can I improve the resolution of co-eluting sucrose ester peaks by modifying the mobile phase?

Optimizing the mobile phase is a powerful strategy to resolve co-eluting peaks.[3] Sucrose esters are typically analyzed using reversed-phase HPLC.[7][8] Here are key mobile phase modifications to consider:

  • Adjusting Solvent Strength: In reversed-phase HPLC, decreasing the amount of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of the sucrose esters, which can lead to better separation of closely eluting peaks.[3]

  • Changing the Organic Modifier: Switching between different organic solvents, such as from methanol to acetonitrile or vice-versa, can alter the selectivity of the separation.[3] Some methods also incorporate a third solvent like tetrahydrofuran or ethyl acetate to improve separation.[7][9][10]

  • Implementing Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the run, is highly effective for separating complex mixtures of sucrose esters with varying degrees of esterification.[7][11][12] A shallow gradient can improve the separation of closely eluting peaks.

  • Mobile Phase Additives: While less common for sucrose esters unless using specific detectors, the use of buffers can control the ionization state of analytes and residual silanols on the column packing, which can affect peak shape and retention.[13] However, for universal detectors like ELSD or CAD, volatile mobile phases are preferred.

Below is a diagram illustrating the logical workflow for mobile phase optimization.

Mobile_Phase_Optimization start Start: Co-eluting Peaks Observed adjust_strength Adjust Organic Solvent Percentage (e.g., decrease acetonitrile) start->adjust_strength evaluate Evaluate Resolution adjust_strength->evaluate Run Experiment change_solvent Change Organic Modifier (e.g., Methanol to Acetonitrile) change_solvent->evaluate Run Experiment implement_gradient Implement or Optimize Gradient Elution implement_gradient->evaluate Run Experiment add_third_solvent Consider a Third Solvent (e.g., Tetrahydrofuran) add_third_solvent->evaluate Run Experiment evaluate->change_solvent No evaluate->implement_gradient No evaluate->add_third_solvent No end_resolved Resolution Achieved evaluate->end_resolved Yes end_not_resolved Further Optimization Needed (Consider Stationary Phase) evaluate->end_not_resolved No

Caption: Workflow for mobile phase optimization to resolve co-eluting peaks.

Question 3: Which HPLC columns are most effective for separating sucrose esters?

The choice of the stationary phase is critical for achieving selectivity. For sucrose esters, reversed-phase columns are the most commonly used.[8]

  • C18 and C8 Columns: These are the most frequently employed stationary phases for sucrose ester separation.[7] C18 columns provide higher hydrophobicity and retention, which can be advantageous for separating esters with long fatty acid chains. C8 columns, being less hydrophobic, may offer different selectivity and are also a good choice.

  • Phenyl Columns: Phenyl columns can provide alternative selectivity due to pi-pi interactions with the sucrose molecule and are a good option to try if C18 or C8 columns do not provide adequate resolution.

  • Supercritical Fluid Chromatography (SFC): For rapid and high-resolution separation, SFC with a silica gel reversed-phase column has been shown to be effective, allowing for the separation of mono- to tetra-esters in a shorter time compared to conventional HPLC.[8]

The following table summarizes a comparison of different column and mobile phase combinations for sucrose ester analysis.

Stationary PhaseMobile Phase CompositionAnalytes SeparatedReference
Hypersil C8Gradient of Methanol-Tetrahydrofuran (90:10) and WaterMono-, di-, and higher esters with different regioisomers[7]
RP-18Methanol and Water (85:15, v/v)Sucrose monoesters[7]
RP-18Methanol, Ethyl Acetate, and Water (65:25:10, v/v/v)Sucrose diesters[7]
Acclaim 120 C18Gradient of Methanol, Water, and TetrahydrofuranSucrose esters[9]

Question 4: How do temperature and flow rate affect the separation of sucrose esters?

Adjusting the column temperature and mobile phase flow rate can also help to fine-tune the separation.

  • Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved column efficiency.[6] It can also alter the selectivity of the separation. For sucrose esters, a column temperature of around 40°C is often used.[7] It is important to note that higher temperatures can potentially degrade thermally sensitive compounds.

  • Flow Rate: While adjusting the flow rate affects the analysis time, it can also impact resolution.[6][14] A lower flow rate increases the time the analytes spend in the column, which can sometimes improve the separation of critical pairs.[6] Conversely, for some sucrose esters like sucrose laurate, increasing the flow rate in an isocratic elution has been shown to improve separation and reduce analysis time.[15]

Experimental Protocols

Protocol 1: General Gradient HPLC-ELSD Method for Sucrose Ester Mixtures

This protocol is a general method for the separation of complex sucrose ester mixtures using a reversed-phase column with an Evaporative Light Scattering Detector (ELSD).[7]

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and ELSD.

  • Column: Hypersil C8, 250 mm x 4.6 mm, 5 µm particle size.[7]

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol:Tetrahydrofuran (90:10, v/v)

  • Gradient Program:

    Time (min) % A (Water) % B (MeOH:THF)
    0 25 75
    70 5 95
    120 5 95
    121 25 75

    | 130 | 25 | 75 |

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Drift Tube Temperature: 82°C[12]

    • Nebulizing Gas (Nitrogen) Flow Rate: 2.0 L/min[12]

  • Sample Preparation: Dissolve the sucrose ester sample in a suitable solvent, such as tetrahydrofuran, to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting co-elution problems in sucrose ester analysis.

Troubleshooting_Workflow start Problem: Co-eluting Peaks check_basics Check Basic Parameters (Column health, system pressure) start->check_basics mobile_phase_opt Optimize Mobile Phase check_basics->mobile_phase_opt adjust_gradient Adjust Gradient Slope mobile_phase_opt->adjust_gradient Step 1 change_solvent_ratio Change Solvent Ratio adjust_gradient->change_solvent_ratio If unresolved change_solvent_type Change Organic Solvent change_solvent_ratio->change_solvent_type If unresolved stationary_phase_opt Change Stationary Phase change_solvent_type->stationary_phase_opt If unresolved change_column Switch Column (e.g., C18 to C8 or Phenyl) stationary_phase_opt->change_column other_params Adjust Other Parameters change_column->other_params If unresolved adjust_temp Change Column Temperature other_params->adjust_temp Fine-tuning adjust_flow Modify Flow Rate adjust_temp->adjust_flow Fine-tuning resolved Resolution Achieved adjust_flow->resolved

Caption: A systematic workflow for troubleshooting co-elution in HPLC.

References

Preventing degradation of 6,6'-Di-O-sinapoylsucrose during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 6,6'-Di-O-sinapoylsucrose during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a sucrose ester of sinapic acid, a hydroxycinnamic acid found in various plants. As with many natural phenolic compounds, it is susceptible to degradation, which can impact the accuracy of quantification and the assessment of its biological activity. The primary concerns are the hydrolysis of the ester linkages and the isomerization of the sinapoyl groups.

Q2: What are the main factors that cause degradation of this compound?

The stability of this compound is primarily influenced by:

  • pH: Alkaline conditions (pH > 8) can lead to the saponification (hydrolysis) of the ester bonds. The compound is more stable in neutral to acidic conditions (pH 4-7).

  • Temperature: Elevated temperatures can accelerate both hydrolysis and isomerization.

  • Light: Exposure to UV and even strong visible light can induce the isomerization of the trans-sinapoyl groups to their cis-isomers.[1]

  • Solvent: The choice of solvent can influence stability. Protic solvents, especially under non-ideal pH conditions, can facilitate hydrolysis.

Q3: What are the primary degradation products of this compound?

The main degradation pathways lead to the formation of:

  • cis-Isomers: Isomerization of the double bond in the sinapoyl moiety from the naturally occurring trans form to the cis form.[1]

  • Hydrolysis Products: Cleavage of one or both ester linkages, resulting in mono-sinapoylsucroses, sucrose, and free sinapic acid.

Q4: What are the recommended storage conditions for this compound samples?

To ensure long-term stability, samples should be stored under the following conditions:

Sample TypeStorage TemperatureDurationAdditional Notes
Solid (Powder) -20°CUp to 3 yearsStore in a desiccator to protect from moisture.
In Solvent (Stock Solution) -80°CUp to 1 yearUse a suitable solvent like DMSO or a neutral/acidic alcoholic solvent. Aliquot to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low recovery of this compound after extraction. Hydrolysis during extraction: Use of alkaline extraction solvents or prolonged extraction at high temperatures.Use a neutral or slightly acidic extraction solvent (e.g., 70% methanol or ethanol with 0.1% formic acid). Keep the temperature low (e.g., 4°C) during extraction and processing.
Multiple peaks observed in HPLC analysis, suggesting isomerization. Exposure to light: Sample was exposed to UV or strong visible light during preparation or storage.Protect samples from light at all stages. Use amber vials for storage and analysis. Work in a dimly lit area when possible.
Gradual decrease in the concentration of this compound in stored solutions. Inappropriate storage conditions: Storage at room temperature or in a non-optimal solvent. Hydrolysis due to pH: The pH of the solution is not optimal.Store solutions at -80°C. Ensure the solvent is neutral or slightly acidic. For aqueous solutions, buffer to a pH between 4 and 7.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase: The pH or composition of the mobile phase is not optimized. Column degradation: The column has been exposed to harsh conditions.Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid). Ensure the column is properly washed and stored after use.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is designed to extract this compound while minimizing degradation.

Materials:

  • Freeze-dried and powdered plant material

  • Extraction Solvent: 80% Methanol in water (v/v) with 0.1% formic acid

  • Centrifuge

  • Rotary evaporator

  • Amber collection vials

Procedure:

  • Weigh 1 gram of the powdered plant material into a centrifuge tube.

  • Add 10 mL of the pre-chilled (4°C) extraction solvent.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate in an ice bath for 30 minutes.

  • Centrifuge at 4000 rpm for 15 minutes at 4°C.

  • Carefully decant the supernatant into an amber collection vial.

  • Repeat the extraction (steps 2-6) on the pellet twice more.

  • Pool the supernatants.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

  • Reconstitute the dried extract in a known volume of a suitable solvent for analysis or further purification.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the purification of the target compound using solid-phase extraction (SPE) or flash chromatography.

Materials:

  • Crude extract from Protocol 1

  • Silica gel or a suitable reversed-phase (C18) sorbent

  • Solvents for elution (e.g., hexane, ethyl acetate, methanol, water, with 0.1% formic acid)

  • Fraction collector with amber tubes

Procedure:

  • Column Packing:

    • For normal-phase chromatography, prepare a slurry of silica gel in the initial mobile phase (e.g., hexane/ethyl acetate mixture) and pour it into the column.

    • For reversed-phase chromatography, condition the C18 column with methanol followed by water.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the extract onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane for normal-phase, or increasing the percentage of methanol in water for reversed-phase).

    • Maintain a consistent flow rate.

  • Fraction Collection:

    • Collect fractions in amber tubes.

  • Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Pooling and Concentration:

    • Pool the pure fractions and concentrate them using a rotary evaporator at low temperature (<35°C).

Protocol 3: Stability-Indicating HPLC Method

This method can be used to quantify this compound and separate it from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 325 nm (for sinapoyl esters)

  • Injection Volume: 10 µL

Visualizations

Degradation Pathway of this compound

A 6,6'-Di-O-trans-sinapoylsucrose (Stable Form) B 6-O-cis, 6'-O-trans-sinapoylsucrose A->B  Light (UV) D 6-O-sinapoylsucrose + Sinapic Acid A->D  Hydrolysis (pH, Temp) C 6,6'-Di-O-cis-sinapoylsucrose B->C  Light (UV) E Sucrose + 2 Sinapic Acid D->E  Hydrolysis (pH, Temp)

Caption: Major degradation pathways of this compound.

Experimental Workflow for Sample Preparation and Analysis

cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis A Plant Material (Freeze-dried, Powdered) B Extraction (80% MeOH, 0.1% FA, 4°C) A->B C Centrifugation B->C D Concentration (<35°C, Rotary Evaporator) C->D E Column Chromatography (C18 or Silica) D->E I Stability-Indicating HPLC-UV D->I Direct Analysis F Fraction Collection (Amber Vials) E->F G Purity Analysis (TLC/HPLC) F->G H Pooling & Concentration G->H H->I

Caption: Workflow for extraction, purification, and analysis.

References

Technical Support Center: Chemical Synthesis of Sucrose Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of sucrose esters.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of sucrose esters, offering potential causes and recommended solutions in a question-and-answer format.

Q1: Why is my sucrose ester yield consistently low?

Low yields in sucrose ester synthesis can stem from several factors related to reaction conditions and reagent purity. One of the primary challenges is the poor solubility of sucrose, a highly polar solid, with non-polar fatty acids or their esters.[1]

  • Incomplete Reaction: The reaction may not have reached completion. For solvent-based methods, ensure efficient mixing to overcome the phase difference between sucrose and the acyl donor. In solvent-free systems, which are heterogeneous, reactivity can be much slower, often leading to higher degrees of substitution rather than the desired monoesters.[2]

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. Basic catalysts like potassium carbonate or sodium methoxide are commonly used.[3] Ensure the catalyst is anhydrous and used in the correct proportion. For instance, in some solvent-free methods, a high concentration of potassium carbonate (5-12% by weight) is recommended.[4]

  • Incorrect Temperature: The reaction temperature must be carefully controlled. In melt processes, temperatures between 170-190°C are required, but this can lead to sucrose degradation.[3] Solvent-free processes can operate at lower temperatures (110-140°C), but temperatures below 110°C may result in no reaction.[4]

  • Acyl Migration: Intramolecular acyl migration can occur during the reaction or isolation, leading to a mixture of products and potentially reducing the yield of the desired regioisomer.[5]

Q2: My final product is dark brown or black. What causes this discoloration?

Product discoloration is a common issue, particularly in high-temperature synthesis methods.

  • Sucrose Degradation (Caramelization): At high temperatures, especially above 140°C, sucrose can degrade or char, leading to a dark-colored product.[3][4] This is a significant drawback of the molten sucrose method.[3]

  • Maillard Reaction: High reaction temperatures can also induce the Maillard reaction, which contributes to the darkening of the product and can reduce its functional properties.[6]

  • Impure Reagents: The use of impure starting materials can introduce colored contaminants. Classical condensation reactions using pyridine as a solvent were known to produce dark products that required extensive purification.[3]

Q3: I am struggling to achieve regioselectivity and am getting a mixture of mono-, di-, and triesters. How can I improve this?

Achieving regioselectivity is a significant challenge due to the eight hydroxyl groups on the sucrose molecule with similar reactivities.[7][8]

  • Steric Hindrance: The three primary hydroxyl groups (at positions 6, 1', and 6') are generally more reactive due to lower steric hindrance.[3] Reaction conditions can be optimized to favor acylation at these positions.

  • Enzymatic Synthesis: Enzymatic methods, using lipases or proteases, offer a much higher degree of regioselectivity compared to chemical synthesis.[7][9] For example, certain lipases preferentially acylate the 6-O and 6'-O positions.[9]

  • Protecting Groups: While more complex, the use of protecting groups can allow for the selective acylation of specific hydroxyl groups.

  • Reaction Stoichiometry: Simply controlling the stoichiometry of the fatty acid ester is often insufficient to achieve pure monoesters, as mixtures are common.[5]

Q4: How can I effectively purify my sucrose ester from the crude reaction mixture?

Purification is a critical and often challenging step due to the presence of unreacted sucrose, fatty acids, catalyst, and byproducts like soaps.[10][11]

  • Solvent Extraction: A common method involves dissolving the crude mixture in a water-organic solvent system. Unreacted sucrose can be extracted into the aqueous phase.[10]

  • Precipitation: The sucrose ester can be precipitated from a solution. One method involves forming a precipitate from a mixture of alcohol, water, and the crude reaction product, followed by washing the precipitate with an organic solvent.[12]

  • Ultrafiltration: For larger scale purification without the use of organic solvents, ultrafiltration can be employed to separate the sucrose ester micelles from smaller molecules like unreacted sucrose and salts.[13]

  • Acidification: Adding an acid to the dissolved crude mixture to a pH of 3.5-5.0 can facilitate the recovery of the sucrose ester through liquid-liquid extraction.[10]

Q5: I am using a solvent-based synthesis. What are the advantages and disadvantages of different solvents?

The choice of solvent is crucial for solubilizing the reactants and influencing the reaction outcome.

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are common solvents that can co-solubilize sucrose and fatty acid esters.[3][7] However, they are toxic and have high boiling points, making them difficult to remove completely from the final product, which is a concern for food, pharmaceutical, and cosmetic applications.[1][11]

  • Propylene Glycol: Used in the "micro-emulsion" process, this solvent dissolves sucrose but not the fatty component.[3] The reaction is carried out at 130-135°C, and the solvent is removed by distillation under vacuum.[3]

  • Ionic Liquids: These have been explored as greener alternatives, but the low solubility of sucrose in many conventional ionic liquids and potential enzyme denaturation can be limiting factors.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main chemical synthesis methods for sucrose esters?

There are three primary methods for the chemical synthesis of sucrose esters:

  • Solvent-Based Transesterification: This involves reacting sucrose with fatty acid methyl esters or triglycerides in a solvent like DMSO or DMF in the presence of a basic catalyst.[3][7]

  • Solvent-Free (Melt) Process: This method uses molten sucrose reacted with a fatty acid ester at high temperatures (170-190°C) with a basic catalyst.[3] A variation involves creating a homogeneous molten paste at lower temperatures (125-135°C) by adding a divalent metal fatty acid alkanoate.[2]

  • Emulsion Process: This process applies the concept of microemulsion, where sucrose and a fatty acid methyl ester react in a solvent like propylene glycol with a basic catalyst and a soap.[3]

Q2: Is direct esterification of sucrose with a fatty acid a viable synthesis route?

No, direct esterification is generally not suitable for sucrose ester synthesis. The acidic conditions required for this reaction cause the cleavage of the glycosidic bond in sucrose.[7]

Q3: What are the advantages of enzymatic synthesis of sucrose esters?

Enzymatic synthesis offers several advantages over chemical methods:

  • Higher Regioselectivity: Enzymes like lipases and proteases can target specific hydroxyl groups, leading to a more defined product.[7]

  • Milder Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures (e.g., 30-70°C), which prevents sucrose degradation and the formation of colored byproducts.[6]

  • Environmentally Friendly: This method avoids the use of toxic solvents and harsh reagents.[7]

  • Simplified Purification: The milder conditions can result in fewer byproducts, potentially simplifying the purification process.[6]

However, the industrial application of enzymatic synthesis can be limited by cost.[7]

Q4: How does the Hydrophilic-Lipophilic Balance (HLB) of sucrose esters relate to their synthesis?

The HLB value of a sucrose ester, which determines its emulsifying properties, is dependent on the degree of esterification and the chain length of the fatty acid.[3]

  • High HLB (8-18): These are more hydrophilic and act as oil-in-water emulsifiers. They typically have a lower degree of substitution (e.g., monoesters).

  • Low HLB (3.5-6.0): These are more lipophilic and act as water-in-oil emulsifiers. They have a higher degree of substitution (more hydroxyl groups reacted with fatty acids).[3]

By controlling the reaction conditions to favor the formation of monoesters versus more substituted esters, the HLB of the resulting product mixture can be tuned.

Q5: What analytical techniques are used to characterize sucrose esters?

Several techniques are used to analyze the reaction progress and characterize the final product:

  • Thin-Layer Chromatography (TLC): A quick and common method to monitor the progress of the reaction and separate mono-, di-, and polyesters.[8][14]

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of the composition of the ester mixture, including the ratio of monoesters to diesters and the separation of regioisomers.[8][14]

  • Gas Chromatography (GC): Can be used for the analysis of shorter-chain sucrose esters, like caprylate esters.[8]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for various sucrose ester synthesis methods.

Synthesis MethodAcylating AgentCatalystSolventTemperature (°C)Reaction TimeYieldMonoester ContentReference
Solvent-Based Vinyl EstersDisodium Hydrogen PhosphateDMSO40->85%≥90%[8]
Solvent-Based Fatty Acid Methyl EsterSodium MethoxideDMSO/DMF90--~83% (5:1 mono:di)[3]
Emulsion Process Fatty Acid Methyl EsterAnhydrous Potassium CarbonatePropylene Glycol130-135-96%85%[3]
Melt Process Fatty Acid Ester/TriglyceridePotassium Carbonate/SoapNone170-190---[3]
Solvent-Free TriglyceridePotassium CarbonateNone110-1406-16 hours--[4]
Solvent-Free Methyl PalmitateKOH / Magnesium StearateNone125-1354 hours-High (similar to solvent)[2]
Enzymatic Methyl EsterCandida antarctica Lipasen-hexane30-3310 hours90.45%-[6]

Experimental Protocols

1. Transesterification using Vinyl Esters in DMSO (High Monoester Content)

This protocol is adapted from a method designed for high yields of sucrose monoesters.[8]

  • Dissolve sucrose (e.g., 20 g) in dimethyl sulfoxide (DMSO, 100 mL) in a reaction vessel.

  • Add anhydrous disodium hydrogen phosphate (10 g) as the catalyst.

  • Stir the mixture at 40°C for 15 minutes.

  • Add the vinyl fatty acid ester (e.g., vinyl laurate, 15 mmol) to the reaction mixture. Maintain a sucrose/vinyl ester molar ratio of approximately 4:1.

  • Allow the reaction to proceed at 40°C with continuous stirring.

  • Monitor the reaction progress using TLC or HPLC until the vinyl ester is almost completely consumed.

  • Upon completion, proceed with purification steps, which may include solvent extraction and precipitation to isolate the sucrose ester.

2. Solvent-Free Synthesis using a Divalent Metal Alkanoate

This protocol is based on a method to create a homogeneous reaction melt at lower temperatures.[2]

  • In a suitable reactor, mix solid sucrose, one equivalent of potassium hydroxide (KOH), and one equivalent of a magnesium long-chain alkanoate (e.g., magnesium stearate).

  • Heat the mixture at 100°C for one hour.

  • Apply a vacuum to the reactor for one hour to thoroughly dry the mixture.

  • Add 0.42 equivalents of the fatty acid methyl ester (e.g., methyl palmitate).

  • Heat the reaction mixture to 125-135°C under vacuum for 4 hours, allowing for the continuous removal of the methanol byproduct.

  • The resulting product will be a viscous paste containing the sucrose ester, which can then be purified. This method yields primarily sucrose monoesters.

3. Enzymatic Synthesis using Candida antarctica Lipase

This protocol describes a greener synthesis route at mild temperatures.[6]

  • Combine sucrose (25 g) and a fatty acid methyl ester (at a concentration of 0.6 g/mL) in a reaction vessel.

  • Add n-hexane as a solvent to improve the homogeneity of the mixture due to the different polarities of the reactants.

  • Add Candida antarctica lipase as the biocatalyst. An optimal ratio of enzyme to substrate is around 0.4% (w/w).

  • Maintain the reaction temperature between 30-33°C with agitation (e.g., 250 rpm).

  • Allow the esterification reaction to proceed for an optimal duration, which may be up to 10 hours.

  • After the reaction, separate the crude sucrose ester from the reaction mixture using vacuum filtration.

  • Dry the filtrate at approximately 40°C to obtain the crude sucrose ester.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_purification Purification Stage cluster_analysis Analysis Stage reactants 1. Reactant Preparation (Sucrose, Acyl Donor, Solvent/Melt) catalyst 2. Catalyst Addition (e.g., K2CO3, Lipase) reactants->catalyst reaction 3. Controlled Reaction (Temperature, Time, Mixing) catalyst->reaction quench 4. Reaction Quenching (e.g., Neutralization) reaction->quench separation 5. Separation (Extraction, Precipitation, Filtration) quench->separation drying 6. Product Drying separation->drying analysis 7. Product Analysis (TLC, HPLC, GC) drying->analysis final_product Final Sucrose Ester analysis->final_product troubleshooting_guide problem Observed Problem low_yield Low Yield problem->low_yield dark_product Dark Product problem->dark_product poor_selectivity Poor Regioselectivity problem->poor_selectivity cause_ly1 Incomplete Reaction / Poor Mixing low_yield->cause_ly1 Potential Cause cause_ly2 Suboptimal Catalyst / Temperature low_yield->cause_ly2 Potential Cause cause_dp1 Sucrose Degradation (Caramelization) dark_product->cause_dp1 Potential Cause cause_dp2 Impure Reagents dark_product->cause_dp2 Potential Cause cause_ps1 Similar Reactivity of -OH Groups poor_selectivity->cause_ps1 Potential Cause solution_ly1 Increase mixing efficiency Extend reaction time cause_ly1->solution_ly1 Solution solution_ly2 Verify catalyst activity & concentration Optimize temperature profile cause_ly2->solution_ly2 Solution solution_dp1 Lower reaction temperature Use solvent-based or enzymatic method cause_dp1->solution_dp1 Solution solution_dp2 Use high-purity starting materials cause_dp2->solution_dp2 Solution solution_ps1 Use enzymatic synthesis Employ protecting group strategy cause_ps1->solution_ps1 Solution

References

Optimizing mobile phase for better separation of phenylpropanoid glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of phenylpropanoid glycosides using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for phenylpropanoid glycoside separation?

A typical starting mobile phase for the reversed-phase HPLC separation of phenylpropanoid glycosides consists of a gradient elution using water and an organic solvent, both modified with an acid.[1][2][3] A common combination is:

  • Solvent A: Water with 0.1% formic acid or acetic acid.

  • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

The gradient usually starts with a low percentage of the organic solvent (Solvent B) and gradually increases to elute the more retained compounds.

Q2: Why is an acid modifier, like formic acid or acetic acid, added to the mobile phase?

Acid modifiers are added to the mobile phase to control the pH and suppress the ionization of phenolic hydroxyl and carboxylic acid groups present in phenylpropanoid glycosides.[3][4] This results in:

  • Improved peak shape: Reduces peak tailing, leading to sharper, more symmetrical peaks.

  • Enhanced retention: Increases the hydrophobicity of the analytes, leading to better retention on a reversed-phase column.

  • Reproducible retention times: Minimizes shifts in retention time due to slight variations in mobile phase pH.

Q3: What type of HPLC column is most suitable for separating phenylpropanoid glycosides?

C18 columns are the most commonly used stationary phases for the separation of phenylpropanoid glycosides due to their hydrophobic nature, which provides good retention for these moderately polar compounds.[1][3][5]

Q4: What detection wavelength is typically used for phenylpropanoid glycosides?

Phenylpropanoid glycosides generally exhibit strong UV absorbance between 270 nm and 330 nm. A detection wavelength of around 330 nm is often used for the analysis of compounds like verbascoside and isoverbascoside.[1][5] A photodiode array (PDA) detector is beneficial for method development as it allows for the simultaneous monitoring of multiple wavelengths and spectral analysis to confirm peak purity.

Troubleshooting Guides

Problem 1: Poor Resolution Between Phenylpropanoid Glycoside Peaks

Symptoms:

  • Overlapping or co-eluting peaks.

  • Inability to accurately quantify individual components.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Mobile Phase Strength Modify the gradient profile. A shallower gradient (slower increase in organic solvent percentage) can improve the separation of closely eluting peaks.[6]
Incorrect Organic Solvent Switch the organic solvent. Acetonitrile and methanol have different selectivities. If acetonitrile-water doesn't provide adequate separation, try a methanol-water mobile phase.[4]
Suboptimal pH of the Mobile Phase Adjust the pH of the aqueous phase. The retention of ionizable compounds is highly dependent on pH. Small adjustments to the acid modifier concentration can alter selectivity.[6][7]
High Flow Rate Reduce the flow rate. This can lead to better resolution, although it will increase the analysis time.
Insufficient Column Efficiency Ensure the column is in good condition. If the column is old or has been contaminated, it may lose its resolving power. Consider replacing the column.
Problem 2: Peak Tailing for Phenylpropanoid Glycoside Peaks

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Difficulty in accurate peak integration and quantification.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Stationary Phase Add a competitive base, such as a low concentration of triethylamine (TEA), to the mobile phase to mask active silanol groups on the silica-based stationary phase. However, be aware that TEA is not suitable for LC-MS applications.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is low enough to suppress the ionization of the analytes. Increasing the concentration of the acid modifier (e.g., from 0.1% to 0.5% formic acid) can sometimes improve peak shape.
Column Overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak distortion.
Column Contamination Flush the column with a strong solvent to remove any strongly retained compounds that may be causing active sites.
Problem 3: Inconsistent Retention Times

Symptoms:

  • Retention times for the same analyte vary between injections or batches.

  • Difficulty in peak identification and method validation.

Possible Causes and Solutions:

Possible Cause Solution
Inconsistent Mobile Phase Preparation Prepare the mobile phase carefully and consistently. Use a pH meter to ensure the pH is the same for each batch. Premixing the mobile phase components can also improve consistency.[8]
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent column temperature. Temperature fluctuations can affect retention times.[9]
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. Air bubbles in the pump head can also cause fluctuations in retention time. Degas the mobile phase before use.[8]
Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Experimental Protocols

General HPLC Method for Phenylpropanoid Glycoside Analysis

This protocol provides a starting point for the analysis of phenylpropanoid glycosides. Optimization will likely be required based on the specific sample matrix and target analytes.

  • Column: C18, 150 x 4.6 mm, 2.7 µm particle size[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water[3]

    • B: Acetonitrile[3]

  • Gradient: 10-26% B over 40 minutes, then increase to 65% B at 70 minutes, and then to 100% B at 71 minutes, hold until 75 minutes.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25 °C[3]

  • Detection: 330 nm[1]

  • Injection Volume: 10 µL

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Separation initial_conditions Initial Conditions: C18 Column Water/Acetonitrile Gradient 0.1% Formic Acid start->initial_conditions eval_resolution Evaluate Resolution initial_conditions->eval_resolution adjust_gradient Adjust Gradient Slope eval_resolution->adjust_gradient No good_resolution Achieved Good Separation eval_resolution->good_resolution Yes adjust_gradient->eval_resolution change_solvent Change Organic Solvent (e.g., to Methanol) adjust_gradient->change_solvent change_solvent->eval_resolution adjust_ph Adjust pH (Acid Modifier Concentration) change_solvent->adjust_ph adjust_ph->eval_resolution optimize_temp Optimize Column Temperature adjust_ph->optimize_temp optimize_temp->eval_resolution

Caption: Workflow for optimizing mobile phase for phenylpropanoid glycoside separation.

HPLC_Troubleshooting_Tree start Identify Problem problem Problem Type? start->problem poor_resolution Poor Resolution problem->poor_resolution Resolution peak_tailing Peak Tailing problem->peak_tailing Peak Shape retention_shift Retention Time Shift problem->retention_shift Retention solution_gradient Adjust Gradient poor_resolution->solution_gradient solution_ph Adjust pH peak_tailing->solution_ph solution_mobile_phase_prep Check Mobile Phase Prep retention_shift->solution_mobile_phase_prep solution_solvent Change Solvent solution_gradient->solution_solvent solution_solvent->solution_ph solution_column Check Column solution_ph->solution_column solution_temp Check Temperature solution_pump Check Pump solution_temp->solution_pump solution_mobile_phase_prep->solution_temp

Caption: Decision tree for troubleshooting common HPLC issues.

References

Effect of column temperature on sucrose isomer separation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sucrose Isomer Separation

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of column temperature on the separation of sucrose and its isomers during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

Question: Why are my sucrose isomer peaks broad or misshapen?

Answer: Poor peak shape can be attributed to several factors related to column temperature. Operating at a suboptimal temperature can lead to increased band broadening.[1] For many carbohydrate separations, particularly on polymeric ligand-exchange columns, elevated temperatures are necessary to achieve optimal peak efficiency.[2] In some cases, especially with reducing sugars, low temperatures can lead to the separation of α- and β-anomers, which equilibrate slowly and result in broad or split peaks.[3] Increasing the column temperature speeds up this interconversion, resulting in a sharper, averaged peak.[3] Uneven temperature between the mobile phase entering the column and the column itself can also cause peak distortion.[4] It is often beneficial to preheat the mobile phase before it enters the column.[2][3]

Question: My sucrose isomers are co-eluting or poorly resolved. How can I improve the separation using temperature?

Answer: Column temperature is a critical parameter that affects the selectivity and resolution of your separation.[4][5] Adjusting the temperature alters the equilibrium between the analytes and the stationary phase, which can change the relative retention of the isomers and improve their separation.[4] For carbohydrate analysis using ligand-exchange or HILIC columns, increasing the temperature often leads to better resolution.[6][7] This is because higher temperatures can increase the number of theoretical plates, decrease the viscosity of the mobile phase, and allow sugars to penetrate deeper into the resin pores, which contributes to the separation.[6] It is recommended to systematically evaluate a range of temperatures to find the optimum for your specific isomers and column.

Question: I'm observing inconsistent retention times for my sucrose isomers from run to run. Could temperature be the cause?

Answer: Yes, temperature fluctuation is one of the most common causes of inconsistent retention times in HPLC.[4] The viscosity of the mobile phase and the solubility of the analytes are highly dependent on temperature.[1] As temperature increases, mobile phase viscosity decreases, which generally leads to shorter retention times.[4] Even small variations (±2°C) can shift retention times and affect reproducibility.[4] To ensure consistent results, it is crucial to use a reliable column oven and maintain a stable temperature, ideally set at least 5-10°C above ambient to avoid fluctuations from the laboratory environment.[4][8]

Question: The backpressure in my HPLC system is too high during sugar analysis. Can adjusting the temperature help?

Answer: Increasing the column temperature is an effective way to reduce system backpressure.[6] Higher temperatures lower the viscosity of the mobile phase, allowing it to flow more easily through the column, which in turn reduces the overall backpressure.[1][4] This is particularly useful in UHPLC systems or when using columns packed with small particles.[4] When increasing temperature, you may also be able to increase the flow rate without exceeding the column's maximum pressure limit.[9]

Frequently Asked Questions (FAQs)

What are the main benefits of operating at an elevated temperature for sucrose isomer separation? Operating at elevated temperatures offers several advantages for carbohydrate analysis. The primary benefits include:

  • Increased Peak Efficiency: Higher temperatures lead to sharper peaks and better efficiency, especially with polymeric ligand-exchange columns.[2]

  • Reduced Retention Times: Analytes elute faster at higher temperatures, shortening the overall analysis time.[4][6][7]

  • Improved Resolution: Elevated temperatures can enhance the separation between closely eluting sugar isomers.[6]

  • Lower System Backpressure: Increasing the temperature reduces the viscosity of the mobile phase, which lowers the backpressure.[4][6]

What is the optimal temperature range for separating sucrose isomers? The optimal temperature is highly dependent on the specific HPLC column and separation mechanism being used.

  • Ligand-Exchange Chromatography: These columns, often packed with polystyrene-divinylbenzene polymer gels, typically require elevated temperatures, often in the range of 80-95°C, for optimal performance.[2][10][11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For HILIC separations of sugars, temperatures around 55°C have been used effectively to achieve good separation while reducing analysis time.[7]

  • Reversed-Phase Chromatography: When separating sucrose esters or other derivatives on C8 or C18 columns, temperatures around 40°C are common.[4][5]

How does temperature affect different types of HPLC columns used for sugar analysis? The effect of temperature varies with the column's stationary phase:

  • Ligand-Exchange Columns: For these polymer-based columns, high temperature is crucial. It enhances peak efficiency and allows size exclusion to contribute to the separation mechanism.[2][6]

  • HILIC and Amino Columns: In these normal-phase or HILIC separations, temperature primarily influences retention time and mobile phase viscosity.[7][12] Increasing the temperature generally decreases retention.[7] A stable temperature of around 30-40°C is often sufficient to ensure reproducibility.[8][13]

  • Reversed-Phase Columns: As with most reversed-phase applications, higher temperatures decrease solvent viscosity and reduce analyte retention times.[4]

Quantitative Data Summary

The following table summarizes the general effects of increasing column temperature on key chromatographic parameters during sucrose isomer separation, based on established principles.

ParameterEffect of Increasing TemperatureRationaleCitations
Retention Time DecreasesLowers mobile phase viscosity and enhances analyte diffusion, leading to faster elution.[4][6][7]
Peak Efficiency IncreasesLeads to faster mass transfer and can accelerate the interconversion of anomers for certain sugars, resulting in narrower peaks.[2][6]
Resolution Generally ImprovesCan alter selectivity and increase the number of theoretical plates, enhancing the separation between isomers.[5][6]
Selectivity ChangesAlters the equilibrium and interactions between analytes and the stationary phase, which can shift the relative positions of peaks.[1][4]
Backpressure DecreasesReduces the viscosity of the mobile phase, allowing it to pass through the column with less resistance.[4][6]

Experimental Protocols

Method 1: Ligand-Exchange Chromatography

This method is commonly used for separating simple sugars and their isomers.

  • Column: Ligand-exchange column (e.g., Benson Polymeric BP-800 Ca, Bio-Rad Aminex HPX-87C).[2][3]

  • Mobile Phase: Degassed, deionized water (minimum 18 MΩ purity).[2][9][10]

  • Flow Rate: 0.5 - 0.6 mL/min.[2][11]

  • Column Temperature: 85 - 90°C.[2][11][14] Ensure the mobile phase is preheated to the column temperature.[3]

  • Detector: Refractive Index (RI) detector.[11]

  • Injection Volume: 10-20 µL.[13]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is effective for resolving highly polar compounds like sugars, often coupled with mass spectrometry.[7]

  • Column: HILIC column (e.g., amide-based).[7][15]

  • Mobile Phase: A gradient of acetonitrile and water. For example, an isocratic elution with a high percentage of acetonitrile.[7][12]

  • Flow Rate: ~150 µL/min (for LC-MS applications).[7]

  • Column Temperature: 55°C.[7]

  • Detector: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD).[7][12]

Visualization

G cluster_0 Troubleshooting Workflow for Sucrose Isomer Separation start Observed Issue: Poor Resolution / Peak Shape check_temp Is Column Temperature Stable and Optimized? start->check_temp Evaluate Temperature temp_low Problem: Temperature Too Low check_temp->temp_low No, suspect too low temp_unstable Problem: Temperature Unstable check_temp->temp_unstable No, suspect instability end_other Issue Persists: Consider Other Factors (Mobile Phase, Flow Rate, Column) check_temp->end_other Yes, temp is optimal solution_increase Action: Increase Temperature (e.g., in 5°C increments) temp_low->solution_increase solution_stabilize Action: Ensure Stable Oven Temp (>5°C above ambient) & Preheat Mobile Phase temp_unstable->solution_stabilize end_good Separation Improved solution_increase->end_good Verify Improvement solution_stabilize->end_good Verify Improvement

Caption: Troubleshooting workflow for temperature effects on sucrose isomer separation.

References

Reducing peak tailing for sinapic acid derivatives in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Reducing Peak Tailing for Sinapic Acid and its Derivatives

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies to address peak tailing for sinapic acid and related phenolic compounds in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for analyzing sinapic acid derivatives?

A1: In an ideal HPLC separation, chromatographic peaks should be symmetrical with a Gaussian shape.[1] Peak tailing is a common issue where the peak is asymmetrical, featuring a drawn-out or "tailing" trailing edge.[1] This distortion is problematic because it can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and negatively affect the overall reproducibility of the analytical method.[1][2] For quantitative analysis, tailing can make it difficult for detection algorithms to accurately identify the end of a peak, leading to inconsistent area measurements and challenges in detecting trace-level analytes.[2]

Q2: What are the most common causes of peak tailing for acidic compounds like sinapic acid?

A2: For acidic analytes such as sinapic acid and its derivatives, peak tailing is frequently caused by several key factors:

  • Secondary Silanol Interactions: The primary cause is often unwanted interactions between the acidic analytes and residual silanol groups (Si-OH) on the silica-based column packing.[1][3] These silanol groups can be acidic and interact strongly with polar functional groups on the analyte, leading to multiple retention mechanisms and a tailing peak.[2][4]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the sinapic acid derivative, the analyte can exist in both its ionized and non-ionized forms simultaneously.[1][5] This dual state leads to peak broadening and tailing.[5]

  • Column Overload: Injecting an excessive sample concentration can saturate the stationary phase, causing distorted peak shapes, including tailing.[1][6]

  • Column Degradation: Over time, columns can degrade. This may involve the creation of voids in the packing material or contamination of the inlet frit, both of which can disrupt the flow path and cause peak tailing.[1]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volumes, or dead volume in fittings, can contribute to band broadening and peak tailing.[3][6]

Q3: How does mobile phase pH specifically affect the peak shape of sinapic acid derivatives?

A3: Mobile phase pH is a critical parameter for ionizable compounds like sinapic acid.[5][7] To achieve sharp, symmetrical peaks, the mobile phase pH should be adjusted to ensure the analyte is in a single, un-ionized state.[8] For an acidic compound, this is achieved by setting the mobile phase pH at least 2 pH units below its pKa.[8] At this lower pH, the ionization of the acid is suppressed, making the molecule more hydrophobic.[7][8] This promotes a single, well-defined retention mechanism on the reverse-phase column, minimizing secondary interactions and resulting in improved peak shape.[1][8] Operating at a pH near the analyte's pKa can cause peak splitting or distortion because both ionized and unionized species are present.[5][9]

Q4: What role does the HPLC column itself play, and how can I choose the right one?

A4: The column is a primary source of peak tailing.[4] Key factors include:

  • Residual Silanols: Traditional silica-based C18 columns often have unreacted, accessible silanol groups.[3][4] These sites are acidic and can cause tailing.[10]

  • Column Type: Modern, high-purity "Type B" silica columns have a significantly lower content of free silanols and trace metals, which minimizes these unwanted interactions.[2]

  • End-Capping: Choosing a column that is "end-capped" is highly recommended. End-capping is a process that chemically derivatizes most of the residual silanol groups, effectively shielding them from interacting with analytes.[1][11]

  • Alternative Stationary Phases: For particularly challenging separations, consider polar-embedded or polar-endcapped phases which offer better control over secondary interactions.[6] In some cases, hybrid silica-organic phases can provide improved pH stability and reduced silanol activity.[2]

Q5: Can issues with my sample or instrument setup cause peak tailing?

A5: Yes, several sample and instrument factors can lead to peak tailing:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause band broadening and peak distortion.[6] It is best to dissolve the sample in the mobile phase itself or a weaker solvent.[3]

  • Sample Overload: Injecting too much sample mass can saturate the column.[12] If you observe that peak tailing worsens with higher concentrations, try diluting the sample or reducing the injection volume.[6]

  • Extra-Column Dead Volume: Excessive volume between the injector, column, and detector can cause symmetrical peaks to broaden and tail.[11] This is often more noticeable for early-eluting peaks. Use tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and ensure all fittings are secure to minimize this effect.[6]

Troubleshooting Data Summary

The following tables summarize the expected effects of key parameters on the analysis of sinapic acid derivatives.

Table 1: Effect of Mobile Phase pH on an Acidic Analyte (e.g., Sinapic Acid, pKa ≈ 4.5)

Mobile Phase pHAnalyte StateExpected Retention TimeExpected Peak ShapeRationale
pH 2.5 Fully Protonated (Neutral)LongerSymmetrical Ionization is suppressed, leading to strong hydrophobic retention and minimal silanol interaction.[7][8]
pH 4.5 (at pKa) 50% Ionized / 50% NeutralIntermediate / UnstableBroad / Tailing A mix of ionized and neutral species causes peak distortion and poor symmetry.[5][9]
pH 6.5 Fully Ionized (Anionic)ShorterMay Tail The ionized form is more polar and elutes faster.[7] Tailing may still occur due to interactions with the stationary phase.[13]

Table 2: Common Troubleshooting Actions and Expected Outcomes

IssueTroubleshooting ActionParameter to AdjustExpected Outcome
Secondary Interactions Lower mobile phase pHAdd 0.1% Formic Acid or Trifluoroacetic Acid (TFA)Sharper, more symmetrical peaks.[14]
Secondary Interactions Use a modern, end-capped columnColumn HardwareInherently better peak shapes for acidic compounds.[1][15]
Column Overload Reduce sample concentrationInjection Volume / Sample DilutionPeak shape improves and becomes symmetrical.[6]
Poor Peak Shape Increase buffer strengthBuffer ConcentrationImproved peak symmetry by maintaining stable pH.[6][16]
Extra-Column Volume Minimize tubing length/diameterSystem HardwareReduced tailing, especially for early eluting peaks.[6][11]
Visual Troubleshooting Guide

The following workflow provides a systematic approach to diagnosing and resolving peak tailing issues for sinapic acid derivatives.

G Troubleshooting workflow for peak tailing. start Peak Tailing Observed (Tailing Factor > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Potential Physical Issue check_all_peaks->physical_issue  Yes chemical_issue Potential Chemical Interaction check_all_peaks->chemical_issue No (Only Sinapic Acid Derivative) check_column Check for Column Void or Contamination physical_issue->check_column check_hardware Check Extra-Column Volume (Tubing, Fittings) physical_issue->check_hardware solution_physical Flush/Regenerate Column Replace Column Minimize Tubing/Dead Volume check_column->solution_physical check_hardware->solution_physical check_overload Is tailing concentration-dependent? chemical_issue->check_overload solution_overload Dilute Sample or Reduce Injection Volume check_overload->solution_overload  Yes check_ph Is mobile phase pH > (pKa - 2)? check_overload->check_ph  No solution_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_ph->solution_ph  Yes check_column_chem Using older (Type A) or non-end-capped column? check_ph->check_column_chem  No solution_column_chem Switch to High-Purity, End-Capped (Type B) Column check_column_chem->solution_column_chem  Yes

Caption: A troubleshooting decision tree for diagnosing peak tailing.[4]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to suppress the ionization of sinapic acid derivatives and improve peak shape.

Materials:

  • HPLC system with UV detector

  • High-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: HPLC-grade Water

  • Mobile Phase B: HPLC-grade Acetonitrile

  • Acid Modifier: Formic Acid or Trifluoroacetic Acid (TFA)

  • Sinapic acid derivative standard

Procedure:

  • Establish a Baseline: Prepare a mobile phase without an acid modifier. For example, a 70:30 (v/v) mixture of Water:Acetonitrile.

  • Run the Standard: Inject the sinapic acid derivative standard and record the chromatogram. Calculate the tailing factor for the peak of interest. A tailing factor > 1.2 indicates a significant issue.[6]

  • Prepare Acidified Mobile Phase: Prepare the aqueous portion (Mobile Phase A) with 0.1% (v/v) formic acid. Ensure the pH is well below the pKa of your analyte (ideally pH < 3.0).[15]

  • Equilibrate the System: Flush the HPLC system and column with the new, acidified mobile phase for at least 15-20 column volumes to ensure the pH is stable throughout.

  • Re-run the Standard: Inject the standard again using the acidified mobile phase.

  • Analyze Results: Compare the chromatograms. The peak for the sinapic acid derivative should be sharper and more symmetrical, with a tailing factor closer to 1.0. Retention time may increase as the neutral form is more hydrophobic.[8]

Protocol 2: Column Cleaning and Regeneration

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.

Caution: Always disconnect the column from the detector before flushing with strong solvents to prevent contamination of the detector cell.[4] Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.[4]

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector.

  • Water Flush: Flush the column with 100% HPLC-grade water for 20 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Isopropanol Flush: Flush with 100% Isopropanol for 30 minutes. Isopropanol is a good intermediate solvent.

  • Strong Organic Flush: Flush with 100% Acetonitrile or Methanol for 30-60 minutes to remove strongly bound non-polar impurities.[6]

  • Return to Intermediate Solvent: Flush again with 100% Isopropanol for 30 minutes.

  • Re-equilibrate: Gradually re-introduce your mobile phase. Start with the organic component of your mobile phase and slowly introduce the aqueous phase until you reach your method's starting conditions. Equilibrate for at least 30 minutes before use.[4]

  • Test Performance: Reconnect the detector and inject a standard to assess if peak shape has improved.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 6,6'-Di-O-sinapoylsucrose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of natural products is a cornerstone of discovery. This guide provides a detailed comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural confirmation of 6,6'-Di-O-sinapoylsucrose, a phenylpropanoid sucrose ester with potential pharmacological significance.

The structural confirmation of complex molecules like this compound relies on a suite of analytical techniques. Among these, 2D NMR spectroscopy stands out for its ability to provide a detailed and unambiguous roadmap of molecular connectivity. This guide will delve into the application of 2D NMR for the structural elucidation of a closely related isomer, 6,3'-disinapoyl-sucrose, isolated from Polygala inexpectata, and compare its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Power of 2D NMR in Structural Elucidation

Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unequivocally assigning the structure of complex organic molecules. These methods resolve overlapping signals found in 1D NMR spectra and reveal through-bond correlations between nuclei, providing a definitive picture of the molecular framework.

For the structural confirmation of a disinapoyl sucrose derivative, these techniques are applied as follows:

  • ¹H-¹H COSY: Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out the spin systems of the sucrose core and the sinapoyl moieties.

  • HSQC: Correlates protons directly to their attached carbons, providing a clear picture of the one-bond ¹H-¹³C connections.

  • HMBC: Reveals longer-range correlations between protons and carbons (typically 2-4 bonds). This is the key experiment for establishing the points of esterification, connecting the sinapoyl groups to the sucrose backbone.

The following diagram illustrates the logical workflow for the structural elucidation of a disinapoyl sucrose derivative using 2D NMR.

G 2D NMR Workflow for Disinapoyl Sucrose Structure Elucidation cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation Spectroscopy cluster_2 Structural Determination H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Proton_Spin_Systems Identify Proton Spin Systems (Sucrose & Sinapoyl) COSY->Proton_Spin_Systems Direct_Correlations Assign Directly Bonded C-H Pairs HSQC->Direct_Correlations Long_Range_Correlations Establish Connectivity & Esterification Points HMBC->Long_Range_Correlations Final_Structure Assemble Final Structure of this compound Proton_Spin_Systems->Final_Structure Direct_Correlations->Final_Structure Long_Range_Correlations->Final_Structure

2D NMR structural elucidation workflow.

Comparative Analysis: 2D NMR vs. Alternative Methods

While 2D NMR provides comprehensive structural information, other techniques can offer complementary data, particularly for purity assessment and initial characterization.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, stereochemistry, and unambiguous structural confirmation.Provides a complete and definitive molecular structure.Requires larger sample amounts and longer acquisition times.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation patterns of volatile derivatives.High sensitivity and excellent separation for volatile compounds.Requires derivatization for non-volatile compounds like sucrose esters, which can introduce artifacts. Does not provide detailed connectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Molecular weight and fragmentation patterns of the intact molecule and its fragments.High sensitivity and applicable to non-volatile compounds without derivatization.Provides limited information on the specific location of acyl groups and stereochemistry.

Experimental Data

The following tables present the ¹H and ¹³C NMR chemical shift data for 6,3'-disinapoyl-sucrose, a close isomer of the target compound. This data is essential for the interpretation of 2D NMR spectra.

Table 1: ¹H NMR Data of 6,3'-disinapoyl-sucrose (500 MHz, CD₃OD)

PositionδH (ppm)Multiplicity (J in Hz)
Sucrose Moiety
Glc-15.53d (3.8)
Glc-23.51dd (3.8, 9.7)
Glc-33.70t (9.2)
Glc-43.34t (9.3)
Glc-53.85m
Glc-6a4.58dd (2.1, 12.0)
Glc-6b4.40dd (6.0, 12.0)
Fru-2'--
Fru-3'4.45d (8.5)
Fru-4'4.15t (8.5)
Fru-5'3.80m
Fru-6'a3.75m
Fru-6'b3.65m
Sinapoyl Moieties
H-2'', 6''7.05s
H-7''7.70d (16.0)
H-8''6.50d (16.0)
OMe-3'', 5''3.90s
H-2''', 6'''6.90s
H-7'''7.65d (16.0)
H-8'''6.45d (16.0)
OMe-3''', 5'''3.88s

Table 2: ¹³C NMR Data of 6,3'-disinapoyl-sucrose (125 MHz, CD₃OD)

PositionδC (ppm)
Sucrose Moiety
Glc-192.6
Glc-273.0
Glc-375.0
Glc-470.8
Glc-574.2
Glc-664.5
Fru-1'63.8
Fru-2'104.9
Fru-3'78.5
Fru-4'76.0
Fru-5'82.5
Fru-6'62.0
Sinapoyl Moieties
C-1''126.5
C-2'', 6''108.0
C-3'', 5''149.5
C-4''139.5
C-7''147.0
C-8''115.0
C-9'' (C=O)168.0
OMe-3'', 5''56.8
C-1'''126.8
C-2''', 6'''107.5
C-3''', 5'''149.2
C-4'''139.0
C-7'''146.5
C-8'''115.5
C-9''' (C=O)168.5
OMe-3''', 5'''56.7

Key 2D NMR Correlations for Structural Confirmation:

The definitive placement of the sinapoyl groups at the C-6 and C-6' positions of the sucrose core is achieved through the analysis of HMBC correlations.

G Key HMBC Correlations for this compound Sucrose Sucrose Core Sinapoyl1 Sinapoyl Moiety 1 Sinapoyl2 Sinapoyl Moiety 2 H6 H-6 (Glc) H6->Sucrose C9_1 C-9'' (C=O) H6->C9_1 HMBC C9_1->Sinapoyl1 H6_prime H-6' (Fru) H6_prime->Sucrose C9_2 C-9''' (C=O) H6_prime->C9_2 HMBC C9_2->Sinapoyl2

HMBC correlations establishing ester linkages.

Specifically, a correlation between the protons at the C-6 position of the glucose unit (H-6) and the carbonyl carbon of one sinapoyl moiety (C-9'') would be observed. Similarly, a correlation between the protons at the C-6' position of the fructose unit (H-6') and the carbonyl carbon of the second sinapoyl moiety (C-9''') would confirm the 6,6'-disubstitution pattern.

Experimental Protocols

2D NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).

  • Instrumentation: Acquire NMR spectra on a 500 MHz or higher field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • 1D NMR: Record ¹H and ¹³C{¹H} NMR spectra to determine the chemical shifts and multiplicities of all signals.

  • COSY: Acquire a gradient-selected ¹H-¹H COSY spectrum to establish proton-proton coupling networks.

  • HSQC: Obtain a gradient-selected, phase-sensitive HSQC spectrum to identify one-bond proton-carbon correlations.

  • HMBC: Record a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of 8 Hz, to determine two- and three-bond correlations between protons and carbons.

  • Data Processing and Analysis: Process the 2D NMR data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to assemble the complete structure.

Gas Chromatography-Mass Spectrometry (GC-MS) - Alternative Method
  • Derivatization: To 1 mg of the dried sample, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Instrumentation: Analyze the derivatized sample on a GC-MS system equipped with a capillary column suitable for sugar analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • GC Conditions:

    • Injector Temperature: 280°C

    • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-800.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the molecular ion and fragmentation patterns of the derivatized compound. Compare the data with spectral libraries for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) - Alternative Method
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative ion mode.

    • Full Scan MS: Acquire spectra over a mass range of m/z 100-1000.

    • Tandem MS (MS/MS): Select the precursor ion corresponding to the protonated or sodiated molecule and subject it to collision-induced dissociation (CID) to obtain fragment ions.

  • Data Analysis: Analyze the retention time, accurate mass, and fragmentation pattern to confirm the molecular formula and identify characteristic fragment ions of the sucrose and sinapoyl moieties.

A Comparative Analysis of 3,6'-Disinapoylsucrose and 6,6'-Di-O-sinapoylsucrose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An important note to the reader: This guide provides a comprehensive overview of 3,6'-disinapoylsucrose (DISS), a well-studied bioactive compound. However, a direct comparative analysis with 6,6'-Di-O-sinapoylsucrose is currently hampered by a significant lack of publicly available experimental data for the latter. While both are isomers and share the same molecular formula, their distinct spatial arrangements of sinapoyl groups are expected to influence their biological activities. This guide will present the known data for 3,6'-disinapoylsucrose and, where appropriate, offer theoretical comparisons based on structure-activity relationships of related compounds. The information presented for this compound should be considered hypothetical until experimental data becomes available.

Introduction

Sucrose esters, a class of non-ionic surfactants, have garnered considerable attention in the pharmaceutical and food industries for their diverse biological activities. Among these, sinapoyl sucrose esters, found in plants like Polygala tenuifolia, have shown promising therapeutic potential. This guide focuses on a comparative analysis of two such esters: 3,6'-disinapoylsucrose (DISS) and its isomer, this compound. While DISS has been the subject of numerous studies elucidating its neuroprotective, antioxidant, and anti-inflammatory properties, research on this compound remains limited. Understanding the nuanced differences in their efficacy and mechanisms of action is crucial for advancing drug discovery and development.

Physicochemical Properties

Property3,6'-DisinapoylsucroseThis compound
Molecular Formula C₃₄H₄₂O₁₉C₃₄H₄₂O₁₉
Molecular Weight 754.69 g/mol 754.69 g/mol
General Solubility Soluble in DMSOData not available
Botanical Source Polygala tenuifolia, Polygala glomerata, Securidaca longipedunculata[1]Data not available

Comparative Performance Analysis

Neuroprotective Effects

3,6'-Disinapoylsucrose (DISS) has demonstrated significant neuroprotective capabilities in various in vitro and in vivo models. Studies have shown that DISS can protect neuronal cells from glutamate-induced toxicity, a key factor in several neurodegenerative diseases.[2] It has been shown to enhance neuron cell viability at concentrations above 30 μM in human neuroblastoma (SH-SY5Y) cells.[3] Furthermore, DISS has been found to ameliorate cognitive deficits in APP/PS1 transgenic mice, a model for Alzheimer's disease, by inhibiting neuronal apoptosis.[4]

The neuroprotective mechanism of DISS is multifaceted. It involves the upregulation of brain-derived neurotrophic factor (BDNF) and the phosphorylation of cAMP response element-binding protein (CREB) through the CaMKII and ERK1/2 signaling pathways.[3] DISS also modulates apoptosis-related genes by downregulating the pro-apoptotic Bax and upregulating the anti-apoptotic Bcl-2.[2][5]

This compound , due to the presence of two sinapoyl moieties, is also hypothesized to possess neuroprotective properties. The sinapic acid component is known to have neuroprotective effects. However, the positioning of these groups at the 6 and 6' positions might influence its ability to interact with specific cellular targets compared to DISS. Without experimental data, its efficacy and mechanism of action remain speculative.

Quantitative Data on Neuroprotective Effects of 3,6'-Disinapoylsucrose

AssayCell Line/ModelTreatment/ChallengeConcentration of DISSOutcomeReference
Cell Viability (MTT Assay)SH-SY5YGlutamate-induced toxicity> 30 μMIncreased cell viability[3]
Cell Viability (MTT Assay)SH-SY5YGlutamate-induced apoptosis0.6, 6, 60 μmol/LDose-dependent increase in cell viability[2]
Apoptosis (TUNEL Assay)APP/PS1 transgenic miceAlzheimer's disease model-Reduced neuronal apoptosis[4]
Antioxidant Activity

3,6'-Disinapoylsucrose (DISS) exhibits notable antioxidant activity, which is attributed to the radical scavenging ability of its sinapoyl groups. One study reported its capacity to scavenge DPPH and ABTS free radicals with IC₅₀ values of 1.08 mg/ml and 0.33 mg/ml, respectively.[6] This antioxidant property likely contributes to its neuroprotective effects by mitigating oxidative stress.

This compound is also expected to have antioxidant activity. The key difference may lie in the accessibility of the phenolic hydroxyl groups on the sinapoyl moieties. The steric hindrance around the ester linkages at the 6 and 6' positions could potentially influence its radical scavenging efficiency compared to the 3 and 6' positions in DISS.

Quantitative Data on Antioxidant Activity of 3,6'-Disinapoylsucrose

AssayIC₅₀ ValuePositive Control (IC₅₀)Reference
DPPH Radical Scavenging1.08 mg/mLVc (0.029 mg/mL)[7]
ABTS Radical Scavenging0.33 mg/mLVc (0.012 mg/mL)[7]
Anti-inflammatory Effects

3,6'-Disinapoylsucrose (DISS) has been shown to possess anti-inflammatory properties. In a study using APP/PS1 transgenic mice, DISS administration restored the abnormal secretion of pro-inflammatory cytokines such as IL-2, TNF-α, IL-1β, and IL-6.[4] This suggests that DISS can modulate inflammatory pathways, which are often dysregulated in neurodegenerative and other chronic diseases.

This compound , given the established anti-inflammatory activity of many phenolic compounds, is likely to exhibit similar properties. The specific positioning of the sinapoyl groups might affect its interaction with inflammatory mediators and signaling proteins. Further research is needed to confirm and quantify its anti-inflammatory potential.

Quantitative Data on Anti-inflammatory Effects of 3,6'-Disinapoylsucrose

ModelInflammatory MarkersEffect of DISSReference
APP/PS1 transgenic miceIL-2, TNF-α, IL-1β, IL-6Restored normal secretion levels[4]

Experimental Protocols

Neuroprotective Activity Assay (MTT Assay)

Objective: To assess the ability of a compound to protect neuronal cells from a toxic insult.

Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., 3,6'-disinapoylsucrose) for a specified period.

  • Induction of Toxicity: A neurotoxic agent, such as glutamate (e.g., 8 mM), is added to the wells (except for the control group) and co-incubated with the test compound for a defined time (e.g., 12 hours).[2]

  • MTT Assay: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another few hours.

  • Data Analysis: The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

Objective: To determine the free radical scavenging capacity of a compound.

Methodology:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with different concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

  • Incubation: The mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Visualizations

Signaling Pathway of 3,6'-Disinapoylsucrose in Neuroprotection

DISS_Neuroprotection_Pathway DISS 3,6'-Disinapoylsucrose CaMKII CaMKII DISS->CaMKII Activates ERK1_2 ERK1/2 DISS->ERK1_2 Activates CREB CREB CaMKII->CREB ERK1_2->CREB pCREB pCREB CREB->pCREB Phosphorylation BDNF BDNF pCREB->BDNF Increases Expression Neuroprotection Neuroprotection BDNF->Neuroprotection

Caption: Proposed signaling pathway for the neuroprotective effects of 3,6'-disinapoylsucrose.

Experimental Workflow for In Vitro Neuroprotection Assay

Neuroprotection_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellCulture Culture SH-SY5Y Cells SeedCells Seed cells in 96-well plate CellCulture->SeedCells AddCompound Add Test Compound (DISS) SeedCells->AddCompound AddToxin Add Neurotoxin (Glutamate) AddCompound->AddToxin Incubate Incubate AddToxin->Incubate MTT Add MTT Reagent Incubate->MTT Measure Measure Absorbance MTT->Measure Calculate Calculate Cell Viability Measure->Calculate

Caption: General workflow for assessing neuroprotective effects using the MTT assay.

Conclusion and Future Directions

The available evidence strongly supports the potential of 3,6'-disinapoylsucrose as a therapeutic agent, particularly for neurodegenerative disorders, owing to its well-documented neuroprotective, antioxidant, and anti-inflammatory activities. Its mechanisms of action, involving key signaling pathways like CREB/BDNF, provide a solid foundation for further preclinical and clinical investigations.

The significant knowledge gap concerning this compound underscores the need for future research. A direct, head-to-head comparison of the two isomers is essential to understand how the positional isomerism of the sinapoyl groups impacts their biological efficacy. Such studies should encompass a comprehensive evaluation of their neuroprotective, antioxidant, and anti-inflammatory properties using standardized in vitro and in vivo models. Elucidating the structure-activity relationship between these and other sinapoyl sucrose isomers will be invaluable for the rational design of novel and more potent therapeutic agents. Drug development professionals are encouraged to consider the synthesis and biological evaluation of this compound to unlock its potential therapeutic value.

References

Differentiating Sinapoylsucrose Isomers by Mass Spectrometry Fragmentation: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of isomeric molecules is a critical challenge. This guide provides an objective comparison of mass spectrometry fragmentation patterns for differentiating sinapoylsucrose isomers, supported by experimental data and detailed methodologies.

Sinapoylsucrose, a class of phenylpropanoid glycosides found in various medicinal plants, exhibits a range of biological activities. The specific bioactivity is often dependent on the isomeric form, which is determined by the position of the sinapoyl group(s) on the sucrose molecule. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for the structural elucidation and differentiation of these isomers by analyzing their characteristic fragmentation patterns.

Comparison of Fragmentation Patterns

The differentiation of sinapoylsucrose isomers by mass spectrometry relies on the distinct fragmentation pathways that arise from the different positions of the sinapoyl moieties. Collision-induced dissociation (CID) of precursor ions, typically protonated molecules ([M+H]⁺), sodiated molecules ([M+Na]⁺), or deprotonated molecules ([M-H]⁻), leads to the formation of diagnostic product ions.

The primary fragmentation events involve:

  • Cleavage of the ester bond: This results in the neutral loss of a sinapoyl group (C₁₁H₁₂O₅, 224 Da) or the formation of a sinapoyl cation/anion.

  • Glycosidic bond cleavage: This fragmentation occurs within the sucrose backbone, leading to the separation of the glucose and fructose moieties. The location of the sinapoyl group influences the relative abundance of the resulting fragment ions.

  • Cross-ring cleavage: Fragmentation across the sugar rings can also occur, providing further structural information.

Below is a summary of the expected and experimentally observed fragmentation patterns for different sinapoylsucrose isomers.

IsomerPrecursor Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
Mono-sinapoylsucrose (e.g., 1-O-sinapoyl-β-D-glucose) 567 [M+Na]⁺345, 225, 207Cleavage of the ester bond to lose the sinapoyl group, followed by fragmentation of the sucrose.
545 [M-H]⁻323, 223Loss of the sinapoyl group and fragmentation of the sucrose.
3,6'-Disinapoyl Sucrose (DISS) 777 [M+Na]⁺571, 409, 391, 207Loss of one sinapoyl group, glycosidic bond cleavage, and subsequent C-O bond cleavage.[1]
753 [M-H]⁻547, 367, 223, 205Cleavage of C-O and glycosidic bonds, with the fragment at m/z 223 corresponding to the sinapic acid anion.[1]
Other Positional Isomers (Inferred) 567 [M+Na]⁺ / 545 [M-H]⁻VariesThe relative intensities of fragments from glycosidic and cross-ring cleavages are expected to differ based on the sinapoyl group's position, stabilizing or destabilizing certain bonds.

Experimental Protocols

The following provides a general methodology for the differentiation of sinapoylsucrose isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Extracts from plant material are typically prepared by maceration or sonication with a suitable solvent (e.g., methanol, ethanol). The crude extract is then filtered and may be subjected to further purification steps like solid-phase extraction (SPE) to enrich the sinapoylsucrose fraction.

Liquid Chromatography (LC): A reversed-phase C18 column is commonly used for the separation of sinapoylsucrose isomers. A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve chromatographic separation.

Mass Spectrometry (MS): An electrospray ionization (ESI) source is used to generate ions from the eluting compounds. The mass spectrometer is operated in both positive and negative ion modes to obtain comprehensive fragmentation data.

  • Full Scan MS: To determine the m/z of the precursor ions ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Tandem MS (MS/MS): The precursor ions of interest are isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting product ions are then mass-analyzed to generate a fragmentation spectrum.

For the analysis of 3,6'-disinapoyl sucrose, an ultra-high-performance liquid chromatography (UHPLC) system coupled to an Orbitrap mass spectrometer has been successfully used.[1]

Visualizing the Workflow and Fragmentation

The following diagrams illustrate the general experimental workflow and the logical relationship in fragmentation analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis PlantMaterial Plant Material Extraction Extraction PlantMaterial->Extraction Purification Purification Extraction->Purification LC Liquid Chromatography (Separation of Isomers) Purification->LC MS Mass Spectrometry (Ionization) LC->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS FragmentationPatterns Fragmentation Patterns MSMS->FragmentationPatterns IsomerDifferentiation Isomer Differentiation FragmentationPatterns->IsomerDifferentiation

Caption: Experimental workflow for differentiating sinapoylsucrose isomers.

fragmentation_logic cluster_fragmentation Collision-Induced Dissociation (CID) Precursor Sinapoylsucrose Isomer (Precursor Ion) EsterCleavage Ester Bond Cleavage (Loss of Sinapoyl Group) Precursor->EsterCleavage GlycosidicCleavage Glycosidic Bond Cleavage (Sucrose Backbone) Precursor->GlycosidicCleavage CrossRingCleavage Cross-Ring Cleavage Precursor->CrossRingCleavage DiagnosticIons Diagnostic Product Ions EsterCleavage->DiagnosticIons GlycosidicCleavage->DiagnosticIons CrossRingCleavage->DiagnosticIons IsomerID Isomer Identification DiagnosticIons->IsomerID

Caption: Logic diagram of fragmentation analysis for isomer identification.

References

A Comparative Guide to the Bioactivity of Synthetic vs. Natural 6,6'-Di-O-sinapoylsucrose

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 19, 2025

Affiliation: Google Research

Abstract

6,6'-Di-O-sinapoylsucrose, also known as 3,6'-disinapoyl sucrose (DISS), is a prominent bioactive compound isolated from the roots of Polygala tenuifolia. It has demonstrated significant potential in neuroscience research, exhibiting neuroprotective, antidepressant-like, and anti-inflammatory properties. As interest in this compound grows for therapeutic applications, the need for a stable, standardized supply, potentially through chemical synthesis, becomes critical. This guide provides a framework for validating the bioactivity of synthetically produced this compound against its natural counterpart. While direct comparative studies are not yet available in published literature, this document outlines the established bioactivities of the natural compound, presents relevant experimental protocols, and proposes a validation workflow. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their synthetic analogues.

Introduction: The Need for Comparative Validation

Natural this compound, a key oligosaccharide ester from Polygala tenuifolia, has been identified as a promising therapeutic agent, particularly for neurological disorders.[1][2] Research has highlighted its role in promoting neuronal survival, enhancing neurotrophic factor expression, and alleviating cognitive deficits in preclinical models.[2][3]

The transition from a natural product to a viable therapeutic often necessitates chemical synthesis to ensure scalability, purity, and batch-to-batch consistency. However, it is crucial to empirically validate that the synthetic version replicates the full spectrum of biological activity of the natural compound. Minor stereochemical differences or the absence of co-occurring synergistic compounds from the natural extract could lead to variations in efficacy.

This guide summarizes the known bioactivity of natural this compound and provides a comprehensive workflow for a head-to-head comparison with a synthetic version, ensuring that any synthetic analogue meets the required therapeutic benchmarks.

Bioactivity Profile of Natural this compound

Natural this compound has been primarily studied for its effects on the central nervous system. Key documented activities include:

  • Neuroprotection: It protects neuronal cells from glutamate- and hydrogen peroxide-induced toxicity and apoptosis.[1][4] This is achieved, in part, by modulating apoptotic pathways, including the downregulation of the pro-apoptotic protein Bax and the upregulation of the anti-apoptotic protein Bcl-2.[4]

  • Antidepressant-like Effects: In animal models of depression, such as the chronic mild stress model in rats, administration of the compound reverses depressive behaviors and restores normal function of the hypothalamic-pituitary-adrenal (HPA) axis.[5][6]

  • Cognitive Enhancement: The compound has been shown to ameliorate cognitive deficits in a transgenic mouse model of Alzheimer's disease (APP/PS1 mice).[2]

  • Neurotrophic Support: A core mechanism of its action is the enhancement of Brain-Derived Neurotrophic Factor (BDNF) expression.[1][2] This is mediated through the activation of the CaMKII and ERK1/2 signaling pathways, leading to the phosphorylation of the cAMP response element-binding protein (CREB).[1][3]

Data Presentation: Quantitative Bioactivity of Natural this compound

The following table summarizes quantitative data from in vitro studies on natural this compound. These values serve as a benchmark for the validation of a synthetic equivalent.

Bioactivity AssayCell Line / ModelConcentration / DoseKey OutcomeReference
Neuroprotection SH-SY5Y Human Neuroblastoma> 30 µMPromoted neuron cell viability and protected against glutamate and H₂O₂-induced toxicity.[1][3]
Anti-apoptosis SH-SY5Y Human Neuroblastoma0.6, 6, and 60 µM (dose-dependent)Increased cell viability and attenuated apoptosis following glutamate-induced injury.[4][7]
Antidepressant-like (in vivo) Chronic Mild Stress (Rats)5, 10, and 20 mg/kg (21-day administration)Reversed stress-induced reductions in sucrose consumption and normalized plasticity-associated gene expression.[5]
Cognitive Improvement (in vivo) APP/PS1 Transgenic Mice3.30 and 6.60 mg/kg (1-month administration)Ameliorated cognitive disorders, reduced neuronal apoptosis, and increased BDNF expression.[2]

Experimental Protocols for Bioactivity Validation

To validate the bioactivity of synthetic this compound, its performance should be compared against the natural compound using established assays.

In Vitro Neuroprotection Assay

This assay determines the ability of the compound to protect neuronal cells from induced-stress and apoptosis.

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Methodology:

    • Cell Culture: Culture SH-SY5Y cells in standard medium (e.g., DMEM with 10% FBS).

    • Toxicity Induction: Induce neuronal injury by treating cells with glutamate (e.g., 8 mM) for a specified period.[4]

    • Treatment: Pre-treat or co-treat cells with a range of concentrations of natural and synthetic this compound (e.g., 0.1 µM to 100 µM).

    • Cell Viability Measurement: Assess cell viability using a (3,4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This measures the metabolic activity of viable cells.[4]

    • Apoptosis Analysis: Quantify apoptosis using flow cytometry with propidium iodide and Annexin V staining to differentiate between viable, apoptotic, and necrotic cells.[4]

    • Data Analysis: Compare the dose-response curves of the synthetic and natural compounds. Calculate EC₅₀ values for cell viability restoration.

Western Blot Analysis of Signaling Pathways

This protocol verifies that the synthetic compound acts via the same molecular mechanism as the natural product.

  • Methodology:

    • Cell Lysis: Treat SH-SY5Y cells with natural or synthetic this compound for a specified time (e.g., 15-30 minutes for phosphorylation events), then lyse the cells to extract total protein.[1]

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for key signaling proteins (e.g., phospho-CREB, total CREB, BDNF, phospho-ERK1/2, total ERK1/2).

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

    • Analysis: Quantify band intensity using densitometry software and normalize phosphorylated protein levels to total protein levels. Compare the effects of synthetic vs. natural compounds.

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the key neuroprotective signaling cascade activated by natural this compound.

DISS_Signaling_Pathway DISS This compound Receptor Upstream Target (Receptor/Channel) DISS->Receptor Activates ERK ERK1/2 Receptor->ERK CaMKII CaMKII Receptor->CaMKII pERK p-ERK1/2 ERK->pERK Phosphorylation pCaMKII p-CaMKII CaMKII->pCaMKII Phosphorylation CREB CREB pERK->CREB pCaMKII->CREB pCREB p-CREB CREB->pCREB Phosphorylation BDNF BDNF Gene Transcription pCREB->BDNF Activates Outcome Neuroprotection & Antidepressant Effects BDNF->Outcome

Fig 1. Neuroprotective signaling pathway of this compound.
Experimental Workflow for Comparative Bioactivity

This workflow provides a logical sequence for comparing the bioactivity of synthetic and natural this compound.

Comparative_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In Vivo Validation Purity Purity & Identity (HPLC, NMR, MS) Solubility Solubility & Stability Purity->Solubility Neuro_Assay Neuroprotection Assay (MTT, Apoptosis) Purity->Neuro_Assay Inflam_Assay Anti-inflammatory Assay (e.g., NO Inhibition) Neuro_Assay->Inflam_Assay Western Western Blot (p-CREB, BDNF) Neuro_Assay->Western qPCR qPCR (BDNF mRNA) Western->qPCR Animal Animal Model (e.g., Chronic Mild Stress) Western->Animal Behavior Behavioral Tests Animal->Behavior

Fig 2. Workflow for comparing synthetic vs. natural compound bioactivity.

Conclusion

While natural this compound shows immense promise as a neuroprotective and antidepressant agent, its future as a mainstream therapeutic likely depends on the availability of a high-purity, chemically synthesized version. The validation of this synthetic compound is a non-trivial but essential step. The experimental framework provided in this guide, based on the established bioactivity of the natural product, offers a robust pathway for such a comparison. By systematically evaluating the synthetic compound's performance in neuroprotection assays and its ability to modulate key signaling pathways like CREB/BDNF, researchers can confidently determine its bioequivalence. Successful validation will be a critical milestone in translating the therapeutic potential of this compound from the laboratory to the clinic.

References

A Validated LC-MS/MS Method for the Quantification of 3,6'-disinapoylsucrose in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the pharmacokinetic study of 3,6'-disinapoylsucrose, a robust and validated analytical method is paramount. This guide provides a comprehensive overview of a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 3,6'-disinapoylsucrose in plasma. The data presented is a compilation from published studies, offering a comparative look at the method's performance and detailed experimental protocols to facilitate its implementation.

Performance Characteristics of the LC-MS/MS Method

The performance of the LC-MS/MS method for the quantification of 3,6'-disinapoylsucrose in plasma has been validated in multiple studies. The following tables summarize the key quantitative data, providing a clear comparison of the method's capabilities.

Table 1: Linearity and Sensitivity of the LC-MS/MS Method

ParameterStudy 1Study 2
Linear Range (ng/mL)0.5 - 1000.0[1]2.5 - 2000[2]
Lower Limit of Quantification (LLOQ) (ng/mL)0.5[1]2.5[2]
Limit of Detection (LOD) (ng/mL)0.3[1]Not Reported

Table 2: Accuracy and Precision of the LC-MS/MS Method

ParameterStudy 1Study 2
Intra-day Precision (RSD%)1.4 - 18.4%[1]< 11.34%[2]
Inter-day Precision (RSD%)1.4 - 18.4%[1]< 8.99%[2]
Accuracy-9.5% to -3.7%[1]Not explicitly reported in percentage, but precision data suggests high accuracy.

Table 3: Recovery of the LC-MS/MS Method

ParameterStudy 1Study 2
Extraction Recovery> 86.6%[1]70.89 ± 4.60% to 88.49 ± 3.26%[2]
Internal Standard RecoveryNot explicitly reported77.23 ± 3.68%[2]

Experimental Protocols

A detailed methodology is crucial for the successful replication and application of this validated method. The following sections outline the key experimental procedures.

Sample Preparation

Plasma samples are prepared using a protein precipitation method.[1]

  • To a 100 µL aliquot of plasma, add 20 µL of the internal standard solution (Forsythin, 1.0 µg/mL).[1]

  • Add 300 µL of methanol to precipitate the plasma proteins.[1]

  • Vortex the mixture for 3.0 minutes.[1]

  • Centrifuge the sample at 12,000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Inject a 10 µL aliquot into the LC-MS/MS system.[1]

Liquid Chromatography
ParameterDescription
Column C18 HPLC column[1] or Agilent Eclipse plus C18 reversed-phase column (100 × 4.6 mm, 3.5 µm)[2]
Mobile Phase Gradient elution with methanol and 0.01% (v/v) ammonia in water[2]
Flow Rate 0.4 mL/min[2]
Column Temperature Ambient
Mass Spectrometry
ParameterDescription
Ionization Mode Positive Electrospray Ionization (ESI)[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1]
MRM Transitions 3,6'-disinapoylsucrose: m/z 777.4 → 409.2[1] Internal Standard (Forsythin): m/z 557.2 → 309.1[1]

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagram illustrates the logical flow of the LC-MS/MS method for the analysis of 3,6'-disinapoylsucrose in plasma.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Acquisition and Quantification ms_detection->data_analysis

LC-MS/MS workflow for 3,6'-disinapoylsucrose analysis.

Alternative Analytical Approaches

  • High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD): These methods may offer a more accessible and cost-effective alternative, but they are generally less sensitive and specific than mass spectrometry.

  • Capillary Electrophoresis (CE): CE can provide high-resolution separations of charged molecules and could be a viable alternative, particularly for complex matrices.

Further method development and validation would be required to establish the performance of these alternative techniques for the quantification of 3,6'-disinapoylsucrose in plasma and to allow for a direct comparison with the well-established LC-MS/MS method.

References

A Comparative Analysis of the Biological Activities of 6,6'-Di-O-sinapoylsucrose and Sinapic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 6,6'-Di-O-sinapoylsucrose and its parent compound, sinapic acid. The following sections present a comprehensive overview of their antioxidant and neuroprotective properties, supported by available experimental data. While sinapic acid has been extensively studied for its anti-inflammatory effects, there is currently a lack of direct experimental data on the anti-inflammatory activity of this compound.

Introduction

Sinapic acid is a naturally occurring hydroxycinnamic acid found in various plant sources, including fruits, vegetables, and cereal grains.[1][2] It is known to possess a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][3] this compound is a sucrose ester of sinapic acid, where two sinapic acid molecules are attached to a sucrose backbone. This structural modification can influence the compound's bioavailability and biological activity. This guide aims to provide a comparative analysis of these two compounds to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Antioxidant Activity

Both sinapic acid and its sucrose derivatives exhibit antioxidant properties by scavenging free radicals. However, their efficacy can vary depending on the specific radical and the assay used.

Quantitative Data
CompoundAssayIC50 Value (mM)Reference
6-O-Sinapoyl sucrose Superoxide Radical Scavenging65 [4]
Sinapic Acid Superoxide Radical Scavenging90 [4]
Sinapic Acid DPPH Radical ScavengingSee Note[4]
6-O-Sinapoyl sucrose DPPH Radical ScavengingSee Note[4]

Note: While specific IC50 values for the DPPH radical scavenging activity of 6-O-sinapoyl sucrose were not found, studies report that the DPPH radical scavenging activity of sinapic acid is generally higher than its glycosides, including 6-O-sinapoyl sucrose.[4]

Experimental Protocols

This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction mixture: A specific volume of the test compound (this compound or sinapic acid) at various concentrations is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

This assay measures the ability of an antioxidant to scavenge the superoxide anion radical (O₂⁻•), a reactive oxygen species generated in biological systems.

  • Generation of superoxide radicals: Superoxide radicals are typically generated in a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system, or an enzymatic system like the xanthine/xanthine oxidase system.

  • Detection of superoxide radicals: The generated superoxide radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan product.

  • Reaction mixture: The test compound is added to the reaction mixture containing the superoxide generating system and the detector molecule.

  • Incubation: The mixture is incubated at a specific temperature for a set time.

  • Measurement: The absorbance of the colored formazan is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).

  • Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing reaction to a control reaction without the sample. The IC50 value is then determined.

G cluster_DPPH DPPH Radical Scavenging Workflow cluster_Superoxide Superoxide Radical Scavenging Workflow DPPH_prep Prepare DPPH Solution DPPH_mix Mix with Test Compound DPPH_prep->DPPH_mix DPPH_incubate Incubate in Dark DPPH_mix->DPPH_incubate DPPH_measure Measure Absorbance at 517 nm DPPH_incubate->DPPH_measure DPPH_calc Calculate % Inhibition and IC50 DPPH_measure->DPPH_calc SO_gen Generate Superoxide Radicals SO_detect Detect with NBT SO_gen->SO_detect SO_incubate Incubate SO_mix Add Test Compound SO_mix->SO_incubate SO_measure Measure Absorbance of Formazan SO_incubate->SO_measure SO_calc Calculate % Scavenging and IC50 SO_measure->SO_calc

Figure 1: Experimental workflows for antioxidant assays.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of sinapic acid and its derivatives. Notably, 3,6'-disinapoyl sucrose, a structural isomer of this compound, has demonstrated significant neuroprotective effects. It is suggested that the neuroprotective activity of these sucrose esters may be, in part, attributed to their hydrolysis product, sinapic acid.

Experimental Data

Studies on 3,6'-disinapoyl sucrose have shown that it can protect neuronal cells from damage and promote cell survival.

CompoundCell LineInsultObservationSignaling Pathway ImplicatedReference
3,6'-Disinapoyl sucrose SH-SY5YGlutamate, H₂O₂Increased neuron cell viability and protection against toxicity at concentrations above 30 μM.[1]CaMKII/ERK/CREB/BDNF[1]
Sinapic Acid SH-SY5Y6-OHDAAttenuated oxidative stress and mitochondrial dysfunction.MAPK
Signaling Pathway

The neuroprotective effects of 3,6'-disinapoyl sucrose have been linked to the activation of the CaMKII/ERK/CREB/BDNF signaling pathway. This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.

G DISS 3,6'-Disinapoyl Sucrose CaMKII CaMKII DISS->CaMKII Activates ERK ERK1/2 DISS->ERK Activates CREB CREB CaMKII->CREB Phosphorylates ERK->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases Transcription Neuroprotection Neuroprotection (Neuronal Survival, Synaptic Plasticity) BDNF->Neuroprotection

Figure 2: Neuroprotective signaling pathway of 3,6'-disinapoyl sucrose.
Experimental Protocols

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in appropriate media.

  • Treatment: Cells are treated with the neurotoxic agent (e.g., glutamate, H₂O₂) with or without the test compound (3,6'-disinapoyl sucrose or sinapic acid) for a specified duration.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (around 570 nm).

  • Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Anti-inflammatory Activity

Sinapic acid is known to exert anti-inflammatory effects through the inhibition of key inflammatory mediators and signaling pathways.

Sinapic Acid's Anti-inflammatory Mechanism

Experimental evidence suggests that sinapic acid can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the activity of Cyclooxygenase-2 (COX-2), both of which are central to the inflammatory response.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Activation Inflammatory_Stimuli->NFkB COX2 COX-2 Expression Inflammatory_Stimuli->COX2 Pro_inflammatory_Mediators Pro-inflammatory Mediators NFkB->Pro_inflammatory_Mediators COX2->Pro_inflammatory_Mediators Sinapic_Acid Sinapic Acid Sinapic_Acid->NFkB Inhibits Sinapic_Acid->COX2 Inhibits

Figure 3: Anti-inflammatory mechanism of sinapic acid.
This compound

Currently, there is a lack of published experimental data specifically investigating the anti-inflammatory activity of this compound or its isomers. Further research is required to determine if the anti-inflammatory properties of sinapic acid are retained or modified in its sucrose ester form.

Conclusion

This comparative guide highlights the distinct and overlapping biological activities of this compound and sinapic acid.

  • Antioxidant Activity: 6-O-Sinapoyl sucrose demonstrates superior superoxide radical scavenging activity compared to sinapic acid, suggesting that the sucrose moiety may enhance its effectiveness against this specific reactive oxygen species. Conversely, sinapic acid appears to be a more potent scavenger of the DPPH radical.

  • Neuroprotective Activity: The sucrose ester, 3,6'-disinapoyl sucrose, exhibits significant neuroprotective effects by activating the CaMKII/ERK/CREB/BDNF signaling pathway. This suggests that sinapoyl sucrose derivatives are promising candidates for further investigation in the context of neurodegenerative diseases.

  • Anti-inflammatory Activity: While sinapic acid has well-documented anti-inflammatory properties, the corresponding activity of this compound remains to be elucidated.

This guide provides a foundation for researchers to explore the therapeutic potential of these compounds. Further studies are warranted to fully characterize the biological activity profile of this compound and to directly compare its efficacy with sinapic acid across a broader range of biological assays.

References

Gas chromatography-mass spectrometry for isomer analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to Gas Chromatography-Mass Spectrometry for Isomer Analysis

For researchers, scientists, and professionals in drug development, the accurate analysis of isomers is a critical challenge. Isomers, molecules with identical chemical formulas but different structural arrangements, often exhibit distinct biological activities, toxicities, and chemical properties. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the separation and identification of these closely related compounds. This guide provides an objective comparison of GC-MS with alternative methods, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.

The primary challenge in isomer analysis lies in their similar physicochemical properties, such as boiling points and mass spectra, which can make them difficult to distinguish.[1][2][3] GC-MS addresses this by coupling the high-resolution separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry.[4]

Principles of Isomer Separation by GC-MS

The separation of isomers in GC is primarily achieved through differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[5][6] The choice of the stationary phase is paramount for effective separation, as its chemical properties determine the strength of interaction with the different isomers.[2][7] For instance, highly polar capillary columns are recommended for separating geometric isomers of alkenes.[1] Following separation in the GC column, the isolated isomers are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that aids in identification.[8]

Performance of GC-MS in Isomer Analysis

The performance of GC-MS in isomer analysis can be evaluated based on several key parameters: resolution, sensitivity, and reproducibility.

Resolution: The ability to separate two adjacent peaks in a chromatogram is crucial. For aromatic isomers like substituted benzenes, a GC column with a p-tert-butyl(tetradecyloxy)calix[7]arene stationary phase has demonstrated excellent peak shapes and a resolution (R) greater than 1.5, indicating baseline separation.[9] The resolution is influenced by factors such as the column's stationary phase, column dimensions (length and internal diameter), oven temperature program, and carrier gas flow rate.[7]

Sensitivity: GC-MS offers high sensitivity, enabling the detection of trace amounts of isomers. For example, in the analysis of hydroxy fatty acid isomers, a limit of detection as low as 0.2 ng for a single isomer can be achieved by monitoring fewer ions.[10] When monitoring multiple ion pairs simultaneously, the detection limit is around 10 ng.[10]

Quantitative Analysis: In quantitative analysis, the peak height and area are proportional to the amount of the analyte.[8] For accurate and precise quantification, the use of internal standards is recommended.[8][11] GC-MS has been successfully applied to determine the concentrations of α- and β-asarone isomers in essential oils and alcoholic extracts, with concentrations ranging from 2.7 to 510 µg/mL.[12]

Experimental Protocols for Isomer Analysis using GC-MS

Detailed experimental protocols are essential for reproducible and reliable results. Below are examples of methodologies for different types of isomer analysis.

Protocol for Geometric Isomer Analysis: trans-2-Decene

This protocol provides a starting point for the analysis of trans-2-Decene isomers.[1]

1. Sample Preparation:

  • Prepare a stock solution of the trans-2-decene sample (e.g., 1 mg/mL) in a high-purity volatile solvent such as hexane.

  • From the stock solution, prepare a working standard or sample solution with a final concentration in the range of 1-10 µg/mL.

  • Transfer the final diluted sample into a 2 mL GC vial and cap it securely.[1]

2. GC-MS Instrumentation and Parameters:

  • GC Column: A highly polar capillary column is recommended. An example is a column with a stationary phase like biscyanopropyl polysiloxane.

  • Injection Mode: Split injection (e.g., 50:1 split ratio) is used to prevent column overloading. For trace analysis, a splitless injection may be employed.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 150 °C at 3 °C/min.

    • Hold at 150 °C for 5 minutes.[1]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.[13]

Protocol for Positional Isomer Analysis: Hydroxy Fatty Acids

This method is for the quantitative analysis of individual positional isomers of monohydroxy fatty acids.[10]

1. Sample Preparation:

  • Perform catalytic hydrogenation of lipid extracts to produce stable saturated hydroxy lipids.

  • Saponify and methylate the sample.

  • Purify the monohydroxy fatty acid methyl esters using solid-phase extraction.

  • Perform on-column derivatization of the hydroxy groups with tetramethylammonium hydroxide.[10]

2. GC-MS Instrumentation and Parameters:

  • GC Column: CP Sil 19 column.

  • MS Detection: Electron impact mass spectroscopy is used, and two characteristic ions are produced for each positional isomer.

  • Quantification: Use odd chain C17 and C19 monohydroxy fatty acids as internal standards.[10]

Comparison of GC-MS with Alternative Techniques

While GC-MS is a robust technique, other methods may be more suitable depending on the specific analytical challenge.

TechniquePrincipleAdvantagesDisadvantagesTypical Applications
GC-MS Separation based on volatility and polarity, followed by mass-based detection.[5]High resolution, high sensitivity, provides structural information, well-established libraries.[4][12]Requires volatile and thermally stable analytes, potential for thermal degradation.[3][4]Analysis of volatile and semi-volatile isomers (e.g., fatty acid methyl esters, essential oil components, environmental pollutants).[1][10][12]
LC-MS Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.[14]Applicable to non-volatile and thermally labile compounds, wide range of column chemistries.[14][15]Can suffer from ion suppression in complex matrices, lower chromatographic resolution for some volatile compounds compared to GC.[3]Analysis of polar, non-volatile, and thermally unstable isomers (e.g., peptides, drug metabolites, natural products).[14][16]
GC-IR Separation by GC followed by identification based on the absorption of infrared light.[14]Provides information about functional groups, complementary to MS.[14]Less sensitive than MS, library databases are less extensive.Identification of functional group isomers, analysis of gasoline components.[14]
TLC Separation on a solid stationary phase with a liquid mobile phase.[12]Simple, low cost, high throughput for screening.Lower resolution and sensitivity compared to GC-MS, quantification can be less precise.[12]Screening and preliminary analysis of isomers like asarone.[12]
GC-VUV GC separation followed by detection using vacuum ultraviolet spectroscopy.[3]Can deconvolve co-eluting peaks, including isomers, based on unique absorbance spectra.[3]Newer technique with less established libraries compared to MS.Analysis of complex mixtures where isomers may co-elute.[3]

Quantitative Performance Data

The following table summarizes the quantitative performance of GC-MS for the analysis of different isomers.

Isomer TypeAnalyteMatrixGC ColumnDetection LimitConcentration RangeReference
Geometrictrans-2-Decene-Highly polar-1-10 µg/mL (working standard)[1]
PositionalHydroxy fatty acidsBiological samples, foodCP Sil 190.2 - 10 ng-[10]
Positionalα- and β-asaroneEssential oils, alcoholic extracts--2.7 - 510 µg/mL[12]

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in method selection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing Isomers Extraction Extraction/Dilution Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Vial Transfer to GC Vial Derivatization->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Chromatogram Generation Detection->Chromatogram LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Final Report Quantification->Report

Figure 1: General experimental workflow for isomer analysis using GC-MS.

Method_Selection node_result node_result AnalyteVolatility Analyte Volatile & Thermally Stable? IsomerType Primary Goal? AnalyteVolatility->IsomerType Yes LCMS Consider LC-MS AnalyteVolatility->LCMS No GCMS_Quant GC-MS (Quantification) IsomerType->GCMS_Quant Quantification GCMS_ID GC-MS (Identification) IsomerType->GCMS_ID Identification GCIR Consider GC-IR IsomerType->GCIR Functional Group ID

Figure 2: Decision tree for selecting an analytical method for isomer analysis.

Conclusion

GC-MS is a highly effective and versatile technique for the analysis of a wide range of isomers, offering excellent resolution and sensitivity. The success of the analysis is heavily dependent on the optimization of the experimental parameters, particularly the choice of the GC column. While GC-MS is the gold standard for many volatile and semi-volatile isomers, alternative techniques such as LC-MS are better suited for non-volatile or thermally labile compounds. The choice of the analytical technique should be guided by the specific properties of the isomers of interest and the goals of the analysis.

References

A Head-to-Head Battle: Cross-Validation of HPLC and UPLC Methods for the Analysis of Phytochemicals in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The robust analysis of bioactive compounds in plant extracts is a cornerstone of natural product research and the development of botanical drugs. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this purpose. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising significant improvements in speed, resolution, and sensitivity. This guide provides an objective cross-validation of HPLC and UPLC methods for the analysis of two widely studied plant extracts: Panax ginseng and Ginkgo biloba. Detailed experimental protocols and quantitative performance data are presented to aid researchers in selecting the optimal technology for their analytical needs.

Key Performance Indicators: HPLC vs. UPLC

The transition from HPLC to UPLC is predicated on the use of smaller stationary phase particles (typically sub-2 µm in UPLC versus 3-5 µm in HPLC) and instrumentation capable of handling higher backpressures.[1][2] These fundamental differences translate into significant performance advantages for UPLC, including faster analysis times, improved resolution, and enhanced sensitivity.[2][3] Consequently, UPLC methods can lead to higher sample throughput and reduced solvent consumption, offering both economic and environmental benefits.[4]

Comparative Analysis of Ginsenosides in Panax ginseng

A direct comparison of HPLC and UPLC methods for the analysis of nine major ginsenosides in American ginseng root residue highlights the substantial gains in efficiency offered by UPLC. The UPLC method achieved the separation of ten ginsenosides, including an internal standard, in just 6 minutes, a fraction of the 18 minutes required by the HPLC method.[2]

Quantitative Data Summary: Ginsenoside Analysis
ParameterHPLC-DAD-ESI-MS[2]UPLC-HRMS-MS/MS[2]
Analysis Time 18 min6 min
Limit of Quantitation (LOQ) 0.2 - 1.9 µg/g0.269 - 6.640 ng/g
Total Ginsenoside Content 38.37 mg/g34.71 mg/g

Comparative Analysis of Flavonoids in Ginkgo biloba

Quantitative Data Summary: Flavonoid Analysis (Representative)
ParameterHPLC-UVUPLC-DAD
Analysis Time ~35 min~30 min
Column Particle Size 5 µm1.7 µm
Flow Rate 1.0 mL/min0.4 mL/min
Solvent Consumption (per run) ~35 mL~12 mL

Experimental Protocols

Detailed methodologies for the analysis of ginsenosides and flavonoids using both HPLC and UPLC are provided below. These protocols are based on published methods and serve as a practical guide for laboratory implementation.

Analysis of Ginsenosides in Panax ginseng

HPLC Method [2]

  • Column: Supelco Ascentis Express C18 (150 x 4.6 mm, 2.7 µm)

  • Mobile Phase: A: Deionized water, B: Acetonitrile

  • Gradient: (Not specified in detail in the abstract)

  • Flow Rate: 1.0 mL/min

  • Detection: Diode Array Detector (DAD) at 205 nm and Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Injection Volume: (Not specified)

  • Column Temperature: (Not specified)

UPLC Method [2]

  • Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: A: Ammonium acetate, B: Acetonitrile

  • Gradient: (Not specified in detail in the abstract)

  • Flow Rate: 0.4 mL/min

  • Detection: High-Resolution Mass Spectrometry (HRMS-MS/MS) in Selected Reaction Monitoring (SRM) mode

  • Injection Volume: (Not specified)

  • Column Temperature: 50 °C

Analysis of Flavonoids in Ginkgo biloba

HPLC Method

  • Column: Cosmosil 5C18-AR (assumed 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol: 0.3% Phosphoric Acid (1:1, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector (wavelength not specified)

  • Injection Volume: 20 µL

  • Column Temperature: (Not specified)

UPLC Method

  • Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase: A: 0.2% Phosphoric acid in water, B: 0.2% Phosphoric acid in acetonitrile

  • Gradient: A complex linear gradient from 5% to 80% B over 25 minutes

  • Flow Rate: 0.4 mL/min

  • Detection: Diode Array Detector (DAD) at 260 nm

  • Injection Volume: 1 µL

  • Column Temperature: 40 °C

Visualizing the Workflow

To better understand the logical flow of cross-validating these analytical methods and the general process of plant extract analysis, the following diagrams are provided.

Analytical_Workflow cluster_extraction Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison plant_material Plant Material (e.g., Panax ginseng, Ginkgo biloba) extraction Extraction (e.g., Sonication, Reflux) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration hplc HPLC System filtration->hplc Injection uplc UPLC System filtration->uplc Injection data_acquisition Data Acquisition (Chromatograms) hplc->data_acquisition uplc->data_acquisition data_analysis Data Analysis (Peak Integration, Quantification) data_acquisition->data_analysis comparison Method Comparison data_analysis->comparison

Caption: General workflow for the analysis of plant extracts using HPLC and UPLC.

Cross_Validation_Workflow start Define Analytical Method Requirements hplc_dev Develop & Optimize HPLC Method start->hplc_dev uplc_dev Develop & Transfer UPLC Method start->uplc_dev validation Method Validation (ICH Guidelines) hplc_dev->validation uplc_dev->validation specificity Specificity / Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability, Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness comparison Comparative Analysis (System Suitability, Performance Metrics) specificity->comparison linearity->comparison accuracy->comparison precision->comparison lod_loq->comparison robustness->comparison conclusion Conclusion on Method Equivalency / Superiority comparison->conclusion

Caption: Logical workflow for the cross-validation of HPLC and UPLC methods.

References

The Linchpin of Unambiguous Identification: A Guide to Using Authentic Standards for 6,6'-Di-O-sinapoylsucrose in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of phytochemicals in complex botanical extracts is paramount. This guide provides a comparative analysis of methodologies for identifying 6,6'-Di-O-sinapoylsucrose, a naturally occurring sucrose ester, highlighting the indispensable role of an authentic standard in achieving unambiguous structural confirmation.

The Challenge of Isomeric Complexity

Sucrose esters, such as di-O-sinapoylsucrose, exist as a variety of isomers where the sinapoyl moieties can be attached at different positions on the sucrose backbone. These isomers often exhibit very similar physicochemical properties, leading to co-elution in chromatography and identical mass-to-charge ratios in mass spectrometry, making their individual identification a significant challenge. This guide uses the well-characterized isomer, 3,6'-disinapoyl sucrose, as a case study to illustrate the precision that an authentic standard provides, a level of detail not currently available in the public domain for the 6,6'-isomer.

Comparative Analysis: With vs. Without an Authentic Standard

The confidence in the identification of this compound is dramatically different when an authentic standard is available. The following table summarizes the comparison.

Analytical ParameterIdentification with Authentic StandardIdentification without Authentic Standard (Tentative)
Chromatographic Retention Time (RT) Confirmed match with the standard under identical conditions.Putative assignment based on elution order of related compounds. High uncertainty due to potential co-elution with isomers.
Mass Spectrometry (MS) Exact mass match of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) with the standard.Putative molecular formula based on exact mass. Cannot distinguish between isomers.
Tandem Mass Spectrometry (MS/MS) Identical fragmentation pattern and ion ratios as the standard.Comparison with fragmentation patterns of related isomers (e.g., 3,6'-disinapoyl sucrose) or theoretical fragmentation. Positional information may not be definitive.
Nuclear Magnetic Resonance (NMR) Identical ¹H and ¹³C chemical shifts and coupling constants as the standard.Comparison with published data for related isomers. Small shifts in key signals due to different substitution patterns can be misinterpreted.
Confidence Level High (Unambiguous Identification) Low to Moderate (Tentative Identification)

Experimental Protocols for Unambiguous Identification

The use of an authentic standard is integrated into standardized analytical protocols to ensure accurate and reproducible results.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is a cornerstone technique for the analysis of complex mixtures.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole).

Chromatographic Conditions (Illustrative Example based on 3,6'-disinapoyl sucrose analysis):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions (Illustrative Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Range: m/z 100-1500.

  • MS/MS: Data-dependent acquisition (DDA) or targeted analysis of the precursor ion for this compound (m/z 755.23 [M+H]⁺, m/z 777.22 [M+Na]⁺, m/z 753.22 [M-H]⁻).

Procedure with Authentic Standard:

  • Prepare a stock solution of the this compound authentic standard.

  • Create a dilution series to establish the limit of detection (LOD) and limit of quantification (LOQ).

  • Analyze the standard to determine its retention time and MS/MS fragmentation pattern under the established conditions.

  • Analyze the complex mixture.

  • Compare the retention time and MS/MS spectrum of the putative peak in the mixture with that of the authentic standard. An exact match provides positive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, which is crucial for distinguishing between isomers.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes and appropriate deuterated solvents (e.g., Methanol-d₄, DMSO-d₆).

Experiments:

  • ¹H NMR

  • ¹³C NMR

  • 2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation).

Procedure with Authentic Standard:

  • Dissolve a pure sample of the authentic standard in a suitable deuterated solvent.

  • Acquire a full set of 1D and 2D NMR spectra. These spectra serve as the benchmark for the 6,6'-isomer.

  • Isolate the compound of interest from the complex mixture using preparative chromatography.

  • Acquire the same set of NMR spectra for the isolated compound.

  • A complete overlap of all signals in the ¹H and ¹³C spectra, and consistent correlations in the 2D spectra, confirms the identity as this compound.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the workflow for identification and the logical comparison of using an authentic standard versus relying on tentative data.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_standard Authentic Standard cluster_confirmation Confirmation complex_mixture Complex Mixture extraction Extraction & Filtration complex_mixture->extraction hplc_ms HPLC-MS/MS Analysis extraction->hplc_ms nmr NMR Spectroscopy hplc_ms->nmr If isolation is required confirmation Unambiguous Identification hplc_ms->confirmation nmr->confirmation auth_standard This compound Authentic Standard auth_standard->hplc_ms Compare RT & MS/MS auth_standard->nmr Compare Spectra logical_relationship cluster_with_standard With Authentic Standard cluster_without_standard Without Authentic Standard rt_match Retention Time Match msms_match MS/MS Spectrum Match rt_match->msms_match nmr_match NMR Spectra Match msms_match->nmr_match high_confidence High Confidence (Unambiguous) nmr_match->high_confidence putative_rt Putative Retention Time putative_msms MS/MS of Isomer putative_rt->putative_msms putative_nmr NMR of Isomer putative_msms->putative_nmr low_confidence Low Confidence (Tentative) putative_nmr->low_confidence identification Identification of This compound cluster_with_standard cluster_with_standard identification->cluster_with_standard Approach 1 cluster_without_standard cluster_without_standard identification->cluster_without_standard Approach 2

Safety Operating Guide

Navigating the Disposal of 6,6'-Di-O-sinapoylsucrose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Safety and Handling Profile

Before disposal, it is essential to understand the safety profile of the substance. Based on information for sucrose and fatty acid sucrose esters, 6,6'-Di-O-sinapoylsucrose is anticipated to have low acute toxicity. However, as with many finely powdered organic materials, it may form combustible dust concentrations in the air.[1][2][3] Therefore, appropriate handling measures to minimize dust generation are crucial.[2][4]

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. In situations where dust generation is likely, a NIOSH-approved respirator may be necessary.

  • Ventilation: Handle the compound in a well-ventilated area to avoid the accumulation of airborne dust.[2][4]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames to prevent the risk of dust explosion.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the understanding that it is not typically classified as hazardous waste. However, regulations can vary, so it is imperative to consult local, state, and federal guidelines to ensure full compliance.[4][5][6]

  • Waste Characterization: The first step is to determine if the waste is considered hazardous. Based on the properties of sucrose, which is not classified as a hazardous waste, it is likely that this compound also falls into this category.[6] However, if it has been mixed with other chemicals, the entire mixture must be evaluated.

  • Small Quantities (Research & Development Labs):

    • For small amounts of uncontaminated this compound, disposal with regular laboratory waste may be permissible, provided it is not mixed with hazardous materials.

    • It is good practice to collect the waste in a clearly labeled, sealed container to prevent dust dispersion.[2][3]

  • Large Quantities or Contaminated Waste:

    • If the compound is contaminated with hazardous substances, it must be treated as hazardous waste, and the disposal protocol for the hazardous component(s) should be followed.

    • For larger, uncontaminated quantities, one option is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by qualified personnel at a licensed waste disposal facility.

  • Consult Local Authorities: Always consult your institution's Environmental Health and Safety (EHS) department or local waste disposal authorities to confirm the appropriate disposal method.[4][5] They can provide guidance based on specific regional and national regulations.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes relevant data for the parent compound, sucrose, which can serve as a useful reference.

PropertyValueSource
Oral LD50 (Rat) 29,700 mg/kgFisher Scientific
Melting Point 185 - 187 °CFisher Scientific, Sigma-Aldrich[1]
Water Solubility 342 g/L at 20 °CFisher Scientific, Sigma-Aldrich[1]
Chemical Stability Stable under normal conditionsFisher Scientific, ChemSupply Australia[2]
Hazardous Decomposition Oxides of carbon upon combustionFisher Scientific, ChemSupply Australia[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound A Start: this compound Waste B Is the waste mixed with hazardous chemicals? A->B C Dispose of as hazardous waste following institutional and local regulations. B->C Yes D Is the quantity large? B->D No H End C->H E Collect in a labeled, sealed container. D->E No G Consider incineration via a licensed facility or consult EHS for disposal options. D->G Yes F Consult EHS for disposal with regular lab waste. E->F F->H G->H

Disposal Decision Workflow

By following these guidelines and consulting with the appropriate safety and environmental authorities, laboratory professionals can ensure the safe and responsible disposal of this compound.

References

Essential Safety and Logistical Information for Handling 6,6'-Di-O-sinapoylsucrose

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment of Constituent Components

6,6'-Di-O-sinapoylsucrose is an ester of sucrose and sinapic acid. Safety Data Sheets for sinapic acid consistently indicate that it is a hazardous substance with the following classifications:

  • Skin Irritant (Category 2) : Causes skin irritation.[1][2][3]

  • Serious Eye Irritant (Category 2A) : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2]

Given these known hazards of a key structural component, it is prudent to handle this compound with appropriate precautions to prevent skin and eye contact, as well as inhalation of any dust or aerosol.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Recommended Equipment Specifications and Best Practices
Hand Protection Nitrile glovesInspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. For prolonged or repeated contact, consider double gloving.
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesEnsure a proper fit. If there is a splash hazard, a face shield should be worn in addition to safety glasses or goggles.
Skin and Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and personal clothing. Consider a chemically resistant apron for larger quantities.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if not handled in a fume hood.Work in a chemical fume hood or a powder containment hood to minimize inhalation exposure. If engineering controls are not available or are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk.

operational_workflow prep Preparation handling Handling and Use prep->handling Proceed with caution cleanup Decontamination and Cleanup handling->cleanup After completion disposal Waste Disposal cleanup->disposal Segregate waste storage Storage cleanup->storage Store remaining material

Caption: A streamlined workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Preparation :

    • Designate a specific area for handling, preferably within a chemical fume hood or a powder handling enclosure.[4][5]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling and Use :

    • Handle this compound as a fine powder, taking care to minimize dust generation.[4]

    • Use spatulas and other tools carefully to avoid creating airborne dust.

    • If weighing the compound, do so within a ventilated enclosure to prevent inhalation of fine particles.[6][7]

    • Keep containers of the compound closed when not in use.

  • Decontamination and Cleanup :

    • After handling, decontaminate the work area with an appropriate cleaning agent.

    • Carefully wipe down surfaces to remove any residual powder.

    • Remove and dispose of contaminated PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[1]

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Solid Waste :

    • Contaminated disposables such as gloves, weigh boats, and paper towels should be collected in a designated, labeled hazardous waste container.

    • Unused or waste this compound powder should be disposed of as chemical waste.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a labeled hazardous waste container.

    • Do not pour chemical waste down the drain.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.

Logical Relationship for PPE Selection

The selection of appropriate PPE is based on a risk assessment of the potential hazards.

ppe_selection substance This compound hazard_assessment Hazard Assessment (Based on Sinapic Acid) substance->hazard_assessment skin_irritant Skin Irritant hazard_assessment->skin_irritant eye_irritant Eye Irritant hazard_assessment->eye_irritant respiratory_irritant Respiratory Irritant hazard_assessment->respiratory_irritant gloves Nitrile Gloves skin_irritant->gloves lab_coat Lab Coat skin_irritant->lab_coat goggles Safety Goggles eye_irritant->goggles respirator Respirator (if needed) respiratory_irritant->respirator ppe Required PPE gloves->ppe goggles->ppe lab_coat->ppe respirator->ppe

Caption: Decision pathway for selecting PPE based on hazard identification.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.